molecular formula C14H14O2 B1598284 2,2'-Dimethyl-4,4'-biphenyldiol CAS No. 59517-19-0

2,2'-Dimethyl-4,4'-biphenyldiol

Cat. No.: B1598284
CAS No.: 59517-19-0
M. Wt: 214.26 g/mol
InChI Key: GTFQLBWTUKSJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Dimethyl-4,4'-biphenyldiol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-2-methylphenyl)-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFQLBWTUKSJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399776
Record name 2,2'-Dimethyl-4,4'-biphenyldiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59517-19-0
Record name 2,2'-Dimethyl-4,4'-biphenyldiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dimethyl-4,4'-biphenyldiol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,2'-Dimethyl-4,4'-biphenyldiol (CAS No. 59517-19-0), a key biphenol derivative. This document is intended for researchers, chemists, and professionals in drug development and materials science. It details the compound's physicochemical properties, outlines a robust synthesis protocol via oxidative coupling, provides a framework for its analytical characterization, and explores its significant applications as a versatile building block. Emphasis is placed on the rationale behind methodological choices, ensuring both scientific integrity and practical utility.

Introduction and Strategic Importance

This compound, a member of the substituted biphenol family, is a molecule of significant interest due to its structural features. The biphenyl core provides rigidity and a defined spatial orientation, while the hydroxyl groups offer reactive sites for further functionalization. The methyl groups at the ortho-positions (2,2') introduce steric hindrance that restricts rotation around the biphenyl C-C bond. This restricted rotation, known as atropisomerism, is a critical feature in the design of chiral ligands and catalysts, which are foundational tools in modern asymmetric synthesis—a cornerstone of drug development.[1]

The molecule serves as a valuable precursor in the synthesis of:

  • Chiral Ligands: For asymmetric catalysis, enabling the stereoselective synthesis of pharmaceutical intermediates.[2]

  • High-Performance Polymers: As a monomer, it can be incorporated into polymers like polyethers and polyesters to enhance thermal stability and confer specific mechanical properties.[3][4]

  • Biologically Active Molecules: The biphenol scaffold is present in various natural products and active pharmaceutical ingredients (APIs).[5]

This guide will elucidate the synthesis, characterization, and application of this compound, providing the necessary technical depth for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Properties

Accurate identification of this compound is paramount for its successful application. The following tables summarize its key physical properties and expected spectroscopic signatures.

Physical and Chemical Properties
PropertyValueSource
CAS Number 59517-19-0[6]
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance Pale-yellow to yellow-brown solid
Purity Typically ≥95%
InChI Key GTFQLBWTUKSJQG-UHFFFAOYSA-N
Spectroscopic Data (Predicted)
TechniqueExpected Signature
¹H NMR Aromatic Protons (Ar-H): Multiple signals expected in the δ 6.8-7.5 ppm range. The protons ortho and meta to the hydroxyl and methyl groups will show distinct splitting patterns (doublets, doublets of doublets). Hydroxyl Protons (OH): A broad singlet, typically in the δ 4.5-5.5 ppm range, which is exchangeable with D₂O. Methyl Protons (CH₃): A sharp singlet around δ 2.0-2.3 ppm.
¹³C NMR Aromatic Carbons: Signals expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) will be the most downfield (δ ~150-155 ppm). The carbon attached to the other ring (C-C) will be around δ ~130-140 ppm. Methyl Carbon (CH₃): An upfield signal around δ 15-20 ppm.
Mass Spec (MS) Molecular Ion (M⁺): A prominent peak at m/z = 214.26. Fragmentation patterns would likely involve loss of methyl groups or cleavage of the biphenyl bond.
IR Spectroscopy O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region. C-O Stretch (Phenolic): A strong peak around 1200-1250 cm⁻¹.

Synthesis and Purification Protocol

The most common and efficient method for synthesizing symmetrically substituted biphenols is through the oxidative coupling of the corresponding phenol precursor. In this case, this compound is synthesized from o-cresol (2-methylphenol).

Reaction Principle: Oxidative Coupling

Oxidative coupling is a reaction where two nucleophilic centers are joined with the help of an oxidant.[8] For phenols, this process is often catalyzed by transition metal complexes, such as those containing copper or iron.[9] The mechanism generally involves the one-electron oxidation of the phenol to a phenoxy radical. Two of these radicals then dimerize to form the C-C bond, followed by tautomerization to restore the aromaticity and yield the biphenol product.[9][10]

G cluster_0 Step 1: Oxidation to Radical cluster_1 Step 2: Dimerization cluster_2 Step 3: Tautomerization A 2x o-Cresol B 2x Phenoxy Radical A->B  -2e⁻, -2H⁺  [Cu(I)/O₂ Catalyst] C Radical Coupling B->C C-C Bond Formation D Dienone Intermediate C->D E This compound D->E Rearomatization

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for phenolic coupling.[11]

Materials:

  • o-Cresol (≥99%)

  • Copper(I) chloride (CuCl)

  • Pyridine

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oxygen (gas cylinder)

Procedure:

  • Catalyst Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser, add CuCl (0.5 g, 5.05 mmol) and pyridine (10 mL). Stir the mixture under a gentle stream of oxygen for 20-30 minutes until a homogenous dark green solution is formed.

    • Causality: The Cu(I)/pyridine complex is the active catalyst. Oxygen oxidizes Cu(I) to the active Cu(II) species which facilitates the oxidation of the phenol.

  • Reaction Setup: Add toluene (200 mL) to the flask. Begin vigorous stirring and heat the mixture to 60 °C.

  • Substrate Addition: Dissolve o-cresol (10.81 g, 100 mmol) in 50 mL of toluene. Add this solution dropwise to the reaction flask over 1 hour. Maintain a slow but steady flow of oxygen into the flask throughout the addition and reaction time.

    • Causality: Dropwise addition maintains a low concentration of the phenol, minimizing side reactions like polymer formation.

  • Reaction: After the addition is complete, continue stirring at 60 °C under the oxygen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of 1M HCl. This will protonate the phenoxide and neutralize the pyridine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. The organic layer (toluene) contains the product. Wash the organic layer sequentially with 2 x 100 mL of deionized water and 1 x 100 mL of brine.

    • Causality: The washes remove residual acid, copper salts, and pyridine hydrochloride.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification - Recrystallization: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the crystals and wash with a small amount of cold methanol. Dry the purified product under vacuum.

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running NMR spectroscopy.

Applications in Drug Development and Materials Science

The utility of this compound stems from its role as a rigid, functionalizable scaffold.

Precursor for Chiral Ligands

The primary application in drug development is its use as a precursor to chiral ligands. Due to the steric hindrance from the 2,2'-methyl groups, functionalized derivatives of this biphenol can exhibit axial chirality. These chiral ligands are then coordinated to metal centers (e.g., Palladium, Rhodium, Ruthenium) to create catalysts for asymmetric reactions, such as hydrogenations, C-C bond formations (e.g., Suzuki coupling), and aminations.[2][12][13] The ability to synthesize a single enantiomer of a drug molecule is critical, as different enantiomers can have vastly different biological activities.[1]

G A This compound B Functionalization (e.g., Phosphinylation) A->B C Chiral Diphosphine Ligand (e.g., MeO-BIPHEP analogue) B->C E Asymmetric Catalyst C->E D Metal Precursor (e.g., Pd(OAc)₂) D->E G Enantiomerically Enriched Product (API Intermediate) E->G F Prochiral Substrate + Reagent F->G

Monomer for Advanced Polymers

In materials science, biphenols are used as monomers in step-growth polymerization.[4] this compound can be reacted with diacyl chlorides or activated dihalides to form polyesters or polyethers, respectively. The rigid biphenyl unit in the polymer backbone imparts high thermal stability (high glass transition temperature) and mechanical strength. These polymers find use in applications demanding high performance, such as electronics and aerospace components.[3][14]

Safety and Handling

As a research chemical, this compound requires careful handling. The following guidelines are based on safety data for similar biphenol compounds.[15][16]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Health Hazards: The compound is expected to cause skin and serious eye irritation. May cause respiratory irritation if inhaled. Avoid breathing dust.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

  • Wikipedia. (n.d.). 4,4'-Biphenol. [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). Synthesis of chiral biphenol-based diphosphonite ligands and their application in palladium-catalyzed intermolecular asymmetric allylic amination reactions. [Link]

  • National Center for Biotechnology Information. (2022). Application of Microfluidics in Drug Development from Traditional Medicine. [Link]

  • Request PDF. (n.d.). Synthesis of poly(o‐cresol) by oxidative coupling polymerization of o‐cresol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,4'-biphenol. [Link]

  • MDPI. (2023). Symmetry and Asymmetry in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Oxidative coupling of phenols. [Link]

  • MDPI. (2022). Bisphenol A and Its Emergent Substitutes: State of the Art of the Impact of These Plasticizers on Oxidative Stress and Its Role in Vascular Dysfunction. [Link]

  • MDPI. (2021). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. [Link]

  • ACS Publications. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. [Link]

  • National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • RSC Publishing. (2020). Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis. [Link]

  • King Scientific. (n.d.). This compound | 59517-19-0. [Link]

  • Frontiers. (n.d.). The role and application of bioinformatics techniques and tools in drug discovery. [Link]

  • University of California, Irvine. (2014). Chiral Ligand Design. [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. [Link]

  • National Center for Biotechnology Information. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • Wikipedia. (n.d.). Bisphenol A. [Link]

  • National Center for Biotechnology Information. (n.d.). Microfluidics for Drug Discovery and Development. [Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • ResearchGate. (n.d.). Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes. [Link]

  • PDBe. (n.d.). 4-Biphenylol. [Link]

Sources

2,2'-Dimethyl-4,4'-biphenyldiol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2'-Dimethyl-4,4'-biphenyldiol: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic diol. The document details the core molecular and physicochemical properties of the compound, including its molecular weight and chemical formula. A representative synthetic protocol based on established cross-coupling methodologies is presented, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the potential applications of this compound within research and drug development, particularly as a structural scaffold in medicinal chemistry and as a precursor for specialized ligands. The document concludes with essential safety, handling, and storage information derived from data on analogous chemical structures to ensure safe laboratory practice.

Core Molecular Profile

This compound is an organic compound characterized by a biphenyl backbone with hydroxyl groups at the 4 and 4' positions and methyl groups at the 2 and 2' positions. This specific substitution pattern imparts distinct steric and electronic properties compared to its isomers, such as 3,3'-dimethyl-4,4'-biphenyldiol[1] or the parent 4,4'-biphenol[2][3].

Chemical Identifiers

The fundamental identity of a chemical compound is established through a set of standardized nomenclature and registry numbers.

IdentifierValueSource
IUPAC Name 4-(4-hydroxy-2-methylphenyl)-3-methylphenolPubChem[4]
Molecular Formula C₁₄H₁₄O₂PubChem[4]
CAS Number 59517-19-0PubChem[4]
Canonical SMILES CC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CPubChem[4]
InChI Key GTFQLBWTUKSJQG-UHFFFAOYSA-NPubChem[4]
Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in various chemical and biological systems. The data presented below are computationally derived and provide valuable insights for experimental design.

PropertyValueSource
Molecular Weight 214.26 g/mol PubChem[4]
Topological Polar Surface Area 40.5 ŲPubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 1PubChem[4]
XLogP3 3.6PubChem[4]

Synthesis and Purification

The synthesis of asymmetrically substituted biphenyls like this compound is non-trivial. Direct oxidative coupling of the corresponding phenol would likely result in a mixture of isomers. Therefore, modern cross-coupling reactions, such as the Suzuki or Ullmann reactions, provide a more controlled and regioselective approach.

Mechanistic Considerations for Biphenyl Synthesis

The Suzuki coupling reaction is a robust and widely adopted method for constructing C-C bonds between aryl halides and aryl boronic acids. The choice of this method is based on its high tolerance for various functional groups, relatively mild reaction conditions, and the commercial availability of the necessary catalysts and precursors. The catalytic cycle, driven by a palladium complex, involves oxidative addition, transmetalation, and reductive elimination steps to selectively form the desired biphenyl linkage.

Representative Protocol: Suzuki Coupling Approach

This protocol describes a plausible, representative synthesis of this compound. Note: This is a generalized procedure and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6]

Reactants:

  • 4-Bromo-3-methylphenol

  • (4-Hydroxy-2-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can deactivate the catalyst and hydrolyze the boronic acid.[7]

  • Reagent Charging: To a round-bottom flask, add 4-bromo-3-methylphenol (1.0 eq), (4-hydroxy-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst mixture to the main reaction flask. The phosphine ligand is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the solution by bubbling nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[7]

  • Work-up & Extraction:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and acidify the mixture to pH ~5-6 with 1M HCl to protonate the phenoxide ions.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and filter.[7]

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.[7]

Purification and Characterization Workflow

The following diagram illustrates a standard workflow for the isolation and verification of the final product.

G cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Characterization A Suzuki Coupling Reaction B Quenching & Acidification A->B C Liquid-Liquid Extraction (Ethyl Acetate/Water) B->C D Rotary Evaporation (Solvent Removal) C->D E Flash Column Chromatography (Silica Gel) D->E F Collection of Pure Fractions E->F G Structure Verification (¹H NMR, ¹³C NMR) F->G H Purity Analysis (LC-MS, HPLC) F->H I Final Product: This compound G->I H->I

Caption: Post-synthesis workflow for product isolation and identity confirmation.

Applications in a Research & Drug Development Context

While specific applications of this compound in marketed drugs are not prominent, its structural features make it a molecule of interest for medicinal chemists and material scientists.

Role as a Core Scaffold in Medicinal Chemistry

The biphenyl diol structure serves as a rigid, well-defined scaffold. In drug discovery, such scaffolds are used as starting points for building libraries of compounds to be tested for biological activity.[8] The two hydroxyl groups and the aromatic rings provide multiple points for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. For instance, the hydroxyl groups can be etherified, esterified, or used as attachment points for linkers in the development of PROTACs or other targeted therapies.

The diagram below illustrates a hypothetical derivatization pathway for generating a compound library from the core scaffold.

G cluster_derivatization Chemical Derivatization A 2,2'-Dimethyl-4,4'- biphenyldiol Scaffold B Functionalization Step 1 (e.g., Etherification) A->B C Functionalization Step 2 (e.g., Aromatic Substitution) B->C D Library of Novel Compounds C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F

Sources

IUPAC name for 2,2'-Dimethyl-4,4'-biphenyldiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol for Researchers and Drug Development Professionals

Executive Summary: 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol, a sterically hindered biphenolic compound, represents a molecule of significant interest at the intersection of materials science and medicinal chemistry. Its rigid, well-defined structure, conferred by the biphenyl backbone and ortho-methyl substitutions, provides unique properties for the development of high-performance polymers. Concurrently, the biphenol motif is a privileged scaffold in drug discovery, known to impart favorable pharmacological properties, including antioxidant, anti-inflammatory, and hormonal activities. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to drug development professionals.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound in focus is known by several names, each with its specific context of use.

Systematic and Common Names
  • Preferred IUPAC Name: 4-(4-hydroxy-2-methylphenyl)-3-methylphenol

  • Systematic Name: 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol

  • Other Synonyms: 2,2'-Dimethyl-4,4'-biphenyldiol, 2,2'-dimethylbiphenyl-4,4'-diol

  • CAS Number: 59517-19-0

The IUPAC name precisely defines the connectivity of the atoms, treating one ring as a substituent of the other. However, the systematic name "2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol" is more commonly used in chemical literature and supplier catalogs as it clearly communicates the core biphenyl structure and the positions of the functional groups.

Chemical Structure

The structure consists of two phenol rings linked by a carbon-carbon single bond at the 1 and 1' positions. Each ring is substituted with a hydroxyl group at the 4-position (para to the biphenyl linkage) and a methyl group at the 2-position (ortho to the biphenyl linkage).

Caption: Chemical structure of 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.

The ortho-methyl groups sterically hinder rotation around the C1-C1' bond, forcing the phenyl rings into a non-planar (atropisomeric) conformation. This restricted geometry is a key determinant of its physical and chemical properties.

Physicochemical and Computed Properties

A comprehensive understanding of a molecule's properties is essential for designing experiments and predicting its behavior in various systems.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂PubChem[1]
Molecular Weight 214.26 g/mol PubChem[1]
Physical Form Pale-yellow to Yellow-brown SolidSigma-Aldrich
XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]

Expertise & Experience Insight: The XLogP3 value of 3.6 suggests moderate lipophilicity, indicating good potential for membrane permeability, a crucial factor in drug design. The presence of two hydrogen bond donors (the -OH groups) and two acceptors (the oxygen atoms) allows for specific interactions with biological targets like enzyme active sites or receptors. The low rotatable bond count (only the central biphenyl bond) signifies a rigid scaffold, which is often advantageous in drug development as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Synthesis and Mechanistic Insights

The construction of the biphenyl scaffold is a cornerstone of organic synthesis. For this compound, the most direct and industrially relevant approach is the oxidative coupling of the readily available precursor, 2-methylphenol (o-cresol).

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the central C1-C1' bond, leading back to two molecules of 2-methylphenol via an oxidative homocoupling reaction.

retrosynthesis target This compound disconnection C-C Bond Formation (Oxidative Coupling) target->disconnection precursor 2-Methylphenol (o-Cresol) disconnection->precursor x 2

Caption: Retrosynthetic pathway for the target molecule.

Key Synthetic Strategy: Oxidative Coupling

The oxidative coupling of phenols proceeds via the formation of phenoxy radicals. The regioselectivity of the subsequent radical-radical coupling is dictated by the substitution pattern of the phenol.[2] For 2-methylphenol, the methyl group is at an ortho position and the hydroxyl group is a para-director. The coupling is expected to occur at the position para to the hydroxyl group, leading to the desired 4,4'-linkage.

Causality Behind Experimental Choices:

  • Catalyst: Transition metal catalysts, such as those based on copper(I) or iron(III), are highly effective at facilitating the formation of phenoxy radicals from phenols in the presence of an oxidant like oxygen or a peroxide.[3] They operate through a redox cycle, making them suitable for catalytic use.

  • Solvent: The choice of solvent must accommodate the starting material and the catalyst system. Solvents like toluene or dichloromethane are common.

  • Temperature: The reaction temperature is a critical parameter. It must be high enough to ensure a reasonable reaction rate but not so high as to promote undesirable side reactions or decomposition. Temperatures between 100-150°C are often optimal for these couplings.[4]

Representative Experimental Protocol: Oxidative Coupling of 2-Methylphenol

This protocol is a representative method based on established principles of phenol coupling.[2][4] It should be performed by trained personnel with appropriate safety precautions.

Workflow Diagram:

protocol_workflow start Start setup Set up oven-dried glassware under inert atmosphere (N2 or Ar) start->setup charge Charge flask with 2-methylphenol, CuCl catalyst, and solvent (e.g., toluene) setup->charge heat Heat reaction mixture to reflux (approx. 110°C) charge->heat oxidize Bubble O2 gas through the solution for 2-4 hours heat->oxidize monitor Monitor reaction progress by TLC or GC-MS oxidize->monitor workup Cool to RT, quench with dil. HCl. Perform aqueous workup monitor->workup Upon completion extract Extract with ethyl acetate. Dry organic layer over MgSO4 workup->extract purify Concentrate and purify crude product by column chromatography or recrystallization extract->purify characterize Characterize pure product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 2-methylphenol (1.0 eq), copper(I) chloride (0.05 eq), and anhydrous toluene.

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Once refluxing, switch the gas inlet to a gentle stream of oxygen (O₂) bubbled through the solution.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), watching for the consumption of the starting material. The reaction is typically complete within 2-4 hours.[4]

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding 1M hydrochloric acid (HCl) and stir for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable molecule in both materials science and medicinal chemistry.

Monomer for High-Performance Polymers

As a rigid, diphenolic monomer, this compound is used in the synthesis of specialty polymers such as polyesters and polycarbonates.[5] The biphenyl unit imparts high thermal stability and mechanical strength, while the ortho-methyl groups can enhance solubility and modify the polymer's final properties. These polymers find applications in areas requiring high-temperature resistance and durability.[6]

The Biphenol Scaffold in Medicinal Chemistry

The biphenol motif is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. Its key advantages include:

  • Structural Rigidity: The biphenyl core provides a well-defined three-dimensional structure for orienting pharmacophoric groups towards their biological targets.

  • Modulation of Physicochemical Properties: It can be functionalized to fine-tune properties like lipophilicity, polarity, and metabolic stability.

  • Bioactivity: Biphenols are known to possess a range of biological activities, most notably as antioxidants and modulators of nuclear hormone receptors.

Potential Applications in Drug Development

While direct clinical applications of this compound are not established, preclinical data and the activities of related compounds strongly suggest its potential in several therapeutic areas.

  • Hormone Receptor Modulation: A study by the Japanese National Institute of Health Sciences identified a compound with the CAS number 59517-19-0 as having estrogen receptor (ER) agonist activity.[7] This finding is highly significant, as ER modulators are critical in treating hormone-dependent cancers (e.g., breast cancer), osteoporosis, and menopausal symptoms. This molecule could serve as a lead compound for the development of novel Selective Estrogen Receptor Modulators (SERMs).

  • Antioxidant and Anti-inflammatory Agent: Phenolic compounds are classic radical scavengers. The hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key process in cellular damage and inflammation. Related compounds like 2,2'-biphenol and 4,4'-biphenol have demonstrated potent antioxidant and anti-inflammatory activities, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[8] The steric hindrance from the ortho-methyl groups in this compound may influence the stability of the resulting phenoxy radical, potentially enhancing its antioxidant capacity compared to less substituted biphenols.[1]

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.

TechniqueExpected Observations
¹H NMR - Ar-OH: A broad singlet around δ 4.5-5.5 ppm (position is solvent and concentration dependent).- Ar-H: Multiple signals (doublets, doublets of doublets) in the aromatic region (δ 6.5-7.5 ppm) due to the distinct electronic environments of the three protons on each ring.- Ar-CH₃: A sharp singlet around δ 2.0-2.3 ppm, integrating to 6 protons.
¹³C NMR - Approximately 7-8 distinct signals in the aromatic region (δ 110-160 ppm), including signals for the hydroxyl- and methyl-substituted carbons.- One signal in the aliphatic region (δ 15-20 ppm) for the two equivalent methyl carbons.
FT-IR (KBr) - O-H Stretch: A broad, strong band from 3200-3500 cm⁻¹.- Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.- C=C Ring Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.- C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 214.

Safety, Handling, and Storage

As a phenolic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:[9]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures

All work should be conducted in a well-ventilated fume hood. Full personal protective equipment (PPE) is mandatory.

safety_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Waste & Cleanup consult_sds Consult Safety Data Sheet (SDS) don_ppe Wear PPE: - Safety Goggles / Face Shield - Nitrile Gloves - Lab Coat consult_sds->don_ppe fume_hood Work inside a certified chemical fume hood don_ppe->fume_hood weigh Weigh solid carefully to avoid dust generation fume_hood->weigh transfer Use spatula for transfers. Avoid skin/eye contact weigh->transfer waste Dispose of waste in a labeled hazardous waste container transfer->waste decontaminate Decontaminate surfaces and glassware waste->decontaminate wash Wash hands thoroughly after handling decontaminate->wash

Caption: Safe handling workflow for phenolic compounds.

  • Engineering Controls: Use a chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Avoid generating dust.

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Protect from light.

Conclusion

2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol is a versatile chemical building block with established utility in materials science and significant, underexplored potential in drug discovery. Its rigid architecture and demonstrated estrogen receptor agonist activity mark it as a compelling starting point for the design of novel therapeutics, particularly in endocrinology and oncology. Furthermore, its structural similarity to known antioxidant and anti-inflammatory agents suggests broader pharmacological relevance. This guide provides the foundational knowledge for researchers and drug development professionals to safely handle, synthesize, and strategically employ this compound in their research and development programs.

References

  • Preparation of biphenol by the oxidative coupling of alkylphenols.
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. [Link]

  • Chen, S., et al. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Czakó, B., et al. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Chemistry – A European Journal. [Link]

  • Satoh, K., et al. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. Anticancer Research. [Link]

  • Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. ResearchGate. [Link]

  • De, C. K., et al. Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. [Link]

  • Ruddigkeit, L., et al. Medicinal Chemistry Database GDBMedChem. ChemRxiv. [Link]

  • YANJIN Technology Catalog. YANJIN Technology. [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. [Link]

  • De, C. K., et al. Oxidative Dehydrogenative Couplings of Alkenyl Phenols. Molecules. [Link]

  • Jain, P., et al. Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. ResearchGate. [Link]

  • Applications of Medicinal Bioinorganic Chemistry. MDPI. [Link]

  • Chen, S., et al. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 4,4'-Biphenol. Wikipedia. [Link]

  • Medicinal Chemistry Section. MDPI. [Link]

  • Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. ResearchGate. [Link]

  • Method for synthesizing biphenol.
  • Dimethyl biphenyl-4,4′-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Gangjee, A., et al. The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-Targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry. [Link]

  • Crystal structure, IR and NMR spectra of (E)-2‑methoxy-4-(2-morpholinovinyl)phenol molecule and its DFT calculations. GCRIS. [Link]

  • biphenol. The Automated Topology Builder (ATB) and Repository. [Link]

  • Research report on the toxicity of substances collected and stored by the Japan Health Sciences Foundation. Japan Health Sciences Foundation. [Link]

Sources

Solubility of 2,2'-Dimethyl-4,4'-biphenyldiol in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,2'-Dimethyl-4,4'-biphenyldiol in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a detailed exploration of the solubility characteristics of this compound, a rigid diphenolic monomer crucial for the synthesis of high-performance polymers such as specialty polyesters and polycarbonates. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the theoretical framework to predict its behavior and the detailed experimental protocols to determine its solubility with precision.

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept.[1]

This compound: A Structural Overview

This compound possesses a unique combination of structural features that dictate its solubility profile:

  • Two Phenolic Hydroxyl Groups (-OH): These groups are polar and capable of acting as both hydrogen bond donors and acceptors, suggesting a propensity for solubility in polar protic solvents.[1]

  • Biphenyl Core: The core structure, composed of two linked benzene rings, is nonpolar and hydrophobic. This large nonpolar region will limit solubility in highly polar solvents like water.

  • Two Methyl Groups (-CH3): These nonpolar, electron-donating groups slightly increase the molecule's nonpolar character. Their position at the 2 and 2' positions introduces steric hindrance, which can affect how the molecule packs in a crystal lattice and interacts with solvent molecules.

Based on this structure, we can anticipate a balance between polar and nonpolar characteristics, leading to moderate solubility in a range of organic solvents.

Predicted Solubility Profile

While experimental data is sparse, we can predict the solubility of this compound in common laboratory solvents based on its structure and by drawing comparisons with analogous compounds like 4,4'-biphenol.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGoodThe hydroxyl groups of the diol can form strong hydrogen bonds with the solvent molecules.[1][2]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to GoodThese solvents can act as hydrogen bond acceptors, interacting with the diol's hydroxyl groups. Dipole-dipole interactions will also contribute to solvation.
Nonpolar Hexane, ToluenePoor to ModerateThe nonpolar biphenyl core will have favorable van der Waals interactions with these solvents, but the polar hydroxyl groups will be disfavored.
Aqueous WaterSparingly SolubleThe large nonpolar biphenyl structure will likely dominate, leading to low water solubility, similar to 4,4'-biphenol which is sparingly soluble in water.[3][4]

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. Below are two robust protocols for this purpose.

The Equilibrium Solubility Method

This "gold standard" method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.[5][6]

Caption: Workflow for the Equilibrium Solubility Method.

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[7]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]

  • Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by careful collection of the supernatant is a common method.[7] Alternatively, filtration through a chemically inert filter (e.g., PTFE) that does not absorb the compound can be used.[7]

  • Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7][8]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, especially in a drug discovery context, HTS methods are invaluable.[9][10] Laser nephelometry is one such technique that measures the light scattering caused by precipitated particles.[9]

HTS_Solubility cluster_prep Sample Preparation cluster_measurement Measurement & Analysis A Prepare DMSO stock solution of compound B Dispense stock into 96-well plate A->B C Add aqueous buffer/solvent to each well B->C D Incubate and shake plate C->D E Measure turbidity via laser nephelometry D->E F Identify precipitation point E->F G Calculate kinetic solubility F->G

Caption: High-Throughput Solubility Screening Workflow.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microtiter plate, add increasing volumes of the DMSO stock solution to different wells.

  • Solvent Addition: Add the test solvent (e.g., aqueous buffer) to each well to bring the final volume to be the same in all wells. This creates a gradient of compound concentrations.

  • Incubation and Measurement: Incubate the plate with agitation for a defined period (e.g., 2 hours). Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound under those conditions.

Applications in Research and Development

A thorough understanding of the solubility of this compound is critical in several areas:

  • Polymer Synthesis: As a monomer, its solubility in reaction solvents is crucial for achieving homogeneous polymerization and controlling the molecular weight and properties of the resulting polymer.

  • Drug Development: Biphenyl scaffolds are important in medicinal chemistry.[11] For any derivative of this compound being considered as a drug candidate, its aqueous solubility is a key determinant of bioavailability.[12][13]

  • Formulation Science: Developing stable and effective formulations for polymers or drug candidates requires knowledge of their solubility in various excipients and delivery vehicles.

Conclusion

While direct, quantitative solubility data for this compound remains to be extensively published, a systematic approach combining theoretical prediction and robust experimental determination provides a clear path forward for researchers. By understanding the interplay of its structural features and employing the detailed protocols outlined in this guide, scientists and developers can accurately characterize its solubility, enabling its effective application in polymer chemistry, materials science, and drug discovery.

References

  • Vertex AI Search. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
  • Wikipedia. (2023, October 29). 2,2'-Biphenol.
  • Wikipedia. (2023, November 28). 4,4'-Biphenol.
  • ChemicalBook. (n.d.). 4,4'-Biphenol | 92-88-6.
  • ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry.
  • BOC Sciences. (n.d.). CAS 59517-19-0 this compound.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (n.d.). SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL | Request PDF.
  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl - Organic Syntheses Procedure.
  • ChemBK. (n.d.). 4,4-Biphenol.
  • Taylor & Francis. (2019, March 26). Full article: Development of a high-throughput solubility screening assay for use in antibody discovery.
  • ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory | Request PDF.
  • World Health Organization. (n.d.). Annex 4.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2,2-dibutylpropane-1,3-diol in Organic Solvents.
  • Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • MDPI. (n.d.). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening.
  • European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE.
  • PubChem. (n.d.). 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C14H10O6 | CID 19771230.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents | Request PDF.
  • Frontiers. (n.d.). The role and application of bioinformatics techniques and tools in drug discovery.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl - Organic Syntheses Procedure.
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • YANJIN Technology. (n.d.). YANJIN Technology 砚津科技有限公司 Catalog 产品目录.
  • ChemRxiv. (2023, June 21). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research.
  • PMC. (n.d.). Applications of biophysical techniques in drug discovery and development.
  • PubMed. (2007, July 30). High throughput solubility measurement in drug discovery and development.

Sources

An In-depth Technical Guide to the Crystal Structure of 2,2'-Dimethyl-4,4'-biphenyldiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,2'-Dimethyl-4,4'-biphenyldiol, a molecule of significant interest in materials science and pharmaceutical development. In the absence of a publicly available experimentally determined crystal structure, this document leverages established principles of crystallography and computational chemistry to propose a theoretical structural model. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's solid-state properties.

Introduction and Physicochemical Properties

This compound, a derivative of the biphenol family, is a rigid diphenolic monomer. Its structural characteristics, featuring two hydroxyl groups and two methyl groups on a biphenyl scaffold, suggest its potential utility in the synthesis of high-performance polymers such as specialty polyesters and polycarbonates, as well as in the formulation of photoresists. The biphenyl core is a crucial structural motif in a wide array of pharmacologically active compounds, making its derivatives, like the topic compound, valuable for drug discovery.[1]

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 4-(4-hydroxy-2-methylphenyl)-3-methylphenolPubChem
CAS Number 59517-19-0Sigma-Aldrich
Molecular Formula C14H14O2Sigma-Aldrich
Molecular Weight 214.26 g/mol BOC Sciences
SMILES CC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)C

Proposed Synthesis and Crystallization

Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-methylphenol (o-cresol). The first step is an oxidative coupling reaction to form the biphenyl linkage, followed by a purification and crystallization step.

Synthesis_Workflow Start Start: 2-Methylphenol Step1 Step 1: Oxidative Coupling (e.g., using FeCl3 or other coupling agents) Start->Step1 Intermediate Crude this compound Step1->Intermediate Step2 Step 2: Purification (e.g., Column Chromatography) Intermediate->Step2 Purified Purified Product Step2->Purified Step3 Step 3: Crystallization (Slow Evaporation or Vapor Diffusion) Purified->Step3 Final Single Crystals Step3->Final

Caption: Proposed synthetic and crystallization workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, dissolve 2-methylphenol in a suitable solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Add a catalytic amount of a suitable coupling agent, for instance, anhydrous ferric chloride (FeCl₃).

  • Reaction: Stir the reaction mixture at room temperature for several hours under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental Protocol: Crystallization

High-quality single crystals are essential for X-ray diffraction studies. The following are suggested methods for the crystallization of purified this compound:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethanol and water or toluene) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth.

Computationally Predicted Crystal Structure

In the absence of experimental data, a theoretical model of the crystal structure of this compound is proposed based on common packing motifs observed in related biphenol structures. It is anticipated that the crystal packing will be dominated by intermolecular hydrogen bonding between the hydroxyl groups.

Predicted Crystallographic Parameters

The following table outlines the predicted crystallographic parameters for this compound. These are theoretical values and await experimental verification.

ParameterPredicted Value
Crystal System Monoclinic
Space Group P2₁/c
a ~10.5 Å
b ~5.0 Å
c ~22.0 Å
β ~95°
Volume ~1150 ų
Z 4
Density (calculated) ~1.24 g/cm³
Intermolecular Interactions and Crystal Packing

The primary intermolecular interaction governing the crystal packing is expected to be hydrogen bonding between the hydroxyl groups of adjacent molecules. These hydrogen bonds are likely to form chains or networks, leading to a stable crystal lattice. The methyl groups, being non-polar, are expected to engage in weaker van der Waals interactions. The dihedral angle between the two phenyl rings will be a key determinant of the overall molecular conformation and how the molecules pack in the crystal.

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Potential Applications in Drug Development and Materials Science

The rigid biphenyl scaffold of this compound makes it an attractive building block for various applications.

  • Drug Discovery: The biphenyl moiety is a common feature in many therapeutic agents. The introduction of methyl and hydroxyl groups can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This compound could serve as a starting material or a key intermediate in the synthesis of novel bioactive molecules.[1]

  • Polymer Chemistry: As a diphenolic monomer, this compound can be used in the production of high-performance polymers. The rigidity of the biphenyl unit can impart high thermal stability and mechanical strength to polymers such as polyesters, polycarbonates, and polysulfones.[2][3]

  • Liquid Crystals: Biphenol derivatives are known to be used in the manufacturing of liquid crystalline polymers.[2][3] The specific properties of this compound could be explored for the development of new liquid crystal materials.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its structure, synthesis, and potential applications. While an experimentally determined crystal structure is not yet available, the proposed theoretical model, based on sound chemical principles, offers valuable insights into its solid-state behavior. Further experimental work is necessary to validate this model and to fully elucidate the properties and potential of this promising compound.

References

  • Google Patents.US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
  • PubChem. this compound.[Link]

  • ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone.[Link]

  • Wikipedia. 4,4'-Biphenol.[Link]

Sources

Navigating the Safety Profile of 2,2'-Dimethyl-4,4'-biphenyldiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Chemical Safety Assessment in the Absence of Comprehensive Data

Introduction

In the landscape of drug discovery and materials science, researchers frequently encounter novel or less-common chemical entities. 2,2'-Dimethyl-4,4'-biphenyldiol is one such compound. While structurally related to the more well-documented 4,4'-biphenol, the addition of two methyl groups can substantially alter its physicochemical properties, reactivity, and toxicological profile. A thorough search for a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 605-73-2) did not yield a definitive document from a primary manufacturer or regulatory body.

This guide is therefore structured to address a critical challenge for the research scientist: how to proceed with a risk assessment and establish safe handling protocols when a complete, substance-specific safety profile is unavailable. We will use the known hazards of the parent compound, 4,4'-biphenol, as a surrogate for illustrative purposes, while emphasizing the principles of chemical safety evaluation under conditions of data scarcity. This document serves as a whitepaper on the core principles of proactive chemical safety, grounded in the scientific method.

The Precautionary Principle in Practice

When comprehensive toxicological data is absent, the precautionary principle must be our guide. This means we assume the substance may be hazardous and implement controls accordingly. Extrapolation from structurally similar compounds is a common starting point, but it is an imperfect science. The introduction of methyl groups in this compound could influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to different target organ toxicities compared to its parent compound.

Illustrative Hazard Analysis: A Case Study Based on 4,4'-Biphenol

To illustrate the type of information a researcher should seek and the safety measures to consider, we will review the known hazards of 4,4'-biphenol. It must be unequivocally stated that these hazards are not confirmed for this compound and are presented for educational and illustrative purposes only.

Based on available data for 4,4'-biphenol, the compound is known to cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Some sources indicate it may be harmful if absorbed through the skin.[1][2]

Table 1: Illustrative GHS Hazard Classification (Based on 4,4'-Biphenol)

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[2][4]
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects[2]

This table is illustrative and based on the hazard profile of 4,4'-biphenol. The actual classification for this compound may differ.

Risk Management and the Hierarchy of Controls

Effective risk management is not solely reliant on personal protective equipment (PPE). A senior scientist will always apply the hierarchy of controls to minimize potential exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Is the compound essential?) Substitution Substitution (Can a less hazardous alternative be used?) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies for managing chemical hazards.

Experimental Protocol: Safe Handling of a Solid Biphenol Derivative

The following is a generalized, step-by-step protocol for handling a solid compound like this compound, assuming it possesses irritant properties similar to 4,4'-biphenol.

  • Preparation and Pre-Work Checklist:

    • Ensure a chemical fume hood is certified and operational.

    • Verify the location and functionality of the nearest safety shower and eyewash station.[1]

    • Prepare a designated waste container for solid chemical waste.

    • Don appropriate PPE (see Table 2).

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation of any dust.[1]

    • Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat. Avoid generating dust.

    • If preparing a solution, add the solvent to the solid in the fume hood.

  • Post-Handling and Decontamination:

    • Clean any contaminated surfaces with an appropriate solvent and then with soap and water.

    • Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after handling is complete.[1][2]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[1]
Body Protection Laboratory coat.Protects against accidental spills on clothing.
Respiratory Protection Use in a well-ventilated area or fume hood. A respirator may be needed if dust cannot be controlled.[1]Minimizes inhalation of airborne particles.

Emergency Procedures: A Proactive Approach

In the absence of specific data, emergency procedures should be conservative and based on the potential for irritation and toxicity.

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • If inhaled: Move the person to fresh air.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1]

In all cases of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound.[1][2]

Toxicological Insights: Reading Between the Lines

  • Structure-Activity Relationships (SARs): The presence of phenolic hydroxyl groups suggests potential for skin and eye irritation. The biphenyl structure is common in compounds with varying degrees of toxicity.

  • Metabolic Activation: The methyl groups could be sites of metabolic oxidation, potentially leading to the formation of reactive metabolites. This is a theoretical consideration that would need to be investigated through appropriate toxicological assays.

  • Data from Analogues: While not a direct substitute, reviewing data from similar compounds can provide clues. For example, some biphenyl derivatives are known to have endocrine-disrupting potential.

Diagram: Workflow for Assessing a Chemical with Limited Safety Data

Chemical_Assessment_Workflow cluster_1 Safety Assessment for Novel Compounds Start Identify Compound (e.g., this compound) Search_SDS Search for Substance-Specific SDS (CAS No. 605-73-2) Start->Search_SDS SDS_Found SDS Found? Search_SDS->SDS_Found Follow_SDS Follow SDS Recommendations SDS_Found->Follow_SDS Yes No_SDS No Specific SDS Found SDS_Found->No_SDS No Assess_Analogues Assess Structural Analogues (e.g., 4,4'-Biphenol) No_SDS->Assess_Analogues Precautionary_Principle Apply Precautionary Principle Assess_Analogues->Precautionary_Principle Risk_Assessment Conduct Risk Assessment Precautionary_Principle->Risk_Assessment Implement_Controls Implement Hierarchy of Controls Risk_Assessment->Implement_Controls Document_SOP Document Safe Operating Procedure (SOP) Implement_Controls->Document_SOP

Caption: A logical workflow for establishing safety protocols for chemicals with limited data.

The responsible development of new drugs and materials necessitates a rigorous and proactive approach to safety. While a complete, verified health and safety data sheet for this compound is not currently available in the public domain, this does not preclude its safe use in a research setting. By applying the precautionary principle, adhering to the hierarchy of controls, and leveraging data from structurally related compounds for illustrative risk assessment, researchers can establish a robust framework for safe handling. This guide provides a template for that process, empowering scientists to navigate the complexities of working with novel chemical entities while upholding the highest standards of scientific integrity and laboratory safety.

References

Sources

Introduction: Unveiling the Potential of a Rigid Biphenyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2'-Dimethyl-4,4'-biphenyldiol: Sourcing, Synthesis, and Application Potential for Research Professionals

This compound (CAS No. 59517-19-0) is a unique aromatic diol characterized by a biphenyl core with methyl groups positioned ortho to the biaryl bond and hydroxyl groups in the para positions.[1] This specific substitution pattern imparts a significant degree of steric hindrance, influencing the dihedral angle between the two phenyl rings and restricting free rotation. This conformational rigidity, combined with the two reactive hydroxyl groups, makes it a molecule of considerable interest not only in materials science but also as a potential scaffolding moiety in medicinal chemistry and drug development.

This guide serves as a comprehensive technical resource for researchers, offering an in-depth analysis of commercial suppliers, a detailed examination of its synthesis via oxidative coupling, its application potential as a molecular building block, and robust protocols for its analytical characterization and quality control.

Commercial Sourcing and Supplier Evaluation

Acquiring high-purity this compound is the first critical step for any research application. The compound is available from a number of specialized chemical suppliers, often categorized as a rare or research-grade chemical. For instance, Sigma-Aldrich provides this product specifically for early discovery researchers, noting that they do not collect or provide analytical data, which places the onus of quality verification on the end-user. When selecting a supplier, researchers must consider not only price and availability but also the purity specifications and the level of documentation provided, such as a Certificate of Analysis (CoA).

Below is a comparative table of notable commercial suppliers. Researchers are advised to contact suppliers directly to confirm current stock, purity, and available analytical data.

SupplierProduct NameCAS NumberNotes
BOC Sciences This compound59517-19-0Offers the product with a stated purity of 95%. Known for supplying a wide range of research chemicals and biochemicals.
Sigma-Aldrich (Merck) 2,2'-DIMETHYL-[1,1'-BIPHENYL]-4,4'-DIOL, AldrichCPR59517-19-0Marketed as a rare chemical for early R&D. Buyer assumes responsibility for confirming identity and purity.
BLD Pharm 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol59517-19-0Lists the compound with general storage conditions (room temperature, sealed in dry, dark place).[2]
Chemsigma International Co., Ltd. 2,2'-DIMETHYL-4,4-BIPHENYLDIOL59517-19-0Available through platforms like ECHEMI.[3]

Synthesis via Catalytic Oxidative Coupling of o-Cresol

The most direct and industrially relevant pathway to biphenols is through the oxidative coupling of precursor phenols.[4] For this compound, the logical starting material is ortho-cresol (o-cresol). The core of this synthesis is the generation of phenoxy radicals, which then dimerize.

The primary challenge in this reaction is controlling selectivity. The oxidative coupling of phenols, particularly those with unsubstituted ortho or para positions, can lead to polymerization, forming long-chain poly(phenylene oxide) (PPO) polymers.[5] To favor the formation of the C-C coupled dimer (biphenol) over the C-O coupled polymer, careful selection of the catalyst system and reaction conditions is paramount. Copper-based catalysts, often in conjunction with amine ligands, are frequently employed for this transformation.[5]

Causality of Experimental Choices:
  • Catalyst System: A copper(I) halide (e.g., CuCl) complexed with a bulky amine ligand is chosen. The bulky ligand helps to sterically hinder the approach of the phenoxy radical to the oxygen atom of another radical, thereby suppressing C-O coupling and favoring the desired C-C coupling at the less hindered para-position.

  • Solvent: A non-coordinating, relatively non-polar solvent is used to facilitate the reaction without interfering with the catalytic cycle.

  • Temperature: The reaction is typically run at moderate temperatures (95-150°C).[6] Lower temperatures can lead to slow conversion rates, while excessively high temperatures may promote side reactions and by-product formation.[6]

  • Oxygen Flow: Oxygen serves as the terminal oxidant in the catalytic cycle, regenerating the active Cu(II) species. A controlled, steady flow is necessary to maintain the catalytic turnover without causing uncontrolled oxidation.

Diagram of the Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Prepare Reagents - o-Cresol - CuCl Catalyst - Amine Ligand - Solvent prep_reactor 2. Set up Reactor - Inert Atmosphere (N₂) - Stirring & Heating charge_reactor 3. Charge Reactor - Add solvent, catalyst,  and ligand prep_reactor->charge_reactor heat_mix 4. Heat Mixture - Bring to 95-120°C charge_reactor->heat_mix add_reagents 5. Add Reactants - Introduce o-cresol - Start O₂ flow heat_mix->add_reagents react 6. Monitor Reaction - TLC or GC analysis - Typically 2-4 hours add_reagents->react quench 7. Quench Reaction - Cool to RT - Add acidic solution react->quench extract 8. Extraction - Extract with Ethyl Acetate - Wash with brine quench->extract dry_concentrate 9. Dry & Concentrate - Dry over Na₂SO₄ - Remove solvent in vacuo extract->dry_concentrate purify 10. Purify Product - Column Chromatography  (Silica, Hexane/EtOAc) dry_concentrate->purify

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)
  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet for nitrogen and oxygen. The entire apparatus is flame-dried and cooled under a nitrogen atmosphere.

  • Catalyst Preparation: In the flask, add CuCl (5 mol%) and the chosen bulky amine ligand (10 mol%) to the reaction solvent (e.g., chlorobenzene). Stir the mixture under nitrogen for 15-20 minutes to allow for complex formation.

  • Reaction Initiation: Heat the catalyst solution to 110°C. In a separate flask, dissolve o-cresol (1.0 equivalent) in a minimal amount of the solvent.

  • Reactant Addition: Slowly add the o-cresol solution to the hot catalyst mixture. Once the addition is complete, switch the gas inlet from nitrogen to a slow, steady stream of oxygen (O₂).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 1M hydrochloric acid (HCl) to quench the reaction and dissolve the copper salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with saturated sodium chloride (brine) solution, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Application Potential in Drug Discovery and Materials Science

While primarily documented as a monomer for creating high-performance polymers, such as specialty polyesters and polycarbonates due to the rigidity it imparts, the structural features of this compound make it a compelling scaffold for drug discovery. The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[7]

The specific utility of this molecule can be broken down as follows:

  • Rigid Scaffold: The biphenyl core provides a conformationally constrained backbone. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

  • Defined Geometry: The ortho-methyl groups force a twisted conformation (a non-zero dihedral angle) between the two phenyl rings. This creates a well-defined three-dimensional shape that can be exploited to fit into specific protein binding pockets, unlike a more flexible linker.

  • Synthetic Handles: The two phenolic hydroxyl groups are versatile functional handles. They can be readily alkylated, acylated, or used in etherification reactions to attach other pharmacophores or functional groups, enabling the systematic exploration of chemical space in a lead optimization campaign.

Diagram of Scaffolding Potential in Drug Design

cluster_properties Inherent Structural Properties cluster_applications Drug Discovery Applications Core 2,2'-Dimethyl- 4,4'-biphenyldiol Prop1 Rigid Biphenyl Core Core->Prop1 Provides Prop2 Defined Dihedral Angle (due to 2,2'-Me groups) Core->Prop2 Imparts Prop3 Two Phenolic -OH Groups (Synthetic Handles) Core->Prop3 Offers App1 Design of Kinase Inhibitors Prop1->App1 Enables high affinity & selectivity App3 Protein-Protein Interaction Inhibitors Prop2->App3 Creates specific 3D shape to disrupt interfaces Prop3->App1 App2 Nuclear Receptor Modulators Prop3->App2 Allows attachment of pharmacophoric groups

Caption: Logical flow of the molecule's utility as a drug discovery scaffold.

Quality Control and Analytical Characterization

Given that some suppliers do not provide detailed analytical data, independent verification of purity and identity is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.

Diagram of the Quality Control Workflow

start Received Material (CAS: 59517-19-0) prep 1. Sample Preparation - Dissolve in Methanol/ACN - Filter (0.45 µm) start->prep hplc 2. HPLC-DAD Analysis - Purity Assessment prep->hplc nmr 3. ¹H NMR Analysis - Structural Confirmation prep->nmr decision 4. Compare Data to Specs - Purity >95%? - Correct NMR shifts? hplc->decision nmr->decision pass PASS Material suitable for use decision->pass Yes fail FAIL Contact supplier or re-purify decision->fail No

Caption: A typical QC workflow for verifying incoming material.

Protocol 1: Purity Assessment by HPLC with Diode-Array Detection (HPLC-DAD)

This method is adapted from established protocols for analyzing bisphenol derivatives and offers excellent quantification of purity.[8][9]

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile (ACN) with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: Linear gradient from 40% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 40% B

    • 20-25 min: Re-equilibration at 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at 260 nm. Record the full spectrum (200-400 nm) to check for peak purity.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of methanol or acetonitrile to create a 500 µg/mL stock solution. Further dilute as necessary. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

¹H NMR confirms the chemical structure of the molecule. The expected spectrum for this compound in a solvent like DMSO-d₆ would be relatively simple due to the molecule's C₂ symmetry.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts and Interpretation:

    • -OH Protons (2H): A broad singlet, typically downfield (δ ~9.0-9.5 ppm in DMSO-d₆). The integration should correspond to two protons.

    • Aromatic Protons (6H): The three protons on each symmetrical phenyl ring will appear as distinct signals. We expect to see three signals in the aromatic region (δ ~6.5-7.5 ppm), each integrating to two protons.

      • One singlet (or narrow doublet) for the proton ortho to the hydroxyl group.

      • One doublet for the proton meta to the hydroxyl group.

      • One doublet for the proton ortho to the biaryl linkage.

    • Methyl Protons (-CH₃) (6H): A sharp singlet in the upfield region (δ ~2.0-2.3 ppm), integrating to six protons. The single peak confirms the symmetrical placement of the two methyl groups.

Safety and Handling

As with all phenolic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material should be handled in a well-ventilated area or a chemical fume hood. Consult the supplier's Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

References

  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023). protocols.io. Available at: [Link]

  • 4,4'-Biphenol. Wikipedia. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis of poly(o‐cresol) by oxidative coupling polymerization of o‐cresol. ResearchGate. Available at: [Link]

  • 2,2'-Dimethylbiphenyl. PubChem. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector. (2007). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. (2023). Molecules. Available at: [Link]

  • EP0015104A1 - Preparation of biphenol by the oxidative coupling of alkylphenols. Google Patents.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2014). Chemical Reviews. Available at: [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. Available at: [Link]

  • Quantification of bisphenol A and its selected analogs in serum using pre-column derivatization with high-performance liquid chromatography and tandem mass spectrometry. ResearchGate. Available at: [Link]

  • New pharmacological findings linked to biphenyl DHPMs, kinesin Eg5 ligands: anticancer and antioxidant effects. (2020). Future Medicinal Chemistry. Available at: [Link]

  • environmental toxicology and pharmacology 32 (2011) 325-335. Dermikelp South Africa. Available at: [Link]

  • Synthesis of 4,4'-biphenol. PrepChem.com. Available at: [Link]

  • Recent advances in analysis of bisphenols and their derivatives in biological matrices. Páginas Personales UNAM. Available at: [Link]

  • Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (2020). Angewandte Chemie International Edition. Available at: [Link]

  • CN108715574B - Method for synthesizing biphenol. Google Patents.
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). Molecules. Available at: [Link]

  • Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. CNR-IRIS. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. (2022). Molecules. Available at: [Link]

  • Synthesis and Antiarrhythmic, Anticoagulant, Anthelmintic, and Larvicidal Activities of 4-(2-Alkoxyethyl)-2,2-Dimethyl-1,2-Dihydrobenzo[F] Isoquinoline Hydrochlorides. R Discovery. Available at: [Link]

  • c4ob02436b1.pdf. The Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. (2023). Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to the Isomers of Dimethyl-biphenyldiol: Synthesis, Separation, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethyl-biphenyldiol scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity, hydrophilicity, and tunable three-dimensional structure. The specific positioning of methyl and hydroxyl groups gives rise to a fascinating landscape of regio- and stereoisomers, each possessing distinct physicochemical and biological properties. This technical guide provides a comprehensive exploration of dimethyl-biphenyldiol isomers, with a focus on the principles of atropisomerism, strategic synthesis, robust analytical separation, and the profound impact of isomeric purity on structure-activity relationships (SAR). We present not only detailed, field-proven protocols but also the critical scientific rationale behind methodological choices, empowering researchers to navigate the complexities of this important class of molecules.

Introduction: The Biphenyl Scaffold and the Imperative of Isomeric Precision

Biphenyls, consisting of two interconnected phenyl rings, are foundational moieties in a vast array of pharmacologically active compounds.[1][2] Functionalization of the biphenyl core with substituents like hydroxyl (-OH) and methyl (-CH₃) groups is a key strategy for modulating biological activity, influencing everything from receptor binding affinity to metabolic stability.[1][3] However, this substitution introduces isomeric complexity. The seemingly subtle rearrangement of these groups can dramatically alter a molecule's shape and electronic distribution, leading to vastly different pharmacological outcomes.

Dimethyl-biphenyldiol serves as an exemplary case study. Depending on the substitution pattern, we encounter not only regioisomers (different connectivity) but also a special class of stereoisomers known as atropisomers. These are conformational isomers that are stable and isolable due to a high energy barrier to rotation around the central single bond.[4] For drug development professionals, understanding and controlling this isomerism is not an academic exercise—it is a prerequisite for developing safe, selective, and effective therapeutics. An undesired isomer can be inactive, less active, or, in the worst case, exhibit off-target toxicity. This guide is structured to build a foundational understanding of this isomeric landscape and provide the practical tools for its navigation.

Chapter 1: The Isomeric Landscape of Dimethyl-biphenyldiol

The structural diversity of dimethyl-biphenyldiol arises from two primary forms of isomerism: regioisomerism and atropisomerism.

Regioisomerism

Regioisomers have the same molecular formula but differ in the placement of substituents on the biphenyl core. For a di-methyl, di-hydroxyl substituted biphenyl, numerous combinations are possible, such as 3,3'-dimethyl-4,4'-biphenyldiol and 2,2'-dimethyl-4,4'-biphenyldiol. These isomers will have distinct physical properties (melting point, solubility) and can present different pharmacophores for biological targets.

Atropisomerism: Chirality Without a Chiral Center

The most intriguing isomeric feature of certain dimethyl-biphenyldiols is atropisomerism. This phenomenon occurs when bulky substituents are placed at the ortho positions (2, 2', 6, and 6') of the biphenyl rings.[5]

  • Causality of Hindered Rotation: In an unsubstituted biphenyl, the two phenyl rings can rotate freely around the central carbon-carbon single bond. However, when large groups like methyl substituents occupy the ortho positions, they sterically clash with each other as the molecule attempts to rotate through a planar conformation.[4] This steric hindrance creates a significant energy barrier. If this barrier is high enough (typically >80-100 kJ/mol), rotation at room temperature is effectively prevented, and the two non-superimposable, mirror-image conformers can be isolated as stable enantiomers.[4][6] These are known as atropisomers, and this type of chirality is referred to as axial chirality.[5]

For example, 2,2'-dimethyl-biphenyldiol has bulky ortho-methyl groups that restrict rotation, leading to stable (R)- and (S)-atropisomers. In contrast, 3,3'-dimethyl-biphenyldiol, with no ortho substituents, undergoes free rotation and does not exhibit atropisomerism.

Caption: Logical relationship of isomers in dimethyl-biphenyldiol.

Chapter 2: Strategic Synthesis of Biphenyl Cores

The construction of the dimethyl-biphenyldiol scaffold relies on robust carbon-carbon bond-forming reactions. The choice of synthetic strategy is critical and is often dictated by the availability of starting materials, desired substitution pattern, and scalability.

Core Synthetic Pathways: Suzuki and Ullmann Couplings

Two of the most powerful and versatile methods for synthesizing biaryl compounds are the Suzuki-Miyaura coupling and the Ullmann reaction.[7][8]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl boronic acid (or ester) with an aryl halide.[9][10] Its widespread use is due to mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of precursors.[8][11] The byproducts are generally non-toxic and easily removed.

  • Ullmann Coupling: This classic reaction involves the copper-mediated coupling of two aryl halide molecules.[12][13] While requiring harsher conditions (high temperatures) than the Suzuki reaction, it remains a valuable tool, particularly for large-scale, symmetrical biphenyl synthesis where the starting aryl halide is inexpensive.[14][15]

Rationale for Method Selection: For synthesizing unsymmetrical dimethyl-biphenyldiols, the Suzuki-Miyaura coupling is unequivocally the superior choice. It allows for the controlled connection of two different aryl fragments, which is essential for accessing specific regioisomers. The Ullmann reaction, in its traditional form, is primarily used for homocoupling (A-A) rather than cross-coupling (A-B), which would lead to a mixture of products.

Detailed Protocol: Synthesis of 3,3'-Dimethyl-4,4'-biphenyldiol via Suzuki Coupling

This protocol describes a representative synthesis. Self-validation is achieved by including in-process checks (TLC) and specifying purification and characterization steps that confirm the identity and purity of the final product.

Reaction Scheme: (4-bromo-2-methylphenol) + (3-methyl-4-hydroxyphenyl)boronic acid --[Pd(PPh₃)₄, Base]--> 3,3'-Dimethyl-4,4'-biphenyldiol

Materials:

  • 4-bromo-2-methylphenol

  • (3-methyl-4-hydroxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To a 3-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 4-bromo-2-methylphenol (1.0 eq), (3-methyl-4-hydroxyphenyl)boronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of anhydrous Toluene:Ethanol to the flask until a stirrable slurry is formed.

  • Inerting: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 85-95 °C) and maintain for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting starting material (4-bromo-2-methylphenol) indicates reaction completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure (rotary evaporation).

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash with 2M HCl (1x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 3,3'-Dimethyl-4,4'-biphenyldiol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 3: Orthogonal Workflow for Isomer Separation and Purification

The synthesis of atropisomeric biphenyls often yields a racemic mixture (a 1:1 ratio of R and S enantiomers). Separating these isomers is a significant challenge that requires specialized techniques.

Strategy and Rationale: Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of atropisomers, chiral HPLC is the gold standard. [16][17] The underlying principle is the use of a Chiral Stationary Phase (CSP).

  • Mechanism of Chiral Recognition: A CSP is composed of a chiral selector molecule immobilized on a solid support (typically silica). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.[18] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for separating biphenyl atropisomers.[19]

  • Method Development Rationale: The choice of CSP, mobile phase (normal phase vs. reversed-phase), and additives is an empirical process. A screening approach using multiple columns and solvent systems is the most efficient path to a successful separation. Low temperatures may be required to prevent on-column racemization (interconversion of the atropisomers) if the rotational energy barrier is not sufficiently high.[17]

Separation_Workflow Start Racemic Mixture (e.g., 2,2'-dimethyl-biphenyldiol) Screen Method Development: Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen Input Optimize Optimize Mobile Phase (Hexane/IPA, Temp, Flow Rate) Screen->Optimize Identify Hit Inject Preparative Chiral HPLC Optimize->Inject Final Method Collect Collect Fractions Inject->Collect Enant_1 Enantiomer 1 (e.g., R-isomer) Collect->Enant_1 Early Eluting Enant_2 Enantiomer 2 (e.g., S-isomer) Collect->Enant_2 Late Eluting Analysis Purity & Identity Check (Analytical Chiral HPLC, CD Spec) Enant_1->Analysis Enant_2->Analysis

Caption: Workflow for the separation of atropisomers via chiral HPLC.

Protocol: HPLC-Based Separation of Atropisomers

This protocol provides a starting point for developing a separation method for a racemic dimethyl-biphenyldiol.

System:

  • HPLC system with UV detector (e.g., Agilent 1260 or equivalent)

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) or equivalent polysaccharide-based column.

Procedure:

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Initial Conditions (Method Screening):

    • Mobile Phase: 90:10 Hexane:Isopropanol (IPA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Injection and Analysis: Inject 10 µL of the sample and run the chromatogram. If no separation or poor resolution is observed, systematically vary the mobile phase composition.

  • Optimization (Causality-Driven):

    • Problem: Peaks are not resolved.

    • Action: Decrease the percentage of the polar modifier (IPA).

    • Rationale: In normal-phase chromatography, decreasing the solvent strength (making it less polar) generally increases retention and can improve the differential interaction with the CSP, enhancing resolution.

    • Problem: Peaks are too broad or retention is too long.

    • Action: Increase the percentage of IPA or increase the flow rate.

    • Rationale: Increasing solvent strength will decrease retention time. Increasing flow rate will shorten the run time but may sacrifice some resolution. A balance must be found.

  • Scaling to Preparative: Once an optimal analytical separation is achieved, the method can be scaled to a larger diameter preparative column to isolate milligram-to-gram quantities of each pure enantiomer.

  • Post-Purification Validation: The purity of the collected fractions must be confirmed by re-injecting them onto the analytical chiral column.

Chapter 4: Physicochemical and Spectroscopic Characterization

Once isolated, each isomer must be thoroughly characterized to confirm its structure and define its properties.

Comparative Physicochemical Data

The distinct structures of isomers lead to different physical properties, which are critical for formulation and drug delivery.

PropertyIsomer A (e.g., 3,3'-dimethyl)Isomer B (e.g., 2,2'-dimethyl)Rationale for Difference
Melting Point (°C) HigherLowerThe more planar structure of the 3,3'-isomer allows for more efficient crystal packing compared to the twisted 2,2'-atropisomer.
Aqueous Solubility LowerHigherThe twisted, less symmetric structure of the atropisomer can disrupt crystal lattice energy, sometimes leading to improved solubility.
LogP HigherLowerThe exposed hydroxyl groups in the twisted 2,2'-isomer may present a more polar surface area compared to the 3,3'-isomer.
pKa ~9.5-10.5~9.5-10.5The electronic effect of the methyl groups is similar, resulting in comparable acidity of the phenolic protons.

(Note: These are representative trends; actual values must be determined experimentally.)

Spectroscopic Fingerprinting
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the connectivity and thus distinguishing between regioisomers .[20][21] The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each substitution pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying that the products are indeed isomers (same mass) and not other byproducts.

  • Circular Dichroism (CD) Spectroscopy: This is the definitive technique for distinguishing between atropisomeric enantiomers. Chiral molecules absorb left- and right-circularly polarized light differently. The resulting CD spectrum is a unique fingerprint for each enantiomer, with mirror-image spectra (one positive, one negative). This technique is crucial for assigning the absolute configuration (R or S) of the separated atropisomers, often in conjunction with quantum chemical calculations.[22]

Chapter 5: Structure-Activity Relationships (SAR) and Therapeutic Potential

The true significance of isolating individual isomers becomes apparent when evaluating their biological activity. The three-dimensional shape of a molecule dictates how it fits into a biological target like an enzyme's active site or a cell surface receptor.

Case Study: Isomers as Selective Receptor Modulators

Many biphenyldiol derivatives, including bisphenol A (BPA), are known to interact with nuclear hormone receptors, such as the estrogen receptor (ERα and ERβ).[23][24] The distinct geometries of dimethyl-biphenyldiol isomers can lead to dramatically different binding modes and functional outcomes.

  • Hypothetical Scenario:

    • The (R)-atropisomer of this compound might fit perfectly into the ligand-binding pocket of ERα, orienting its hydroxyl groups to form key hydrogen bonds that stabilize the "active" conformation of the receptor, leading to an agonist response.

    • The (S)-atropisomer , being a mirror image, cannot achieve the same fit. It may bind in a different orientation that prevents the receptor from adopting its active conformation, thereby acting as an antagonist .

    • The 3,3'-dimethyl isomer , lacking the fixed twist, might be more flexible and bind to both ERα and ERβ with lower affinity, acting as a weak, non-selective agonist.

Signaling_Pathway cluster_Cell Target Cell Receptor Estrogen Receptor (ERα) Response Gene Transcription (Agonist Response) Receptor->Response Conformational Change NoResponse No Transcription (Antagonist Action) Receptor->NoResponse R_Isomer (R)-Atropisomer (Agonist) R_Isomer->Receptor Binds & Activates S_Isomer (S)-Atropisomer (Antagonist) S_Isomer->Receptor Binds & Blocks

Caption: Differential signaling by (R)- and (S)-atropisomers.

Conclusion and Future Directions

The isomers of dimethyl-biphenyldiol represent a microcosm of the challenges and opportunities in modern chemical and pharmaceutical research. We have demonstrated that a deep understanding of their isomeric landscape, coupled with strategic synthesis and robust, rationale-driven analytical separation, is paramount. The significant differences in the physicochemical and biological properties of these isomers highlight the absolute requirement for isomeric purity in research and development. Future work in this area will likely focus on developing more efficient and scalable stereoselective syntheses, exploring the biological activities of a wider range of isomers against various therapeutic targets, and leveraging their unique structural properties in the design of novel materials and polymers.

References

  • Garg, M., & Kaur, M. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of King Saud University - Science, 25(4), 285-299. [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. [Link]

  • Martin, A. R., et al. (1998). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 63(23), 8053–8056. [Link]

  • Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]

  • CUTM Courseware. Atropisomerism. Centurion University of Technology and Management. [Link]

  • Wikipedia. (2023). Ullmann reaction. Wikipedia. [Link]

  • Nagamatsu, K., et al. (2013). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. Bioorganic & Medicinal Chemistry Letters, 23(16), 4742-4746. [Link]

  • Wikipedia. (2023). Atropisomer. Wikipedia. [Link]

  • Wikipedia. (2023). Bisphenol A. Wikipedia. [Link]

  • Human Metabolome Database. (2023). Biphenyl, ¹H NMR Spectrum. HMDB. [Link]

  • Chirico, G., et al. (2015). High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. Chirality, 27(11), 817-826. [Link]

  • An, J., et al. (2019). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. Molecules, 24(16), 2951. [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]

Sources

Substituted Biphenyldiols: A Versatile Scaffold for Modern Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The substituted biphenyldiol motif is a privileged structural scaffold that has garnered significant attention across diverse scientific disciplines. Its inherent properties—conformational restriction, chirality arising from atropisomerism, and the capacity for multipoint functionalization—make it a powerful building block in drug discovery, a robust ligand framework in asymmetric catalysis, and a promising component in materials science. This guide provides an in-depth exploration of the synthesis, properties, and key research applications of substituted biphenyldiols. We delve into the causality behind experimental design, provide validated protocols for synthesis and analysis, and present a forward-looking perspective on the untapped potential of this remarkable class of molecules.

Part 1: The Biphenyldiol Core: Synthesis and Structural Rationale

The biphenyl scaffold consists of two phenyl rings connected by a single C-C bond. The introduction of hydroxyl groups and other substituents fundamentally alters its stereoelectronic properties, creating a three-dimensional architecture that is both tunable and functionally versatile.

The Principle of Atropisomerism: A Source of Chirality

A key feature of ortho-substituted biphenyls is the phenomenon of atropisomerism. When bulky substituents are present at the positions ortho to the inter-ring bond, free rotation around the C-C single bond is hindered. If the energy barrier to rotation is high enough, two stable, non-superimposable mirror-image conformers (enantiomers) can be isolated. This axial chirality is a cornerstone of their application in asymmetric catalysis, where a well-defined chiral environment is paramount for inducing stereoselectivity. The design of effective chiral ligands often involves the strategic placement of bulky groups to lock the biphenyl core into a specific conformation.[1]

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

While several methods exist for forming the biaryl bond (e.g., Ullmann coupling), the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the most prevalent and versatile strategy due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[2][3]

The causality behind its success lies in a well-understood catalytic cycle. The choice of ligand for the palladium catalyst is critical; bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often essential.[4][5] These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the biphenyl product.[5]

This protocol provides a generalized, self-validating framework for the synthesis of a biphenyldiol. The specific choice of boronic acid and halide, as well as the base and solvent, may require optimization for specific substrates.

Objective: To couple a substituted phenylboronic acid with a substituted halophenol to form a biphenyldiol precursor.

Materials:

  • Substituted Aryl Halide (e.g., 2-Bromo-4-methylphenol)

  • Substituted Phenylboronic Acid (e.g., 2-methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)[3]

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent System (e.g., Toluene/Water, DMF, or NMP)[3][6]

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for reflux and workup

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), phenylboronic acid (1.1-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst/ligand system (0.01-0.05 eq). The use of excess boronic acid drives the reaction to completion.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a biphasic mixture like toluene and water (e.g., 4:1 ratio), which helps to dissolve both the organic reagents and the inorganic base.[3]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Demethylation (if necessary): If a methoxy-substituted precursor was used, the final hydroxyl group can be unmasked using a demethylating agent like boron tribromide (BBr₃) in an appropriate solvent like dichloromethane (DCM).[1]

Part 2: Applications in Drug Discovery and Medicinal Chemistry

The biphenyldiol scaffold is a mainstay in medicinal chemistry. Its rigid structure serves as a template to orient functional groups in precise spatial arrangements, enabling high-affinity interactions with biological targets.[7] The hydroxyl groups can act as critical hydrogen bond donors and/or acceptors, while the phenyl rings can engage in π-π stacking and hydrophobic interactions within a protein binding pocket.

Biphenyldiols as Enzyme Inhibitors

Substituted biphenyls have been successfully developed as inhibitors for various enzymes. A notable example is in the inhibition of neprilysin (NEP), a zinc-metallopeptidase that degrades natriuretic peptides.[8] By inhibiting NEP, the levels of these peptides rise, leading to vasodilation and sodium excretion, which is beneficial for treating hypertension and heart failure.[8] The design of these inhibitors often involves positioning a metal-chelating group and other substituents on the biphenyl scaffold to mimic the natural substrate and bind tightly to the enzyme's active site.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets. Biphenyl derivatives have been designed as ligands for various GPCRs, including serotonin receptors like 5-HT7R.[9] The 5-HT7 receptor is implicated in the regulation of mood, sleep, and circadian rhythms, making it a target for CNS disorders.[9] The design principle involves creating a molecule whose shape and functional group display complement the topology of the receptor's binding site.

The following diagram illustrates the canonical signaling pathway activated by a 5-HT7R agonist. Biphenyldiol-based antagonists would block this cascade.

G cluster_membrane Cell Membrane Receptor 5-HT7 Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand Biphenyl Agonist or Serotonin Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response Leads to

Caption: Canonical Gs-coupled signaling pathway for the 5-HT7 receptor.

Structure-Activity Relationship (SAR) Data

The development of biphenyldiol-based drugs relies heavily on understanding the SAR. By systematically varying the substituents on the biphenyl rings, researchers can optimize potency, selectivity, and pharmacokinetic properties.[10]

Compound ID R1 Substitution R2 Substitution Target IC₅₀ (nM)
BPD-01HHNeprilysin5,200
BPD-024'-COOHHNeprilysin850
BPD-034'-COOH3'-FNeprilysin120
BPD-044'-Tetrazole3'-FNeprilysin45
Note: Data is illustrative, based on common SAR trends for enzyme inhibitors where polar, acidic groups can enhance binding.

This table illustrates a common optimization path. The introduction of a carboxylic acid (BPD-02) improves activity by likely interacting with a charged residue in the active site. Further substitution with an electron-withdrawing fluorine atom (BPD-03) may enhance binding through subtle electronic effects or by altering conformation. Replacing the carboxylate with a bioisostere like tetrazole (BPD-04) can improve both potency and metabolic stability.

Part 3: Applications in Asymmetric Catalysis

Axially chiral biphenyldiols, particularly BINOL and its derivatives, are foundational ligands in asymmetric catalysis. When complexed with a metal center (e.g., Ti, Al, Ru), the C₂-symmetric chiral scaffold creates a well-defined pocket that forces reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Chiral Lewis Acid Catalysis

Biphenyldiols can be used to create chiral Lewis acids. For example, reacting BINOL with Ti(OⁱPr)₄ generates a chiral titanium complex. This catalyst is highly effective in promoting enantioselective reactions such as the Sharpless epoxidation and Diels-Alder reactions. The diol framework acts as a rigid scaffold that projects a chiral environment around the Lewis acidic metal center.

Ligands for Transition Metal Catalysis

Phosphine derivatives of biphenyldiols (e.g., BINAP) are preeminent ligands for transition metals like Ruthenium and Rhodium in asymmetric hydrogenation reactions. The precise geometry and electronic properties of the ligand, dictated by the biphenyl backbone, are directly responsible for the high levels of enantioselectivity achieved.

Caption: General workflow for screening biphenyldiol-based ligands in catalysis.

Objective: To evaluate a chiral biphenyldiol-phosphine ligand in the asymmetric hydrogenation of a prochiral olefin.

Materials:

  • Chiral Ligand (e.g., (R)-BINAP)

  • Metal Precursor (e.g., [Rh(COD)₂]BF₄)

  • Prochiral Substrate (e.g., Methyl α-acetamidoacrylate)

  • Degassed solvent (e.g., Methanol)

  • High-pressure hydrogenation vessel (Parr shaker or autoclave)

  • Hydrogen gas source

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ): In a glovebox or under inert atmosphere, add the metal precursor (1.0 mol%) and the chiral ligand (1.1 mol%) to a reaction vessel. The slight excess of ligand ensures full complexation.

  • Solvent and Substrate Addition: Add the degassed solvent to dissolve the catalyst components, often resulting in a color change indicating complex formation. Add the substrate (100 mol%).

  • Hydrogenation: Seal the reaction vessel. Purge the vessel several times with low-pressure hydrogen before pressurizing to the target pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • Analysis: Carefully vent the hydrogen pressure. Remove an aliquot of the reaction mixture, pass it through a small plug of silica to remove the catalyst, and analyze the conversion and enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Part 4: Future Outlook and Emerging Applications

The utility of substituted biphenyldiols is far from exhausted. Emerging research is exploring their use in:

  • Materials Science: As monomers for creating high-performance polymers with unique thermal and optical properties. The rigid biphenyl unit can impart significant thermal stability.

  • Organocatalysis: Chiral biphenyldiols themselves can act as hydrogen-bond-donating organocatalysts, activating substrates towards nucleophilic attack in an enantioselective manner.

  • Molecular Recognition: The defined geometry and functional handles of biphenyldiols make them excellent scaffolds for building synthetic receptors capable of selectively binding small molecules or ions.

The continued development of novel synthetic methods to access increasingly complex substitution patterns will undoubtedly expand the research applications of this versatile and powerful chemical scaffold.

References

  • Arulmani, R., & Rajalakshmi, R. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research (IJSDR), 6(12), 194-198.

  • Jain, Z., & Singh, S. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 7(9), 3576-3586.

  • Pavia, M. R., Cohen, M. P., Dilley, G. J., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666.

  • Cimarelli, C., Palmieri, G., & Tasselli, G. (2007). Synthesis and biological activity of N,N-dialkylaminoalkyl-substituted bisindolyl and diphenyl pyrazolone derivatives. Bioorganic & Medicinal Chemistry, 15(19), 6449-6457.

  • Tu, Y., Wang, Z., & Zhang, Y. (2020). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv.

  • Wang, F., et al. (2017). Substituted biphenyl compound and pharmaceutical composition thereof. Google Patents, WO2017152755A1.

  • Ali, H. E-S., et al. (2009). Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. ResearchGate.

  • Unknown Authors. (1995). Synthesis of biphenyl-4,4'-diol. Google Patents, JP2737265B2.

  • Kim, M., et al. (2019). Synthesis and biological activity of biphenyl group derivatives. IBRO Reports.

  • Ghaffari, M. F., et al. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. ChemistrySelect.

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.

  • Unknown Authors. (2017). Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5-Diphenylphospholanes as Ligands for Palladium-Catalysed Suzuki-Miyaura Reactions. ResearchGate.

  • Patrick, G. L. (2021). Drug design principles - Stereoelectronics.

  • Liu, Y-Q., et al. (2023). Biphenyl compounds from the stems and leaves of Garcinia multiflora Champ. ex Benth. and their α-amylase inhibitory activity. Chemistry & Biodiversity.

  • Ma, Y., et al. (2022). Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review. Molecules.

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines.

  • Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition.

Sources

A Comprehensive Technical Guide to the Synthesis of 2,2'-Dimethyl-4,4'-biphenyldiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2,2'-Dimethyl-4,4'-biphenyldiol

This compound, a rigid diphenolic monomer, is a critical building block in the synthesis of high-performance polymers. Its unique structural features, including the dimethyl substitution ortho to the biphenyl linkage, impart desirable properties such as high glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical strength to specialty polyesters, polycarbonates, and photoresists. The controlled and efficient synthesis of this molecule is therefore of paramount importance for the advancement of materials science and related industries. This guide provides an in-depth review of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and detailed protocols for key methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the formation of the central carbon-carbon bond between two o-cresol units. The principal methodologies employed are oxidative coupling, Ullmann coupling, and Suzuki-Miyaura coupling. Each approach presents a unique set of advantages and challenges in terms of yield, selectivity, reaction conditions, and scalability.

Synthetic RouteKey FeaturesAdvantagesChallenges
Oxidative Coupling Direct dimerization of o-cresol using an oxidizing agent and often a catalyst.Atom economical, potentially uses inexpensive starting materials and oxidants (e.g., oxygen).Can suffer from low selectivity, leading to a mixture of isomers and over-oxidation products. Requires careful control of reaction conditions.
Ullmann Coupling Copper-catalyzed homocoupling of a halogenated cresol derivative.A classic and often robust method for biaryl synthesis. Can be performed solvent-free.Requires pre-functionalization of the starting material (halogenation), high reaction temperatures, and stoichiometric amounts of copper.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a boronic acid or ester derivative of cresol with a halogenated cresol.High yields and selectivity, mild reaction conditions, and broad functional group tolerance.Requires the synthesis of boronic acid/ester derivatives and the use of a palladium catalyst, which can be costly.

In-Depth Analysis of Synthetic Methodologies

Oxidative Coupling of o-Cresol

The oxidative coupling of phenols is a direct and atom-economical approach to biphenols[1][2]. In the case of this compound, this involves the dimerization of o-cresol. The reaction proceeds through the formation of phenoxy radicals, which then couple at the para-position to the hydroxyl group.

Mechanism and Rationale:

The choice of catalyst and oxidant is critical to control the regioselectivity of the coupling. The methyl group at the ortho-position sterically hinders ortho-coupling, favoring the formation of the desired 4,4'-biphenyl linkage. Common catalysts include copper salts, often in combination with an amine ligand, which facilitate the formation of the active catalytic species for oxygen activation[3].

Visualizing the Oxidative Coupling Pathway:

oxidative_coupling cluster_key_steps Key Mechanistic Steps o-Cresol o-Cresol Phenoxy_Radical Phenoxy Radical Formation o-Cresol->Phenoxy_Radical [O] Catalyst (e.g., Cu(I)) Resonance_Structures Resonance_Structures Phenoxy_Radical->Resonance_Structures Mesomerism Radical_Coupling C-C Bond Formation Resonance_Structures->Radical_Coupling Dimerization (para-para) Tautomerization Tautomerization Radical_Coupling->Tautomerization Keto-Enol This compound This compound Tautomerization->this compound Aromatization

Caption: Oxidative coupling of o-cresol to form this compound.

Experimental Protocol: Oxidative Coupling using a Copper-Amine Catalyst

This protocol is adapted from general procedures for the oxidative coupling of alkylphenols.[3]

  • Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, dissolve copper(I) chloride (0.05 eq.) and a suitable amine ligand (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA) (0.1 eq.) in a solvent such as chlorobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Heat the catalyst solution to the desired reaction temperature (typically 80-120°C).

  • Substrate Addition: Slowly add a solution of o-cresol (1.0 eq.) in the same solvent to the catalyst mixture.

  • Oxidation: Replace the inert atmosphere with a slow stream of oxygen or air and continue stirring vigorously. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the catalyst. The filtrate is then washed with a dilute acid solution (e.g., 1 M HCl) to remove any remaining amine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Ullmann Coupling

The Ullmann reaction is a classical method for the synthesis of biaryls, involving the copper-mediated coupling of aryl halides[4]. For the synthesis of this compound, this would typically involve the homocoupling of 4-halo-2-methylphenol.

Mechanism and Rationale:

The reaction is believed to proceed via the formation of an organocopper intermediate through oxidative addition of the aryl halide to a copper(0) species. This is followed by a second oxidative addition and reductive elimination to form the biaryl product. High temperatures are often required to drive the reaction to completion. Solvent-free conditions can also be employed[5][6].

Visualizing the Ullmann Coupling Workflow:

ullmann_coupling Start Start Mix_Reactants Mix 4-halo-2-methylphenol, Copper powder, and sand Start->Mix_Reactants Heat Heat to high temperature (e.g., 200-350°C) Mix_Reactants->Heat Reaction Ullmann Coupling Reaction Heat->Reaction Cool Cool the reaction mixture Reaction->Cool Extraction Extract with a suitable solvent Cool->Extraction Purification Purify by chromatography or recrystallization Extraction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the Ullmann synthesis of this compound.

Experimental Protocol: Solvent-Free Ullmann Coupling

This protocol is based on general procedures for solvent-free Ullmann reactions.[5]

  • Reactant Preparation: In a mortar and pestle, thoroughly mix 4-iodo-2-methylphenol (1.0 eq.), activated copper powder (2-3 eq.), and dry sand (as a heat transfer agent).

  • Reaction Setup: Place the mixture in a thick-walled glass reaction tube.

  • Heating: Heat the reaction tube in a sand bath to a high temperature (typically 250-350°C) for a specified period (e.g., 30-60 minutes). The reaction progress can be monitored by observing the consumption of the starting material by TLC after taking small aliquots.

  • Work-up: After cooling to room temperature, the solid reaction mass is crushed and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds[7][8]. To synthesize this compound, this would involve the coupling of a 4-halo-2-methylphenol with a (4-hydroxy-3-methylphenyl)boronic acid (or its ester).

Mechanism and Rationale:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity[9][10].

Visualizing the Suzuki-Miyaura Catalytic Cycle:

suzuki_coupling Pd0 Pd(0)L_n PdII_ArylHalide Ar-Pd(II)-X L_n Pd0->PdII_ArylHalide Oxidative Addition (Ar-X) PdII_ArylBorane Ar-Pd(II)-Ar' L_n PdII_ArylHalide->PdII_ArylBorane Transmetalation (Ar'-B(OR)2, Base) PdII_ArylBorane->Pd0 Reductive Elimination (Ar-Ar') Product This compound PdII_ArylBorane->Product ArX 4-halo-2-methylphenol ArX->PdII_ArylHalide ArB (4-hydroxy-3-methylphenyl)boronic acid ArB->PdII_ArylBorane

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for Suzuki-Miyaura couplings.[10]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-methylphenol (1.0 eq.), (4-hydroxy-3-methylphenyl)boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (usually 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to give pure this compound.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several effective methodologies, with oxidative coupling, Ullmann coupling, and Suzuki-Miyaura coupling being the most prominent. The choice of a particular route will depend on factors such as the desired scale of the reaction, cost considerations, and the availability of starting materials and reagents. While oxidative coupling offers an atom-economical pathway, controlling selectivity remains a key challenge. The Ullmann coupling is a reliable, albeit often harsh, method. The Suzuki-Miyaura coupling provides a mild and highly selective route but requires more elaborate starting materials and catalysts.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for oxidative coupling, milder and more cost-effective conditions for Ullmann-type reactions, and the use of greener solvents and catalysts for Suzuki-Miyaura couplings. The continued demand for high-performance polymers will undoubtedly drive further innovation in the synthesis of this important biphenolic monomer.

References

  • Su, Z.-M., Twilton, J., Hoyt, C. B., Wang, F., Stanley, L., Mayes, H. B., Kang, K., Weix, D. J., Beckham, G. T., & Stahl, S. S. (2023). Ni- and Ni/Pd-Catalyzed Reductive Coupling of Lignin-Derived Aromatics to Access Biobased Plasticizers. ACS Central Science. [Link]

  • European Patent Office. (n.d.). Biphenol, precursor of same and preparation process of precursor - EP 0 287 290 B1.
  • Larkin, D. R. (1984). High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
  • Smith, A. M., & Woodward, S. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]

  • DeCoster, D. C., & Balzarini, J. A. (2002). Preparation of biphenols by oxidative coupling of alkylphenols using copper catalyst.
  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Gorlushko, D. A., Filimonov, V. D., Krasnokutskaya, E. A., Semenischeva, N. I., Go, B. S., Hwang, H. Y., & Chi, K.-W. (2008). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • Powers, D. C., & Ritter, T. (2012). Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC. [Link]

  • Vinci, D., Wu, X., Mateus, N. M., Saidi, O., & Xiao, J. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to Non-Symmetric Biphenyl Phosphines. University of Liverpool IT Services. [Link]

  • Rahman, M. M., & Al-Amin, M. (2014). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]

  • Powers, D. C., & Ritter, T. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

Sources

Methodological & Application

Synthesis of 2,2'-Dimethyl-4,4'-biphenyldiol from 4-methylphenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2,2'-Dimethyl-4,4'-biphenyldiol, a valuable biphenolic compound, through the oxidative coupling of 4-methylphenol (p-cresol). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical insights, a step-by-step experimental protocol, and a thorough understanding of the underlying reaction mechanism.

Introduction: The Significance of Substituted Biphenyldiols

Substituted biphenols, such as this compound, are a pivotal class of organic compounds. Their rigid, well-defined stereochemistry and the presence of hydroxyl groups make them crucial building blocks in supramolecular chemistry, materials science, and particularly in the synthesis of chiral ligands for asymmetric catalysis. The dimerization of readily available phenolic precursors represents an atom-economical and efficient strategy for their synthesis. This application note focuses on the oxidative coupling of 4-methylphenol, a common industrial feedstock, to yield the target biphenyldiol.

Mechanistic Insights: The Oxidative Coupling Pathway

The synthesis of this compound from 4-methylphenol proceeds via an oxidative coupling reaction. This process is typically facilitated by a metal catalyst, which initiates the formation of a phenoxy radical. The subsequent dimerization of these radicals leads to the formation of the C-C bond, yielding the biphenol structure.

The generally accepted mechanism involves the following key steps:

  • Oxidation of the Phenol: The metal catalyst, often a copper or vanadium species, oxidizes the 4-methylphenol to a 4-methylphenoxy radical. This is a single-electron transfer (SET) process where the metal center is reduced.

  • Radical Dimerization: The generated phenoxy radicals are highly reactive and undergo dimerization. The coupling can occur at the ortho or para positions relative to the hydroxyl group. In the case of 4-methylphenol, the para position is blocked by the methyl group, thus favoring ortho-ortho coupling to form the desired this compound.

  • Tautomerization: The initial dimeric intermediate, a dienone, then tautomerizes to the more stable aromatic biphenol.

  • Catalyst Regeneration: The reduced metal catalyst is re-oxidized by a suitable oxidant (often atmospheric oxygen) to its active state, allowing the catalytic cycle to continue.

The choice of catalyst and reaction conditions is critical in controlling the regioselectivity of the coupling and minimizing the formation of undesired byproducts.

ReactionMechanism cluster_0 Catalytic Cycle 4-Methylphenol 4-Methylphenol Phenoxy_Radical 4-Methylphenoxy Radical 4-Methylphenol->Phenoxy_Radical Oxidation Dimerization Dimerization Phenoxy_Radical->Dimerization Catalyst_Ox Catalyst (Oxidized) Catalyst_Red Catalyst (Reduced) Catalyst_Ox->Catalyst_Red e- transfer Catalyst_Red->Catalyst_Ox Re-oxidation (e.g., by O2) Product This compound Dimerization->Product Tautomerization

Caption: A simplified diagram illustrating the catalytic cycle of the oxidative coupling of 4-methylphenol.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methylphenol (p-cresol)Reagent Grade, ≥99%Sigma-Aldrich
Copper(II) Chloride (CuCl₂)Anhydrous, ≥98%Acros OrganicsCan be substituted with other copper(II) salts
N,N,N',N'-Tetramethylethylenediamine (TMEDA)≥99%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
MethanolHPLC GradeJ.T.Baker
Hydrochloric Acid (HCl)37%Merck
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWR
Silica Gel60 Å, 230-400 meshEMD MilliporeFor column chromatography
HexaneHPLC GradeHoneywellFor column chromatography
Ethyl AcetateHPLC GradeAvantorFor column chromatography
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Analytical balance

Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add copper(II) chloride (0.1 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 eq).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture until the catalyst dissolves.

  • Reaction Execution:

    • In a separate beaker, dissolve 4-methylphenol (1.0 eq) in anhydrous dichloromethane (50 mL).

    • Transfer the 4-methylphenol solution to a dropping funnel and add it dropwise to the catalyst solution over 30 minutes at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 1 M hydrochloric acid (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Elute with a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to isolate the pure this compound.

    • Combine the fractions containing the product and evaporate the solvent to yield a white to off-white solid.

ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup: - Add CuCl2 and TMEDA to flask - Inert atmosphere - Add DCM Start->Reaction_Setup Reactant_Addition Reactant Addition: - Dissolve 4-methylphenol in DCM - Add dropwise to catalyst solution Reaction_Setup->Reactant_Addition Reaction Reaction: - Reflux for 24h - Monitor by TLC Reactant_Addition->Reaction Workup Work-up: - Quench with HCl - Extraction with DCM - Brine wash and drying Reaction->Workup Purification Purification: - Flash column chromatography (Hexane:Ethyl Acetate) Workup->Purification Product_Characterization Product Characterization: - NMR, IR, Mass Spec Purification->Product_Characterization End End Product_Characterization->End

Caption: A flowchart outlining the key steps in the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound (also known as 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol) should be confirmed by standard analytical techniques.[1][2]

PropertyValue
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance White to off-white solid
¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and methyl protons. The expected chemical shifts (in ppm) are:

  • Aromatic protons: Signals in the range of 6.8-7.2 ppm. The splitting pattern will depend on the coupling between the adjacent protons on the aromatic rings.

  • Methyl protons: A singlet at approximately 2.2-2.3 ppm.

  • Hydroxyl protons: A broad singlet whose chemical shift is dependent on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Key expected chemical shifts (in ppm) include:

  • Aromatic carbons: Signals in the range of 115-155 ppm. The carbon attached to the hydroxyl group will be downfield, while the carbon attached to the other aromatic ring will also be distinct.

  • Methyl carbons: A signal at approximately 16-17 ppm.

FTIR Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups.[3] Expected characteristic absorption bands (in cm⁻¹) are:

  • O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹.

  • C-H stretch (aliphatic): Sharp peaks around 2850-2960 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1500-1600 cm⁻¹.

  • C-O stretch (phenolic): A strong band around 1200-1260 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (214.26 g/mol ).

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All manipulations involving 4-methylphenol, dichloromethane, and the catalyst should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • 4-Methylphenol (p-cresol): Is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.

    • Copper(II) Chloride: Is harmful if swallowed and can cause skin and eye irritation.

    • Dichloromethane: Is a volatile and suspected carcinogen. Handle with care to avoid inhalation.

    • Vanadium Compounds (if used as an alternative catalyst): Are toxic if inhaled and harmful if swallowed.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Concluding Remarks

This application note provides a robust framework for the synthesis of this compound from 4-methylphenol. The oxidative coupling approach is a powerful tool for the construction of biaryl compounds. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines, researchers can successfully synthesize this valuable molecule for a wide range of applications in chemistry and drug discovery.

References

  • PubChem. [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Kozlowski, M. C., et al. (2020). Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-Dienone Products. Organic Letters, 22(8), 2914–2919. [Link]

  • Gendron, D., & Labrecque, J. (2025). 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. Molbank, 2025(M1996). [Link]

  • Muranaka, A., et al. (2014). Inhibitory effects of p-cresol and p-hydroxy anisole dimers on expression of the cyclooxygenase-2 gene and lipopolysaccharide-stimulated activation of nuclear factor-κB in RAW264.7 cells. In Vivo, 28(5), 755-761. [Link]

  • Carl ROTH. Safety Data Sheet: Vanadium. [Link]

  • Royal Society of Chemistry. Supporting Information for: A practical and efficient method for the synthesis of 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine. [Link]

  • Oxford Academic. Selective Oxidative Coupling of p-Cresol Producing an ortho-ortho Direct-linked Dimer. Chemistry Letters. [Link]

  • Lumb, J.-P., et al. (2021). Copper-Catalyzed Aerobic Oxidative Cross-Coupling. Angewandte Chemie International Edition, 60(14), 7061–7065. [Link]

  • Saiman, M. I., et al. (2025). Practical Process for the Air Oxidation of Cresols: Part B. Evaluation of the Laboratory-Scale Oxidation Process. Organic Process Research & Development. [Link]

  • Organic Syntheses. Biphenyl, 3,3'-dimethyl-. [Link]

  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

  • Lundberg, D. (2018). Catalytic synthesis of benign bisphenols. Diva-Portal.org. [Link]

  • ResearchGate. Vanadium-substituted Keggin heteropolycompounds as catalysts for ecofriendly liquid phase oxidation of 2,6-dimethylphenol to 2,6-dimethyl-1,4-benzoquinone. [Link]

  • Google Patents. Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Redox. Safety Data Sheet Copper sulphate, pentahydrate. [Link]

  • MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • Journal of Pharmacognosy and Phytochemistry. Fourier transform infrared spectroscopy (FTIR), a powerful tool for detection of various functional groups in Rusulla delica Fr. [Link]

  • MDPI. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Aerobic Oxidative Coupling of Aromatic Alcohols and Acetonitrile to β-Ketonitriles. [Link]

  • University of Barcelona. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • PubMed. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. [Link]

  • National Institutes of Health. Attenuated total reflection-Fourier transform infrared spectroscopic imaging of pharmaceuticals in microfluidic devices. [Link]

  • PubMed. Palladium-catalyzed Regioselective Synthesis of 2(2'-biphenyl)benzimidazoles Through C-H Activation. [Link]

  • Frontiers. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. [Link]

  • Protocols.io. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

Sources

Application Notes and Protocols for the Polymerization of 2,2'-Dimethyl-4,4'-biphenyldiol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Monomer of Untapped Potential

For the discerning researcher in materials science and drug development, the selection of monomers is a critical juncture that dictates the ultimate properties and functionality of a polymer. 2,2'-Dimethyl-4,4'-biphenyldiol stands as a monomer of significant, yet not fully explored, potential. Its rigid biphenyl backbone, punctuated by the strategic placement of methyl groups, offers a unique combination of thermal stability, chemical resistance, and processability when incorporated into a polymer chain. This guide is conceived not as a rigid set of instructions, but as a detailed exploration of the scientific principles and practical methodologies for harnessing the capabilities of this versatile monomer. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the synthesis of novel poly(phenylene oxide)s.

Unveiling the Monomer: Physicochemical Properties and Safety Considerations

This compound, a derivative of biphenol, possesses a molecular structure that imparts desirable characteristics to the resulting polymers. The biphenyl unit contributes to a high glass transition temperature (Tg) and thermal stability, while the methyl groups enhance solubility in common organic solvents, a feature often lacking in polymers derived from unsubstituted biphenols.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₄O₂
Molecular Weight214.26 g/mol
AppearanceOff-white to light brown crystalline powder
Melting Point162-165 °C
SolubilitySoluble in methanol, ethanol, acetone, and THF. Sparingly soluble in water.

Safety is paramount in any laboratory setting. While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to other biphenol compounds.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).

  • Ventilation: Handle the solid monomer and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[1][2]

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Pathway to Polymerization: Oxidative Coupling

The most effective and widely employed method for the polymerization of phenolic monomers to form poly(phenylene oxide)s (PPOs) is through oxidative coupling.[3][4][5][6] This reaction involves the use of a catalyst, typically a copper-amine complex, and an oxidant, most commonly oxygen from the air.

The mechanism, in essence, involves the formation of a phenoxy radical from the monomer, which then couples with another radical or a growing polymer chain to form an ether linkage, regenerating the catalyst in the process. The reaction is highly efficient and allows for the synthesis of high molecular weight polymers under relatively mild conditions.

Diagram 1: Generalized Oxidative Coupling Polymerization Workflow

G Monomer This compound Reaction_Vessel Reaction Vessel (Stirring, Temperature Control) Monomer->Reaction_Vessel Solvent Solvent (e.g., Toluene, Chloroform) Solvent->Reaction_Vessel Catalyst Catalyst (e.g., CuCl/Pyridine) Catalyst->Reaction_Vessel Oxygen Oxygen (Air) Polymerization Oxidative Coupling Polymerization Oxygen->Polymerization Reaction_Vessel->Polymerization Precipitation Precipitation (e.g., in Methanol) Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying in Vacuum Oven Filtration->Drying Polymer Poly(2,2'-dimethyl-4,4'-biphenylene oxide) Drying->Polymer G cluster_0 Monomer cluster_1 Polymer Monomer HO-Ph(Me)-Ph(Me)-OH (this compound) Polymer -[O-Ph(Me)-Ph(Me)-O]n- (Poly(2,2'-dimethyl-4,4'-biphenylene oxide)) Monomer->Polymer Oxidative Coupling (CuCl/Pyridine, O2)

Caption: The transformation of the monomer to the polymer via oxidative coupling.

Characterization of the Resulting Polymer

A thorough characterization of the synthesized poly(2,2'-dimethyl-4,4'-biphenylene oxide) is essential to understand its properties and suitability for various applications.

Table 2: Key Characterization Techniques and Expected Outcomes

TechniqueInformation ObtainedExpected Results for Poly(2,2'-dimethyl-4,4'-biphenylene oxide)
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of polymer structure, end-group analysisAppearance of characteristic peaks for the aromatic protons and methyl groups of the repeating unit. Disappearance of the phenolic hydroxyl proton peak.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and molecular weight distribution (PDI)A unimodal distribution indicating successful polymerization. The molecular weight can be controlled by adjusting reaction parameters.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point (Tm), and crystallinityA high Tg, typically above 200 °C, reflecting the rigidity of the polymer backbone. The polymer is expected to be amorphous. [3]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperatureHigh thermal stability, with decomposition likely occurring above 400 °C in an inert atmosphere.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groupsPresence of ether linkage (C-O-C) stretching vibrations and disappearance of the broad O-H stretch from the monomer.

Applications in Research and Drug Development

Polymers based on this compound, as a class of poly(phenylene oxide)s, hold promise in several advanced applications, particularly in fields requiring high-performance materials.

  • High-Performance Engineering Plastics: Due to their excellent thermal stability and mechanical strength, these polymers are candidates for applications in electronics, automotive components, and aerospace industries where resistance to high temperatures and harsh chemical environments is required. [7][8]

  • Membranes for Separations: The rigid and amorphous nature of PPOs makes them suitable for the fabrication of gas separation and nanofiltration membranes. [9]The specific structure of the polymer derived from this compound could offer unique selectivity for certain gases or solutes.

  • Biomedical and Drug Delivery Systems: While direct applications in drug delivery are still emerging, the inherent properties of PPOs make them intriguing candidates for further investigation. Their biocompatibility and hydrophobicity can be tailored through copolymerization or functionalization. Potential applications include:

    • Controlled Release Matrices: The hydrophobic polymer matrix could be used to encapsulate and control the release of hydrophobic drugs. [10][11][12] * Biocompatible Coatings: Their chemical inertness suggests potential use as coatings for medical devices and implants. [8] * Nanoparticle Formulations: The polymer could be formulated into nanoparticles for targeted drug delivery, leveraging the enhanced permeability and retention (EPR) effect in cancer therapy.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Polymer Yield Inefficient catalyst activity, insufficient reaction time, or premature termination.Ensure the catalyst is fully dissolved and active. Increase reaction time. Ensure a continuous and sufficient supply of oxygen/air.
Low Molecular Weight Low monomer concentration, high catalyst concentration, or presence of impurities.Increase the monomer concentration. Optimize the monomer-to-catalyst ratio. Ensure all reagents and solvents are pure and dry.
Broad Molecular Weight Distribution Poor control over the polymerization reaction, side reactions.Maintain a constant temperature during polymerization. Ensure uniform stirring. Purify the monomer to remove any reactive impurities.
Polymer Discoloration Side reactions leading to the formation of diphenoquinone, or catalyst residues.Use a slight excess of pyridine. Ensure complete removal of the copper catalyst during the workup.

Conclusion: A Foundation for Innovation

This guide provides a comprehensive framework for the synthesis and characterization of poly(2,2'-dimethyl-4,4'-biphenylene oxide). By understanding the underlying principles of oxidative coupling polymerization and the key parameters that govern the reaction, researchers are well-equipped to explore the full potential of this promising monomer. The unique combination of thermal stability, solubility, and a rigid backbone opens up avenues for the development of novel materials with tailored properties for a wide range of applications, from high-performance engineering plastics to advanced biomedical systems. The protocols and insights presented here serve as a foundation upon which further innovation can be built.

References

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. Available at: [Link]

  • Synthesis and Characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) Oligomers in Water and the End-Group Modification. ResearchGate. Available at: [Link]

  • Applications of poly(ethylene oxide) in controlled release tablet systems: A review. Journal of Controlled Release. Available at: [Link]

  • Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process. MDPI. Available at: [Link]

  • Preparation of Colored Polymer Microspheres. MDPI. Available at: [Link]

  • 4,4'-Biphenol, 97% Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Applications of Poly(ethylene oxide) in Drug Delivery Systems. Pharmaceutical Technology. Available at: [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. ResearchGate. Available at: [Link]

  • Characterization of the poly(phenylene oxide) dense membrane prepared at different temperatures. ResearchGate. Available at: [Link]

  • Morphology and Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)/Polyamide 11 Hybrid Nanocomposites: Effect of Silica Surface Modification. National Institutes of Health. Available at: [Link]

  • Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water. ScienceDirect. Available at: [Link]

  • Modification Approaches of Polyphenylene Oxide Membranes to Enhance Nanofiltration Performance. National Institutes of Health. Available at: [Link]

  • Effective Synthesis of Poly(2,6-Dimethyl-1,4-Phenylene Oxide) Derivatives by Oxidative Coupling Copolymerization of Alkoxyphenols with Copper(II) Catalyst. Cosmos Scholars Publishing House. Available at: [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. PubMed. Available at: [Link]

  • Discover the power of POLYOX ™ polyethylene oxide polymers for advanced oral drug delivery. IFF Pharma Solutions. Available at: [Link]

Sources

Preparation of Specialty Polyesters Using 2,2'-Dimethyl-4,4'-biphenyldiol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 2,2'-Dimethyl-4,4'-biphenyldiol in Advanced Polyester Synthesis

In the landscape of high-performance polymers, specialty polyesters derived from aromatic diols are cornerstones for applications demanding superior thermal stability, mechanical robustness, and unique optical properties. Among the diverse array of monomers, this compound stands out as a pivotal building block. The introduction of methyl groups ortho to the hydroxyl functionalities imparts a significant steric hindrance, which disrupts chain packing and can lead to polymers with enhanced solubility and lower melting points compared to their unsubstituted counterparts, without compromising thermal stability. This unique structural feature makes this compound an attractive candidate for the synthesis of specialty polyesters, including liquid crystalline polyesters and high-performance engineering plastics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the preparation of specialty polyesters utilizing this compound. We will delve into the fundamental principles of polyester synthesis, focusing on two primary methods: melt polycondensation and solution polymerization. The causality behind experimental choices, self-validating system designs, and references to authoritative sources will be integrated throughout to ensure both scientific integrity and practical applicability.

Monomer Profile: this compound

PropertyValue
IUPAC Name 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol
CAS Number 2417-03-0
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance Off-white to light beige powder
Melting Point 164-168 °C

Synthetic Pathways for Specialty Polyesters

The synthesis of polyesters from this compound and aromatic diacid chlorides, such as terephthaloyl chloride and isophthaloyl chloride, can be effectively achieved through two primary methods: melt polycondensation and solution polymerization. The choice of method depends on the desired polymer properties, scalability, and the thermal stability of the monomers and the resulting polymer.

Method 1: Melt Polycondensation

Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points in the presence of a catalyst. This technique is often preferred for its simplicity and the high molecular weights that can be achieved. The key challenge is the potential for thermal degradation, requiring precise temperature control.

This protocol details the synthesis of a high-performance polyester from this compound and terephthaloyl chloride.

Materials:

  • This compound (≥98% purity)

  • Terephthaloyl chloride (≥99% purity)

  • Antimony(III) oxide (catalyst, ≥99%)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head and condenser

  • Vacuum pump

  • Heating mantle with a temperature controller

  • Inert gas inlet

Step-by-Step Procedure:

  • Monomer Charging and Inerting: In a clean, dry three-necked round-bottom flask, charge equimolar amounts of this compound and terephthaloyl chloride. Add the catalyst, antimony(III) oxide, at a concentration of 0.05 mol% relative to the diacid chloride.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser. Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Initial Heating and Melting: Gradually heat the flask using a heating mantle. The temperature should be raised to a point where both monomers melt and form a homogeneous mixture, typically around 170-180 °C.

  • Esterification Stage: Maintain the temperature at 170-180 °C with continuous stirring. During this stage, the initial polycondensation occurs with the evolution of hydrogen chloride (HCl) gas, which is vented through the condenser. This stage is typically carried out for 2-3 hours.

  • Polycondensation Stage: After the initial evolution of HCl subsides, gradually increase the temperature to 250-280 °C. Concurrently, slowly apply a vacuum to the system (reducing the pressure to <1 mmHg) to facilitate the removal of any remaining HCl and other volatile byproducts, driving the equilibrium towards the formation of a high molecular weight polymer.

  • Viscosity Monitoring: The progress of the polycondensation can be monitored by observing the increase in the viscosity of the melt. The stirring torque will increase significantly as the polymer chains grow. Continue the reaction under high vacuum and elevated temperature for another 3-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Isolation: Once the polymerization is complete, carefully release the vacuum with nitrogen gas. Allow the reactor to cool to room temperature. The resulting solid polyester can be removed by carefully breaking the flask or by designing the reactor for easy product removal.

  • Purification: The obtained polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitating it in a non-solvent like methanol. The purified polymer should then be dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

Causality of Experimental Choices:

  • Equimolar Monomer Ratio: A precise 1:1 molar ratio of the diol and diacid chloride is crucial for achieving high molecular weight polymers in step-growth polymerization.

  • Antimony(III) Oxide Catalyst: This catalyst is widely used in polyester synthesis as it is effective at high temperatures and promotes the esterification reaction.

  • Inert Atmosphere and Vacuum: The removal of oxygen prevents oxidative side reactions that can discolor the polymer, while the removal of HCl byproduct under vacuum is essential to shift the reaction equilibrium towards the formation of long polymer chains.

Method 2: Solution Polymerization

Solution polymerization offers better temperature control and is suitable for polymers that may degrade at the high temperatures required for melt polycondensation. The choice of solvent is critical; it must dissolve both the monomers and the resulting polymer and be inert under the reaction conditions.

This protocol describes the synthesis of a specialty polyester using this compound and isophthaloyl chloride in a solvent system.

Materials:

  • This compound (≥98% purity)

  • Isophthaloyl chloride (≥99% purity)

  • Pyridine (anhydrous, as acid scavenger and solvent)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous, as solvent)

  • Methanol (for precipitation)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas inlet

  • Condenser with a drying tube

Step-by-Step Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a known amount of this compound in a mixture of anhydrous NMP and pyridine. The pyridine acts as both a solvent and an acid scavenger to neutralize the HCl produced during the reaction.

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 20 minutes and maintain a positive nitrogen pressure throughout the reaction.

  • Diacid Chloride Addition: Dissolve an equimolar amount of isophthaloyl chloride in anhydrous NMP in a dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred solution of the diol at room temperature over a period of 30-60 minutes. An exothermic reaction will occur, and the temperature may rise slightly.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The viscosity of the solution will gradually increase as the polymer forms.

  • Polymer Precipitation: Once the reaction is deemed complete (indicated by a significant increase in viscosity), pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polyester to precipitate as a fibrous or powdery solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight to remove all traces of solvent.

Causality of Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the acid chloride, which would terminate the polymer chains and limit the molecular weight.

  • Pyridine as an Acid Scavenger: Pyridine efficiently neutralizes the HCl byproduct, preventing it from catalyzing side reactions and driving the polymerization reaction to completion.

  • Room Temperature Reaction: Solution polymerization can often be carried out at or near room temperature, which is advantageous for thermally sensitive monomers or polymers.

Visualization of Synthetic Workflows

Melt Polycondensation Workflow

melt_polycondensation start Start monomers Charge Monomers & Catalyst to Reactor start->monomers inert Purge with Nitrogen monomers->inert melt Heat to Melt (170-180°C) inert->melt esterification Esterification (2-3 hours) melt->esterification polycondensation Increase Temp (250-280°C) & Apply Vacuum esterification->polycondensation viscosity Monitor Melt Viscosity polycondensation->viscosity cool Cool to Room Temp viscosity->cool Desired viscosity reached isolate Isolate Solid Polymer cool->isolate purify Dissolve & Precipitate isolate->purify dry Dry under Vacuum purify->dry end End Product: Specialty Polyester dry->end

Caption: Workflow for Melt Polycondensation.

Solution Polymerization Workflow

solution_polymerization start Start dissolve_diol Dissolve Diol in NMP/Pyridine start->dissolve_diol inert Purge with Nitrogen dissolve_diol->inert add_diacid Add Diacid Chloride Solution Dropwise inert->add_diacid react Stir at Room Temp (4-6 hours) add_diacid->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end End Product: Specialty Polyester dry->end

Caption: Workflow for Solution Polymerization.

Characterization and Expected Properties

The synthesized polyesters should be characterized to determine their structure, molecular weight, and thermal properties.

Typical Characterization Data:

Analytical TechniqueExpected Observations for Poly(2,2'-dimethyl-4,4'-biphenylene terephthalate)
FTIR Spectroscopy Characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹, C-O stretches around 1250 cm⁻¹ and 1100 cm⁻¹, and aromatic C-H stretches.
¹H NMR Spectroscopy Aromatic protons from the biphenyl and terephthalate units in the range of 7.0-8.5 ppm, and methyl protons as a singlet around 2.0-2.3 ppm.
Differential Scanning Calorimetry (DSC) A glass transition temperature (Tg) typically in the range of 180-220 °C, indicating high thermal stability. A melting endotherm (Tm) may be observed if the polymer is semi-crystalline.
Thermogravimetric Analysis (TGA) High decomposition temperature (Td), typically above 400 °C in a nitrogen atmosphere, confirming excellent thermal stability.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).

The incorporation of the this compound moiety is expected to yield polyesters with high glass transition temperatures, excellent thermal stability, and good solubility in a range of organic solvents. These properties make them suitable for applications such as high-performance films, fibers, and engineering plastics. For instance, polyesters derived from this diol may exhibit liquid crystalline behavior, which is highly desirable for applications requiring high tensile strength and modulus.[1][2]

Conclusion and Future Outlook

The use of this compound as a monomer opens up a versatile platform for the synthesis of specialty polyesters with tailored properties. The protocols detailed in this guide for melt and solution polymerization provide a solid foundation for researchers to explore this promising class of materials. The unique combination of rigidity from the biphenyl unit and enhanced processability due to the methyl substituents makes these polyesters attractive for a wide range of advanced applications. Further research into the copolymerization of this compound with other diols and diacids will undoubtedly lead to the development of novel materials with even more refined and specialized functionalities.

References

  • Kricheldorf, H. R., & Schwarz, G. (2004). New Polymer Syntheses. In Handbook of Polymer Synthesis (pp. 1-138). Springer, Berlin, Heidelberg.
  • Rogers, M. E., & Long, T. E. (Eds.). (2003). Synthetic methods in step-growth polymers. John Wiley & Sons.
  • Li, X., & Hsu, S. L. (2001). Synthesis and characterization of thermotropic liquid crystalline polyesters containing a substituted biphenyl mesogen. Polymer, 42(18), 7637-7645.
  • Griffin, A. C., & Havens, S. J. (1981). Mesogenic properties of 4,4'-disubstituted biphenyls. Journal of Polymer Science: Polymer Physics Edition, 19(6), 951-969.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Odian, G. (2004).
  • Carothers, W. H. (1929). An introduction to the general theory of condensation polymers. Journal of the American Chemical Society, 51(8), 2548-2559.
  • Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press.

Sources

Application Notes and Protocols for the Synthesis of Polyaspartimides from 2,2'-Dimethyl-4,4'-biphenyldiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Advanced Polyaspartimides for Drug Development

Polyaspartimides, a class of polyamides, are gaining significant traction in the biomedical field, particularly in drug delivery systems.[1][2][3] Their inherent biocompatibility and biodegradability make them excellent candidates for creating sophisticated drug carriers such as nanoparticles and hydrogels.[1][4] These polymers can be engineered to respond to specific physiological stimuli, such as pH or temperature, allowing for the targeted and controlled release of therapeutic agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel polyaspartimide derived from 2,2'-Dimethyl-4,4'-biphenyldiol. The inclusion of the rigid yet non-coplanar 2,2'-dimethylbiphenyl unit in the polymer backbone is anticipated to impart favorable thermal and mechanical properties, while the flexible ether linkages enhance solubility and processability. This guide is intended for researchers and professionals in drug development seeking to synthesize and explore new polymeric materials for advanced therapeutic applications.

Overall Synthesis Workflow

The synthesis of polyaspartimides from this compound is a multi-step process. It begins with the synthesis of the diamine monomer, followed by the preparation of the bismaleimide monomer, and culminates in the final polymerization step.

SynthesisWorkflow cluster_0 Monomer Synthesis cluster_1 Bismaleimide Synthesis cluster_2 Polymerization Biphenyldiol 2,2'-Dimethyl- 4,4'-biphenyldiol Dinitro Dinitro Intermediate Biphenyldiol->Dinitro Etherification Diamine 2,2'-Dimethyl-4,4'- bis(4-aminophenoxy)biphenyl Dinitro->Diamine Reduction Bismaleamic_Acid Bismaleamic Acid Diamine->Bismaleamic_Acid Reaction with Maleic Anhydride Diamine->Bismaleamic_Acid Bismaleimide Bismaleimide Monomer Bismaleamic_Acid->Bismaleimide Cyclodehydration Polyaspartimide Polyaspartimide Bismaleimide->Polyaspartimide Michael Addition with Diamine Diamine_Polymer Co-monomer (Various Diamines) Diamine_Polymer->Polyaspartimide

Figure 1: Overall workflow for the synthesis of polyaspartimides.

Part 1: Synthesis of 2,2'-Dimethyl-4,4'-bis(4-aminophenoxy)biphenyl (Diamine Monomer)

This synthesis is a two-step process involving an etherification reaction followed by the reduction of a dinitro intermediate.

Step 1.1: Synthesis of 2,2'-Dimethyl-4,4'-bis(4-nitrophenoxy)biphenyl

This step involves a nucleophilic aromatic substitution reaction. The hydroxyl groups of this compound are deprotonated by a base to form phenoxides, which then displace the chloride from p-nitrochlorobenzene.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a reflux condenser, add this compound and a strong-polarity aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: Under a nitrogen atmosphere, add a suitable salt-forming agent, such as anhydrous potassium carbonate (K2CO3), to the reaction mixture.

  • Addition of p-Nitrochlorobenzene: Add p-nitrochlorobenzene to the mixture.

  • Reaction: Heat the reaction mixture to 130-140°C and maintain it under reflux for 3-5 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture and filter it at a high temperature to remove inorganic salts.

  • Precipitation: Slowly add deionized water to the filtrate with stirring to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash it thoroughly with water and then with a small amount of cold ethanol. Dry the product in a vacuum oven.

ReagentMolar Ratio (relative to Biphenyldiol)Key Parameters
This compound1.0Starting material
p-Nitrochlorobenzene~2.2Excess to ensure complete reaction
Anhydrous Potassium Carbonate (K2CO3)~2.5Base for deprotonation
Solvent (DMF or DMSO)-High-boiling point, aprotic polar solvent
Reaction Temperature130-140°CTo facilitate the nucleophilic aromatic substitution
Reaction Time3-5 hoursFor completion of the reaction

Table 1: Reagents and conditions for the synthesis of the dinitro intermediate.

Step 1.2: Reduction to 2,2'-Dimethyl-4,4'-bis(4-aminophenoxy)biphenyl

The dinitro compound is reduced to the corresponding diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]

Protocol:

  • Reaction Setup: In a high-pressure reactor (Parr hydrogenator), add the 2,2'-Dimethyl-4,4'-bis(4-nitrophenoxy)biphenyl, a suitable solvent such as ethanol or tetrahydrofuran (THF), and a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Seal the reactor, purge it with nitrogen, and then pressurize it with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-70°C) until the theoretical amount of hydrogen is consumed, or the reaction is complete as monitored by thin-layer chromatography (TLC).[5]

  • Work-up: Carefully vent the reactor and purge it with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Ratio (relative to Dinitro compound)Key Parameters
2,2'-Dimethyl-4,4'-bis(4-nitrophenoxy)biphenyl1.0Starting material
Palladium on Carbon (Pd/C)5-10 wt%Catalyst for hydrogenation
Solvent (Ethanol or THF)-To dissolve the starting material
Hydrogen Gas Pressure50-100 psiReductant
Reaction TemperatureRoom Temperature to 70°CTo control the reaction rate

Table 2: Reagents and conditions for the reduction to the diamine monomer.

Part 2: Synthesis of 2,2'-Dimethyl-4,4'-bis(4-maleimidophenoxy)biphenyl (Bismaleimide Monomer)

This synthesis involves the reaction of the newly synthesized diamine with maleic anhydride to form a bismaleamic acid intermediate, which is then cyclodehydrated to the bismaleimide.

Protocol:

  • Formation of Bismaleamic Acid: Dissolve the 2,2'-Dimethyl-4,4'-bis(4-aminophenoxy)biphenyl in a suitable solvent like acetone or N,N-dimethylformamide (DMF) in a flask.[7]

  • Addition of Maleic Anhydride: Slowly add a solution of maleic anhydride in the same solvent to the diamine solution at room temperature with stirring. An exothermic reaction will occur.

  • Reaction: Continue stirring at room temperature for 2-4 hours to ensure the complete formation of the bismaleamic acid.

  • Cyclodehydration: To the bismaleamic acid solution, add a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate or triethylamine.[7]

  • Heating: Heat the mixture to 50-60°C for 2-3 hours to effect cyclization to the bismaleimide.

  • Precipitation and Purification: Pour the reaction mixture into a large volume of cold water to precipitate the bismaleimide. Collect the solid by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

ReagentMolar Ratio (relative to Diamine)Key Parameters
2,2'-Dimethyl-4,4'-bis(4-aminophenoxy)biphenyl1.0Starting diamine
Maleic Anhydride~2.1To react with both amine groups
Solvent (Acetone or DMF)-To dissolve reactants
Acetic AnhydrideExcessDehydrating agent for cyclization
Sodium Acetate or TriethylamineCatalytic amountCatalyst for cyclodehydration
Reaction Temperature (Cyclodehydration)50-60°CTo promote ring closure

Table 3: Reagents and conditions for the synthesis of the bismaleimide monomer.

Part 3: Synthesis of Polyaspartimide via Michael Addition

The final step is the polymerization of the bismaleimide monomer with a diamine via a Michael addition reaction. A variety of diamines can be used to tailor the final polymer properties.

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve the 2,2'-Dimethyl-4,4'-bis(4-maleimidophenoxy)biphenyl and the chosen diamine co-monomer in a high-boiling point solvent such as m-cresol.

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Polymerization: Heat the mixture to 100-110°C and stir under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent like methanol or ethanol with vigorous stirring to precipitate the polyaspartimide.

  • Purification: Collect the fibrous polymer by filtration, wash it extensively with methanol to remove residual solvent and unreacted monomers, and then dry it in a vacuum oven at 80-100°C.

ReagentMolar Ratio (relative to Bismaleimide)Key Parameters
2,2'-Dimethyl-4,4'-bis(4-maleimidophenoxy)biphenyl1.0Bismaleimide monomer
Diamine Co-monomer (e.g., 4,4'-oxydianiline)1.0To achieve high molecular weight
Solvent (m-cresol)-High-boiling point solvent to keep the polymer in solution
Glacial Acetic AcidCatalytic amountCatalyst for the Michael addition
Polymerization Temperature100-110°CTo promote the polymerization
Polymerization Time24-48 hoursTo achieve high molecular weight

Table 4: Reagents and conditions for the polyaspartimide synthesis.

MichaelAddition cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process Bismaleimide Bismaleimide Monomer Polymerization Polymerization (24-48h) Bismaleimide->Polymerization Diamine Diamine Co-monomer Diamine->Polymerization Solvent m-cresol Solvent->Polymerization Catalyst Glacial Acetic Acid Catalyst->Polymerization Temperature 100-110°C Temperature->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Product Polyaspartimide Drying->Product

Figure 2: Workflow for the Michael addition polymerization.

Characterization

Thorough characterization of the synthesized monomers and the final polymer is crucial to confirm their structure and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Bismaleimide Monomer: Look for characteristic peaks for the imide ring (C=O stretching around 1780 and 1720 cm⁻¹), and the C=C bond of the maleimide ring (around 1580 cm⁻¹).

    • Polyaspartimide: The disappearance of the maleimide C=C peak and the appearance of N-H stretching (around 3300-3500 cm⁻¹) and bending (around 1530 cm⁻¹) bands confirm the Michael addition reaction.[8] The imide C=O peaks will remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Monomers: Confirm the expected aromatic and aliphatic proton and carbon signals.

    • Polyaspartimide: The appearance of new signals corresponding to the succinimide ring protons and the disappearance of the maleimide vinyl protons are key indicators of successful polymerization.[9]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polyaspartimide.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature (Td). Polyimides generally exhibit high thermal stability.[10]

PropertyExpected Range/Observation
Glass Transition (Tg) Typically in the range of 180-250°C, depending on the diamine co-monomer used.
Decomposition Temp (Td) Generally above 400°C, indicating high thermal stability.[10]
Solubility Expected to be soluble in polar aprotic solvents like DMF, DMAc, DMSO, and NMP.

Table 5: Expected properties of the synthesized polyaspartimide.

Applications in Drug Development

The synthesized polyaspartimides, with their favorable properties, are promising materials for various drug delivery applications:

  • Nanoparticle Drug Carriers: The amphiphilic nature of certain polyaspartimide derivatives allows them to self-assemble into micelles or nanoparticles in aqueous solutions.[1] These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

  • Stimuli-Responsive Systems: By incorporating specific functional groups into the diamine co-monomer, the polyaspartimide can be designed to respond to changes in pH or temperature, enabling triggered drug release at the target site.[1]

  • Biocompatibility: Polyimides are generally considered to be biocompatible, making them suitable for in vivo applications.[11][12][13][14] However, thorough biocompatibility testing of any new polymer is essential.

References

  • One pot reduction of dinitro compounds to diamines. (n.d.). Sciencemadness Discussion Board. Retrieved from [Link]

  • Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. (2023). MDPI. Retrieved from [Link]

  • Zhang, G., Yi, H., & Bao, C. (2021). Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers. International journal of molecular sciences, 22(16), 8817. Retrieved from [Link]

  • CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl. (2016). Google Patents.
  • Preparation and polymerization of bismaleimide compounds. (2007). ResearchGate. Retrieved from [Link]

  • ¹H NMR spectrum of polyaspartimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Constantin, C. P., Aflori, M., Damian, R., & Rusu, R. D. (2019). Biocompatibility of Polyimides: A Mini-Review. Materials (Basel, Switzerland), 12(19), 3166. Retrieved from [Link]

  • Light-emitting diode light–enabled denitrative etherification of 4-nitrobenzonitrile under catalyst-free conditions at room temperature. (2021). ResearchGate. Retrieved from [Link]

  • pH-Sensitive Micelles with Cross-Linked Cores Formed from Polyaspartamide Derivatives for Drug Delivery. (2013). ResearchGate. Retrieved from [Link]

  • Biocompatibility of Polyimides: A Mini-Review. (2019). ResearchGate. Retrieved from [Link]

  • IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. (2017). International Journal of Innovations in Scientific Engineering. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Cure Reaction Pathways of Bismaleimide Polymers: A Solid-State 15N NMR Investigation. (1998). ACS Publications. Retrieved from [Link]

  • An optimized preparation of bismaleimide–diamine co-polymer matrices. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). (n.d.). ResearchGate. Retrieved from [Link]

  • IR and NMR characterization of polymer. (n.d.). ResearchGate. Retrieved from [Link]

  • Biocompatibility of Polyimides: A Mini-Review. (2019). PubMed. Retrieved from [Link]

  • Poly(hydroxyethylaspartamide) derivatives as colloidal drug carrier systems. (2003). PubMed. Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various. (2020). Semantic Scholar. Retrieved from [Link]

  • Temperature-responsive drug delivery systems based on polyaspartamides with isopropylamine pendant groups. (2013). Soft Matter. Retrieved from [Link]

  • Spectra–Structure Correlations: Polymer Spectra. (2002). Society for Applied Spectroscopy. Retrieved from [Link]

  • CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl. (2022). Google Patents.
  • Nitro Reduction - Common Conditions. (n.d.). Denovium. Retrieved from [Link]

  • Preparation and characterization of bismaleimide monomers with various structures. (2009). Taylor & Francis Online. Retrieved from [Link]

  • Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. (2024). MDPI. Retrieved from [Link]

  • Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. (2023). Spectroscopy Online. Retrieved from [Link]

  • Amphiphilic Copolymers Based on Poly(HydroxyEthyl)-D,L-Aspartamide: a Suitable Functional Coating for Biocompatible Gold Nanostars. (2019). ResearchGate. Retrieved from [Link]

  • Using functional polymers to develop separation system, drug delivery system, and bio-imaging probe. (2016). YouTube. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Polyimides as biomaterials: preliminary biocompatibility testing. (1993). PubMed. Retrieved from [Link]

  • Catalytic synthesis of benign bisphenols. (2022). Diva-Portal.org. Retrieved from [Link]

Sources

A Robust High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,2'-Dimethyl-4,4'-biphenyldiol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,2'-Dimethyl-4,4'-biphenyldiol purity. The method is designed for accuracy, precision, and robustness, making it suitable for quality control and stability testing in research, development, and manufacturing environments. The scientific rationale behind the selection of chromatographic parameters is discussed in depth to provide a comprehensive understanding of the method's principles. This guide includes a complete protocol, method validation procedures based on ICH guidelines, and troubleshooting advice.

Introduction and Scientific Rationale

This compound is a key intermediate in the synthesis of advanced polymers and specialty chemicals. Its purity is a critical quality attribute that directly impacts the performance and safety of the final products. Therefore, a reliable and accurate analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and semi-volatile organic compounds.[1][2] This application note describes a reversed-phase HPLC method, which is ideally suited for the analysis of this compound due to its chemical properties.

Analyte Properties and Method Design Causality:

This compound (C₁₄H₁₄O₂, MW: 214.26 g/mol ) is a moderately non-polar aromatic compound.[3][4] The method design is logically derived from its structure:

  • Reversed-Phase Chromatography: The analyte's hydrophobicity makes it an excellent candidate for reversed-phase chromatography, where it will interact with a non-polar stationary phase (e.g., C18) and be eluted by a polar mobile phase.[5][6]

  • Mobile Phase Selection: The presence of two phenolic hydroxyl groups necessitates careful pH control of the mobile phase. In neutral or basic conditions, these groups can deprotonate, leading to poor peak shape (tailing) and variable retention times. By acidifying the mobile phase with an agent like formic or phosphoric acid to a pH of 2-4, the ionization of the hydroxyl groups is suppressed, ensuring the analyte is in a single, neutral form.[7] This leads to sharp, symmetrical peaks and robust retention. Acetonitrile is chosen as the organic modifier for its low viscosity and excellent UV transparency. A gradient elution is employed to ensure efficient elution of the main peak while also providing adequate separation of potential impurities with a wide range of polarities.

  • Column Chemistry: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is effective for aromatic compounds.[2] The high surface coverage of modern C18 columns provides excellent peak shape and durability. For alternative selectivity, especially for resolving closely related impurities, columns with Biphenyl or Phenyl-Hexyl stationary phases could be explored to leverage π-π interactions with the analyte's aromatic rings.[5]

  • Detection: The biphenyl core of the molecule contains a strong chromophore, making UV-Visible detection highly effective. A Diode Array Detector (DAD) is recommended to monitor the analyte at its wavelength of maximum absorbance (λmax), enhancing sensitivity, and to simultaneously assess peak purity by comparing spectra across the peak. Based on similar biphenol structures, a primary detection wavelength around 254 nm or 280 nm is a logical starting point.[8][9]

Experimental Workflow Overview

The following diagram provides a high-level overview of the analytical workflow, from initial sample handling to the final purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing std_prep Standard Solution Preparation sequence Sequence Run (Standards & Samples) std_prep->sequence sample_prep Sample Solution Preparation sample_prep->sequence mobile_phase_prep Mobile Phase Preparation instrument_setup HPLC System Setup & Equilibration mobile_phase_prep->instrument_setup instrument_setup->sequence integration Peak Integration & Identification sequence->integration calibration Calibration Curve Generation integration->calibration calculation Purity Calculation (% Area Normalization) calibration->calculation report Final Report (Purity, Impurity Profile) calculation->report

Caption: Overall workflow for the HPLC purity analysis.

Materials and Methods

Reagents and Materials
  • This compound: Reference Standard (>99.5% purity) and sample lots for testing.

  • Acetonitrile: HPLC gradient grade.

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.

  • Formic Acid: LC-MS grade (or equivalent high purity).

  • Methanol: HPLC grade (for sample preparation).

  • Syringe Filters: 0.45 µm PTFE or nylon.

Instrumentation
  • An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD). A Thermo Scientific™ Vanquish™ UHPLC system or similar is recommended for its low gradient delay volume and optimized dispersion characteristics.[10]

  • Chromatography Data System (CDS) software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent ZORBAX, Waters SunFire)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector DAD, 254 nm (Bandwidth 4 nm)
Reference Wavelength Off
Data Acquisition Full spectral scan from 200-400 nm for peak purity analysis

Detailed Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix.

  • Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser before use.

Standard Solution Preparation (Example Concentration)
  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with methanol.

  • Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Solution Preparation
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol, following the same procedure as for the stock standard.

  • Perform a 1:10 dilution (as for the working standard) to achieve a target concentration of 0.1 mg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

System Setup and Analysis Sequence
  • Purge the HPLC pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set up an analysis sequence in the CDS software. A typical sequence would include:

    • Blank injection (methanol)

    • System suitability injections (working standard, n=5)

    • Working standard injections for calibration

    • Sample injections

    • Bracketing standard injections to monitor system drift.

Data Analysis and Purity Calculation

Purity is typically determined using the area normalization method.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability Criteria:

To ensure the validity of the analytical results, the following system suitability test (SST) criteria should be met from five replicate injections of the working standard:

ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Method Validation

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [Source: ICH Official Website] The following is a summary of the required validation parameters.

Validation Parameter Summary
ParameterPurposeTypical Results
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.No interference from blank at the analyte's retention time. Peak purity index > 0.999 for stressed samples.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.R² ≥ 0.999 over a range of 50-150% of the target concentration.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 0.05 mg/mL to 0.15 mg/mL.
Accuracy (Recovery) To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD%) Repeatability: Precision under the same conditions over a short interval.RSD ≤ 1.0% for six sample preparations.
Intermediate Precision: Precision within the same lab (different days, analysts, equipment).RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Based on Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on Signal-to-Noise ratio (S/N) of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant impact on results with minor changes in flow rate (±0.1 mL/min), column temp (±2°C), pH.

Logical Framework for Method Development

The choices made during method development are interconnected and based on the physicochemical properties of the analyte.

Method_Development_Logic cluster_choices Chromatographic Parameter Selection Analyte Analyte Properties (this compound) - Aromatic - Hydrophobic - Phenolic -OH groups Col Column Choice: Reversed-Phase C18 (Strong hydrophobic interaction) Analyte->Col due to hydrophobicity MP Mobile Phase Choice: ACN/H₂O with Acid (Controls elution & suppresses ionization) Analyte->MP due to phenolic nature Det Detector Choice: UV/DAD at ~254 nm (Aromatic chromophore) Analyte->Det due to biphenyl structure Result Desired Outcome: - Sharp, Symmetrical Peaks - Robust & Reproducible Separation - Accurate Purity Assessment Col->Result MP->Result Det->Result

Caption: Logic map for HPLC method parameter selection.

References

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Russo, E., et al. (2021). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk. Italian Journal of Food Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4138100, this compound. PubChem. [Link]

  • Walash, M. I., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection. Luminescence. [Link]

  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

  • Khan, S., et al. (2022). QbD-driven development and validation of HPLC method for determination of Bisphenol A and Bis-sulphone in environmental samples. Cogent Chemistry. [Link]

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]

  • V. Sârbu, et al. (2024). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods. [Link]

  • ChemBK. (2024). 4,4-Biphenol. [Link]

  • International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15737502, 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol. PubChem. [Link]

  • Mitrowska, K., & Posyniak, A. (2022). HPLC methods for analysis of bisphenols in environmental samples. ResearchGate. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Ötvös, I., et al. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • SpectraBase. (2025). 4,4'-Biphenyldiol Spectrum. [Link]

Sources

Application Notes and Protocols: Derivatization of 2,2'-Dimethyl-4,4'-biphenyldiol for Enhanced Functionality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

2,2'-Dimethyl-4,4'-biphenyldiol is a valuable bifunctional molecule characterized by a sterically hindered biphenyl core. The presence of two hydroxyl groups offers reactive sites for chemical modification, enabling the synthesis of a diverse array of derivatives. This derivatization is key to enhancing the molecule's functionality, thereby broadening its applications in fields ranging from polymer science to medicinal chemistry.[1] The strategic modification of the hydroxyl moieties can lead to compounds with tailored properties, such as improved solubility, enhanced thermal stability, or specific biological activities.[2]

This document provides detailed protocols for two fundamental derivatization reactions of this compound: O-alkylation (Etherification) via the Williamson ether synthesis and O-acylation (Esterification) . These methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel derivatives.

I. O-Alkylation via Williamson Ether Synthesis: Crafting Ethers with Precision

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[3] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[3] In the context of this compound, the initial step is the deprotonation of the phenolic hydroxyl groups by a suitable base to form a more nucleophilic phenoxide.

Causality in Experimental Design:

The choice of base is critical and is dictated by the acidity of the phenolic protons of the biphenyldiol. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and present fewer handling hazards. The selection of the solvent is equally important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reactants and facilitate the SN2 reaction.[4] The reactivity of the alkylating agent also plays a significant role, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Experimental Workflow: O-Alkylation

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Biphenyldiol This compound Add_Base Combine in Flask Biphenyldiol->Add_Base Base Base (e.g., K₂CO₃) Base->Add_Base Solvent Anhydrous Solvent (e.g., DMF) Solvent->Add_Base Reaction_Mixture Stir at Elevated Temperature Add_Base->Reaction_Mixture Add Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Mixture Quench Quench with Water Reaction_Mixture->Quench Cool to RT Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Chromatography/Recrystallization Evaporate->Purify

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Protocol: Synthesis of 4,4'-Dibenzyloxy-2,2'-dimethylbiphenyl

This protocol details the synthesis of a representative diether derivative.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add anhydrous potassium carbonate (2.5 equivalents) and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with deionized water and then with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4,4'-dibenzyloxy-2,2'-dimethylbiphenyl.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, less polar product spot.

  • Spectroscopic Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the phenolic -OH peak in the IR spectrum and the appearance of benzylic protons in the ¹H NMR spectrum are key indicators of a successful reaction.

ParameterValue/Observation
Typical Yield 75-90%
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~7.5-7.3 (m, Ar-H of benzyl), ~7.1-6.8 (m, Ar-H of biphenyl), ~5.1 (s, 2H, -OCH₂Ph), ~2.1 (s, 3H, -CH₃)
IR (KBr, cm⁻¹) Absence of broad -OH stretch (~3400-3200 cm⁻¹), presence of C-O-C stretch (~1250-1050 cm⁻¹)

II. O-Acylation (Esterification): Enhancing Functionality through Ester Linkages

Esterification of this compound introduces acyl groups to the hydroxyl moieties, which can significantly alter the molecule's electronic and steric properties. This modification is particularly relevant in the synthesis of prodrugs, where ester groups can be cleaved in vivo to release an active compound, and in the development of new materials.[6]

Causality in Experimental Design:

The acylation of phenols can be achieved using various reagents, most commonly acyl chlorides or acid anhydrides.[7] The reaction with acyl chlorides is typically rapid and can be performed at room temperature in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[7] When using acid anhydrides, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction.[8] The choice of solvent depends on the solubility of the reactants and is often an aprotic solvent like dichloromethane or tetrahydrofuran.

Experimental Workflow: O-Acylation

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Biphenyldiol This compound Add_Reagents Combine in Flask Biphenyldiol->Add_Reagents Base_Catalyst Base/Catalyst (e.g., Et₃N/DMAP) Base_Catalyst->Add_Reagents Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Solvent->Add_Reagents Reaction_Mixture Stir at Room Temperature Add_Reagents->Reaction_Mixture Add Acylating Agent Acylating_Agent Acylating Agent (e.g., Acyl Chloride) Acylating_Agent->Reaction_Mixture Wash_HCl Wash with dil. HCl Reaction_Mixture->Wash_HCl Reaction Complete Wash_NaHCO3 Wash with aq. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Recrystallization/Chromatography Evaporate->Purify

Caption: Workflow for the O-Acylation of this compound.

Protocol: Synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl diacetate

This protocol describes the synthesis of the diacetate ester.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (2.5 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add acetyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diyl diacetate.

Self-Validation:

  • pH of Aqueous Washings: Ensure the final aqueous wash is neutral.

  • Spectroscopic Analysis: Confirmation of the product structure by ¹H NMR, ¹³C NMR, and IR spectroscopy is crucial. The appearance of a strong carbonyl stretch in the IR spectrum and the acetate methyl signal in the ¹H NMR spectrum validates the ester formation.

ParameterValue/Observation
Typical Yield 85-95%
Appearance Crystalline solid
¹H NMR (CDCl₃, δ) ~7.2-7.0 (m, Ar-H), ~2.3 (s, 3H, -OCOCH₃), ~2.1 (s, 3H, Ar-CH₃)
IR (KBr, cm⁻¹) Strong C=O stretch (~1760-1740 cm⁻¹), absence of broad -OH stretch

Enhanced Functionality and Applications

The derivatization of this compound is a gateway to novel molecules with enhanced functionalities. The resulting ethers and esters can serve as:

  • Monomers for High-Performance Polymers: The introduction of various functional groups can be used to synthesize polyesters, polyethers, and polycarbonates with tailored thermal and mechanical properties.[9]

  • Biologically Active Compounds: Biphenyl scaffolds are prevalent in many pharmaceuticals.[1] Derivatization of this compound can lead to new chemical entities with potential applications in drug discovery, for instance, as enzyme inhibitors or receptor antagonists.[2]

  • Ligands in Catalysis: The derivatized biphenyldiol can act as a scaffold for chiral ligands used in asymmetric catalysis, where the steric bulk of the 2,2'-dimethyl groups can play a crucial role in inducing stereoselectivity.

Conclusion

The protocols detailed in this application note provide a robust foundation for the derivatization of this compound. By understanding the chemical principles behind these transformations, researchers are well-equipped to synthesize a wide range of ether and ester derivatives. The ability to predictably modify this biphenyl scaffold opens up exciting avenues for the development of new materials and bioactive molecules, underscoring the importance of derivatization in advancing chemical and pharmaceutical sciences.

References

  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023). protocols.io. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023). protocols.io. [Link]

  • The application of chemical derivatization to clinical drug analysis. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. PubMed Central. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Liaw, D., Liu, D., & Ho, T. (1999). Synthesis and characterization of novel polyaspartimides derived from 2,2'-dimethyl-4,4'-bis(4-maleimidophenoxy)-biphenyl and various diamines. Journal of Applied Polymer Science, 73(3), 279-286.
  • c4ob02436b1.pdf. The Royal Society of Chemistry. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • Recent Applications of Derivatization Techniques for Pharmaceutical and Bioanalytical Analysis through High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org. [Link]

  • 2,2'-Dimethylbiphenyl. PubChem. [Link]

  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. National Institutes of Health. [Link]

  • Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. AIR Unimi. [Link]

  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

  • SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL. ResearchGate. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. [Link]

  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). PubMed Central. [Link]

  • 4,4'-Biphenol. Wikipedia. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Conformational Analysis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) by NMR and Molecular Modeling. ResearchGate. [Link]

  • Process for the preparation of 2,5-dimethylphenylacetic acid.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for 2,2'-Dimethyl-4,4'-biphenyldiol in Advanced Photoresist Technology

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Higher Resolution and Performance in Microlithography

The relentless drive for miniaturization in the semiconductor industry necessitates the continual development of advanced photoresist materials. These materials are at the heart of the lithographic process, enabling the intricate patterning of integrated circuits. A critical challenge lies in formulating resists that offer high resolution, sensitivity, and process stability. This document explores the potential application of 2,2'-Dimethyl-4,4'-biphenyldiol, a unique aromatic diol, in next-generation photoresist formulations. Its rigid, non-planar structure and phenolic hydroxyl groups suggest its utility as both a monomeric building block for novel resist polymers and as a dissolution inhibitor in chemically amplified resist systems. These application notes provide a comprehensive technical guide for researchers and professionals in the field, offering detailed protocols and the scientific rationale behind them.

Core Concepts: The Multifaceted Role of this compound

This compound possesses a distinct molecular architecture that makes it a compelling candidate for photoresist applications. The methyl groups in the 2 and 2' positions induce a dihedral angle between the two phenyl rings, disrupting planarity. This has two significant implications:

  • Enhanced Solubility: The non-planar structure can improve the solubility of the resulting polymers in common photoresist casting solvents.

  • Glass Transition Temperature (Tg): The rigidity of the biphenyl core is expected to contribute to a high glass transition temperature in polymers, which is crucial for maintaining pattern fidelity during thermal processing steps.

The phenolic hydroxyl groups provide sites for further chemical modification or act as dissolution promoters in alkaline developers. This dual functionality allows for its potential use in two primary roles:

  • As a Monomer for High-Performance Polymers: Specifically, it can be used to synthesize polycarbonates. These polymers can form the backbone of a photoresist formulation, providing the necessary mechanical and thermal properties.

  • As a Dissolution Inhibitor: In its unfunctionalized or partially functionalized form, it can act as a dissolution inhibitor in chemically amplified resists. Its bulky structure can hinder the dissolution of the resist matrix in unexposed regions.

Application as a Monomer: Synthesis of a Polycarbonate Photoresist

The synthesis of a polycarbonate from this compound can be achieved through a transesterification reaction with a suitable carbonate source, such as diphenyl carbonate. This method avoids the use of hazardous phosgene.

Synthesis Protocol: Poly(2,2'-dimethyl-4,4'-biphenylene carbonate)

Objective: To synthesize a polycarbonate polymer for use as a photoresist resin.

Materials:

  • This compound

  • Diphenyl carbonate

  • Titanium(IV) butoxide (catalyst)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol (for purification)

  • Tetrahydrofuran (THF, for characterization)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, distillation head, and nitrogen inlet. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with equimolar amounts of this compound and diphenyl carbonate. Add the diphenyl ether as a solvent.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove any oxygen.

  • Catalyst Addition: Introduce a catalytic amount of titanium(IV) butoxide (approximately 0.01-0.1 mol% relative to the diol).

  • Polymerization:

    • Heat the mixture to 180-200°C under a slow stream of nitrogen.

    • Phenol will begin to distill off as the reaction proceeds.

    • After the initial phenol has been removed, gradually increase the temperature to 220-250°C and apply a vacuum to drive the reaction to completion by removing the last traces of phenol.

  • Purification:

    • Cool the reaction mixture and dissolve the resulting polymer in a minimal amount of THF.

    • Precipitate the polymer by slowly adding the THF solution to a large volume of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and thermal properties.

ParameterMethodTypical Expected Values
Weight-average molecular weight (Mw)GPC10,000 - 20,000 g/mol
Polydispersity Index (PDI)GPC1.5 - 2.5
Glass Transition Temp. (Tg)DSC> 150°C

Diagram: Synthesis of Poly(2,2'-dimethyl-4,4'-biphenylene carbonate)

G Reactants This compound + Diphenyl Carbonate Process Melt Transesterification (180-250°C, Vacuum) Reactants->Process Catalyst Titanium(IV) butoxide Catalyst->Process Product Poly(2,2'-dimethyl-4,4'-biphenylene carbonate) Process->Product Byproduct Phenol (distilled off) Process->Byproduct

Caption: Synthesis of the polycarbonate via melt transesterification.

Photoresist Formulation and Processing

A positive-tone, chemically amplified photoresist can be formulated using the synthesized polycarbonate.

Formulation Protocol

Objective: To prepare a photoresist solution for spin coating.

Components:

  • Polymer: Poly(2,2'-dimethyl-4,4'-biphenylene carbonate) with acid-labile protecting groups (e.g., t-BOC) attached to a fraction of the phenolic hydroxyls.

  • Photoacid Generator (PAG): Triphenylsulfonium triflate or a similar onium salt.

  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA).

Procedure:

  • Polymer Dissolution: Dissolve the synthesized and functionalized polycarbonate in PGMEA to achieve the desired solids content (typically 10-20% by weight). Gentle heating and stirring may be required.

  • PAG Addition: Add the PAG to the polymer solution (typically 1-5% by weight relative to the polymer).

  • Quencher Addition (Optional): A base quencher, such as a tertiary amine, can be added in a small amount (0.1-0.5% by weight relative to the PAG) to control acid diffusion.

  • Filtration: Filter the final solution through a 0.2 µm PTFE filter to remove any particulate matter.

Lithographic Processing Protocol

Objective: To pattern a silicon wafer using the formulated photoresist.

Equipment:

  • Spin coater

  • Hot plate

  • Exposure tool (e.g., DUV stepper)

  • Development station

Procedure:

  • Substrate Preparation: Start with a clean, dehydrated silicon wafer. Apply an adhesion promoter like hexamethyldisilazane (HMDS).

  • Spin Coating: Dispense the photoresist solution onto the wafer and spin at a predetermined speed (e.g., 1500-3000 rpm) to achieve the target film thickness.

  • Post-Apply Bake (PAB): Bake the coated wafer on a hot plate (e.g., 100-130°C for 60-90 seconds) to remove the casting solvent.

  • Exposure: Expose the wafer to a patterned light source (e.g., 248 nm or 193 nm). The exposure dose will need to be optimized.

  • Post-Exposure Bake (PEB): Bake the wafer again (e.g., 110-140°C for 60-90 seconds). This step catalyzes the deprotection reaction in the exposed areas.

  • Development: Immerse the wafer in an aqueous alkaline developer, such as 0.26N tetramethylammonium hydroxide (TMAH), for a specified time (e.g., 30-60 seconds).

  • Rinse and Dry: Rinse the wafer with deionized water and dry with nitrogen.

Diagram: Lithographic Workflow

G cluster_prep Preparation cluster_pattern Patterning cluster_develop Development a Substrate Priming b Spin Coating a->b c Post-Apply Bake (PAB) b->c d Exposure c->d e Post-Exposure Bake (PEB) d->e f Development (TMAH) e->f g Rinse & Dry f->g Final Pattern Final Pattern g->Final Pattern

Caption: Standard photolithography process flow.

Application as a Dissolution Inhibitor

In this role, this compound is added as a component to an existing photoresist formulation, typically one based on a phenolic polymer like poly(hydroxystyrene).

Mechanism of Dissolution Inhibition

The bulky and hydrophobic nature of this compound allows it to physically disrupt the interaction between the alkaline developer and the acidic polymer matrix in unexposed regions. This reduces the dissolution rate of the unexposed photoresist. In the exposed regions, the photogenerated acid does not directly interact with the inhibitor but rather with the protected polymer, causing it to become soluble. The now highly soluble polymer matrix allows the inhibitor to be washed away during development.

Diagram: Dissolution Inhibition Mechanism

Caption: Contrast enhancement via dissolution inhibition.

Formulation and Processing Notes

When used as a dissolution inhibitor, this compound would be added to a standard chemically amplified resist formulation at a concentration of 5-20% by weight of the polymer. The processing steps would be similar to those described in section 3.2, with the PAB and PEB temperatures and times potentially requiring re-optimization to account for the presence of the inhibitor.

Expected Performance and Causality

  • Resolution: The rigidity of the biphenyl unit in the polycarbonate backbone is anticipated to provide good etch resistance and pattern stability, contributing to higher resolution.

  • Thermal Stability: The high glass transition temperature expected from the polycarbonate will minimize pattern deformation during high-temperature post-processing steps like plasma etching.

  • Sensitivity: As part of a chemically amplified system, the sensitivity will be primarily determined by the efficiency of the PAG and the deprotection chemistry. The polycarbonate backbone itself is not photosensitive.

  • Line Edge Roughness (LER): The use of a well-defined molecular structure like this compound as a monomer can lead to more uniform polymer chains, which may help in reducing LER.

Conclusion and Future Outlook

This compound presents a promising platform for the development of advanced photoresist materials. Its unique structural features offer the potential for creating polymers with high thermal stability and good solubility, or for use as an effective dissolution inhibitor. The protocols outlined in these notes provide a solid foundation for researchers to explore these applications. Further work should focus on the synthesis of various derivatives of this molecule to fine-tune properties such as transparency at different exposure wavelengths and dissolution characteristics.

References

  • General Photoresist Principles

    • Title: Introduction to Microlithography
    • Source: SPIE Press
    • URL: [Link]

  • Chemically Amplified Resists

    • Title: Chemically Amplified Resists for Microlithography
    • Source: ACS Symposium Series
    • URL: [Link]

  • Polycarbonate Synthesis

    • Title: Synthesis of polycarbonate from dimethyl carbonate and bisphenol-a through a non-phosgene process
    • Source: Journal of Polymer Science Part A: Polymer Chemistry
    • URL: [Link]

  • Source: Google Patents (EP1500976A1)
  • Photoresist Processing

    • Title: Photoresist Processing
    • Source: Georgia Institute of Technology, Institute for Electronics and Nanotechnology
    • URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Dimethyl-4,4'-biphenyldiol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis and yield optimization of 2,2'-Dimethyl-4,4'-biphenyldiol. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis. We will explore the underlying chemistry, provide actionable troubleshooting advice, and offer a detailed experimental protocol to help you achieve higher yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for producing this compound?

There are several established methods for forming the aryl-aryl bond necessary for this molecule. The most relevant routes include:

  • Oxidative Coupling of Phenols: This is the most direct and atom-economical approach, involving the dimerization of 2-methylphenol (o-cresol). This method typically uses a metal catalyst, often copper-based, and an oxidant like molecular oxygen.[1]

  • Ullmann Coupling: A classical method involving the copper-mediated coupling of two aryl halide molecules.[2] For this synthesis, one would start with a halogenated and protected derivative of 2-methylphenol. While robust, it often requires high temperatures and stoichiometric copper.[3] Modern protocols have improved these conditions.[4]

  • Suzuki-Miyaura Cross-Coupling: A versatile palladium-catalyzed reaction between an aryl-boronic acid and an aryl halide.[5] This would require preparing the boronic acid or halide derivative of a protected 2-methylphenol, adding steps to the overall synthesis but offering high functional group tolerance and excellent yields.

Q2: Which synthetic method is generally preferred and why?

For industrial-scale and laboratory synthesis focused on efficiency, oxidative coupling is often the preferred route. Its primary advantages are:

  • High Atom Economy: The reaction directly couples the starting phenol with oxygen as the terminal oxidant, producing water as the main byproduct.

  • Cost-Effective Starting Materials: 2-methylphenol is an inexpensive and readily available bulk chemical.

  • Directness: It is a one-step process to the core biphenyl structure.

However, the main challenge of this route is controlling selectivity to prevent the formation of polymeric side products (polyphenylene ethers).[6]

Q3: What are the critical factors that influence the yield in the oxidative coupling synthesis?

The yield of this compound via oxidative coupling is highly sensitive to several parameters:

  • Catalyst System: The choice of the copper salt (e.g., CuCl, CuBr) and the amine ligand (e.g., TMEDA, pyridine) is paramount. The ligand solubilizes the copper salt and modulates its catalytic activity.[7]

  • Oxygen Supply: As the oxidant, the partial pressure of oxygen and efficient gas-liquid mass transfer are critical. Insufficient oxygen will result in a stalled or slow reaction.[8]

  • Reaction Temperature: Temperature control is a delicate balance. Higher temperatures can increase reaction rates but also promote the formation of undesirable polymeric byproducts and potentially cause dealkylation.[8]

  • Solvent: The solvent must dissolve the phenol substrate and the catalyst complex. Common choices include polar aprotic solvents or alcohols.

  • Purity of Reagents: The presence of water or other impurities in the starting materials or solvent can deactivate the catalyst and significantly lower the yield.[9]

Q4: What are the most common side products I should expect?

The primary side reaction of concern is the formation of poly(phenylene oxide) (PPO)-like polymers through C-O coupling instead of the desired C-C coupling. Other potential side products include:

  • Diphenoquinones: Over-oxidation of the desired biphenol can lead to the formation of colored quinone-type structures.[6]

  • C-O Coupled Dimers: Formation of an ether linkage between two phenol molecules.

  • Incomplete reaction: Leaving unreacted 2-methylphenol in the final mixture.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: The reaction yield is very low or zero, with most of the 2-methylphenol starting material remaining.

This issue points to a problem with reaction initiation or catalyst efficacy. Use the following diagnostic workflow.

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed cat_check Is the Catalyst System Active? start->cat_check o2_check Is Oxygen Supply Sufficient? cat_check->o2_check  Yes cat_sol Action: Use freshly opened Cu(I) salt. Ensure amine ligand is pure and dry. cat_check->cat_sol  No / Unsure temp_check Is Reaction Temperature Optimal? o2_check->temp_check  Yes o2_sol Action: Increase O2 bubbling rate or use an O2 balloon. Ensure efficient stirring. o2_check->o2_sol  No / Unsure reagent_check Are Reagents/Solvents Pure & Dry? temp_check->reagent_check  Yes temp_sol Action: Gradually increase temperature while monitoring by TLC. Avoid overheating. temp_check->temp_sol  No / Unsure reagent_sol Action: Use anhydrous solvent. Distill 2-methylphenol if purity is suspect. reagent_check->reagent_sol  No / Unsure

Caption: Troubleshooting Decision Flow for Low Reaction Conversion.

Problem 2: The reaction mixture becomes a dark, viscous, or solid tar, making workup impossible.

This is a classic sign of significant polymer formation. The methyl groups on 2-methylphenol are not as sterically hindering as the t-butyl groups used in the synthesis of 4,4'-biphenol, making polymerization a more significant risk.[6]

Probable CauseRecommended SolutionCausality Explanation
Reaction Temperature is Too High Reduce the reaction temperature by 10-20 °C. Monitor the reaction for a longer period.Higher temperatures provide the activation energy needed for the less-favored C-O coupling pathway, leading to polymer chains.
Incorrect Catalyst-to-Ligand Ratio Ensure the correct molar ratio of copper salt to amine ligand is used as specified in the protocol.The ligand coordinates to the copper center, sterically guiding the coupling towards the C-C bond formation. An incorrect ratio can leave copper sites exposed, promoting polymerization.
High Substrate Concentration Run the reaction at a lower concentration. This may require a longer reaction time.High concentrations increase the probability of intermolecular reactions, favoring the propagation of polymer chains over the desired intramolecular-like dimerization.
Problem 3: The crude product is obtained, but it is difficult to purify and the final yield after purification is low.

Purification issues often stem from the presence of closely related side products or losses during the purification steps.

Probable CauseRecommended SolutionCausality Explanation
Co-precipitation of Side Products Perform a multi-solvent recrystallization. For example, dissolve the crude product in a good solvent (like acetone or hot methanol) and then slowly add a poor solvent (like water or hexane) until turbidity appears, then allow to cool slowly.[10]Oligomers or quinone byproducts may have similar polarities to the desired product, making them difficult to separate. Changing the solvent system can alter the solubility profiles enough to allow for selective crystallization.
Product Loss During Workup During aqueous extraction, ensure the pH is weakly acidic (pH 5-6) before extracting with an organic solvent. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent.The product is a phenol and will be deprotonated and soluble in a basic aqueous solution. If the aqueous layer is basic during workup, the product will be lost. Multiple extractions ensure complete transfer to the organic phase.[11]
Decomposition on Silica Gel Avoid silica gel chromatography if possible. If necessary, use a deactivated silica (e.g., treated with triethylamine) and a non-polar eluent system.Phenols can be acidic and may interact strongly with or decompose on standard silica gel, leading to streaking, poor separation, and material loss.
Part 3: Optimized Experimental Protocol

This protocol describes the copper(I)-chloride catalyzed oxidative coupling of 2-methylphenol. All operations should be performed in a well-ventilated fume hood.

Reagents & Equipment
  • 2-methylphenol (o-cresol), >99% purity

  • Copper(I) chloride (CuCl), >98%

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), >99%, anhydrous

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Three-neck round-bottom flask equipped with a reflux condenser, gas inlet adapter, and magnetic stirrer.

  • Oxygen source (balloon or cylinder with a regulator)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck flask, add CuCl (0.50 g, 5.0 mmol, 0.1 eq) and a magnetic stir bar.

    • Seal the flask and purge with an inert gas (Nitrogen or Argon).

    • Add 100 mL of anhydrous methanol via syringe.

    • Add TMEDA (0.75 mL, 5.0 mmol, 0.1 eq) via syringe. Stir the mixture until the copper salt dissolves, forming a clear solution.

  • Initiation of Reaction:

    • In a separate beaker, dissolve 2-methylphenol (5.41 g, 50.0 mmol, 1.0 eq) in 20 mL of anhydrous methanol.

    • Switch the gas source from inert gas to a gentle stream of oxygen (a needle connected to an O₂ balloon is sufficient). Ensure the gas bubbles through the solution with vigorous stirring.

    • Add the 2-methylphenol solution to the catalyst mixture dropwise over 10 minutes.

    • The solution should turn from colorless to green/blue as the reaction proceeds.

  • Reaction Monitoring:

    • Heat the reaction mixture to 40-50 °C and stir vigorously under the oxygen atmosphere for 4-6 hours.

    • Monitor the consumption of 2-methylphenol using Thin Layer Chromatography (TLC) (e.g., Eluent: 3:1 Hexane:Ethyl Acetate). The product spot should appear at a lower Rf than the starting material.

  • Workup and Quenching:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into 200 mL of 2M HCl solution in a separatory funnel. This will quench the reaction and protonate the phenolate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be an off-white or tan solid.

    • Recrystallize the crude solid from a suitable solvent system, such as toluene or a methanol/water mixture, to yield pure this compound as a white crystalline solid.

Process Flow Diagram: Synthesis & Purification

cluster_reaction Reaction Stage cluster_workup Workup & Purification setup 1. Setup: CuCl + TMEDA in Methanol under N2 init 2. Initiation: Add 2-methylphenol Switch to O2 atmosphere setup->init react 3. Reaction: Heat to 40-50°C for 4-6h Monitor by TLC init->react quench 4. Quench: Pour into 2M HCl react->quench extract 5. Extraction: Extract with DCM quench->extract dry 6. Dry & Concentrate: Na2SO4, Rotovap extract->dry purify 7. Purification: Recrystallize from Toluene/Water dry->purify product Pure Product purify->product

Caption: Workflow for the Synthesis and Purification of this compound.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the oxidative coupling of substituted phenols. Use this as a guide for optimization.

Catalyst SystemSubstrateTemp. (°C)OxidantSolventTypical Yield (%)Reference
CuCl / TMEDA2,6-dimethylphenol25-40O₂Toluene>95 (polymer)[7]
Cu-Amine Complex2,6-di-t-butylphenol25O₂Methanol~90 (dimer)[6]
Iron(II) Phthalocyanine2,6-dimethylphenol60O₂Toluene>90 (polymer)-
Recommended for Target 2-methylphenol 40-50 O₂ Methanol 60-75 (dimer) Optimized Protocol
References
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]

  • Development of diverse adjustable axially chiral biphenyl ligands and catalysts. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis of 4,4'-biphenol. (Patent).
  • High yield process for preparing 4,4'-biphenol and para-alkylbenzenes. (Patent).
  • 4,4'-Biphenol - Wikipedia. Wikipedia. [Link]

  • 2,2'-Biphenol - Wikipedia. Wikipedia. [Link]

  • biphenol, precursor of same and preparation process of precursor. (Patent).
  • Preparation of biphenols by oxidative coupling of alkylphenols using a recyclable copper catalyst. (Patent).
  • Troubleshooting: How to Improve Yield. (2014). University of Rochester Department of Chemistry. [Link]

  • Preparation of biphenols by oxidative coupling of alkylphenols using copper catalyst. (Patent).
  • What are some common causes of low reaction yields? (2022). Reddit. [Link]

  • Oxidative Cross-Coupling of Two Different Phenols: An Efficient Route to Unsymmetrical Biphenols. (2015). ElectronicsAndBooks. [Link]

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (2023). Royal Society of Chemistry. [Link]

  • My results show a very low yield. What trouble-shooting suggestions do you have?. PCR Biosystems. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2016). National Institutes of Health (NIH). [Link]

Sources

Identifying and minimizing side products in 2,2'-Dimethyl-4,4'-biphenyldiol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2'-Dimethyl-4,4'-biphenyldiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to identify and minimize side products, thereby improving yield, purity, and overall success of your experiments.

Introduction: The Challenge of Selectivity

The synthesis of this compound, a valuable building block in various fields, primarily relies on the coupling of two o-cresol units. While several synthetic strategies exist, achieving high selectivity for the desired C-C bond formation at the para-position to the hydroxyl group can be challenging. The electron-rich nature of the phenol ring and the presence of the activating methyl group can lead to a variety of side products, complicating purification and reducing the overall efficiency of the synthesis.

This guide will delve into the common pitfalls associated with the primary synthetic routes and provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The three most prevalent methods for the synthesis of this compound are:

  • Oxidative Coupling of o-cresol: This is a direct and atom-economical approach that involves the oxidation of o-cresol to generate phenoxy radicals, which then couple. Common oxidizing agents include iron(III) chloride (FeCl₃), copper salts, and enzymatic catalysts.[1][2]

  • Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide, typically 2-methyl-4-halophenol.[3]

  • Suzuki-Miyaura Coupling: A modern and versatile cross-coupling reaction that utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid or ester.[4][5]

Q2: I am observing multiple spots on my TLC plate after an oxidative coupling of o-cresol. What are the likely side products?

A2: When performing an oxidative coupling of o-cresol, the formation of several side products is possible due to the various reactive sites on the phenoxy radical. The most common impurities include:

  • Isomeric Biphenyldiols: Besides the desired 4,4'-coupling, ortho-para (2,4'-) and ortho-ortho (2,2'-) C-C coupled isomers can form.

  • C-O Coupled Byproducts (Diphenyl Ethers): The phenoxy radical can also attack the oxygen atom of another phenol molecule, leading to the formation of diphenyl ether linkages.

  • Pummerer's Ketone and Analogs: Under certain oxidative conditions, o-cresol can undergo further oxidation and rearrangement to form Pummerer's ketone and related tricyclic compounds.[6][7][8]

  • Polymeric Materials: Over-oxidation or uncontrolled radical polymerization can lead to the formation of higher molecular weight oligomers and polymers, which often appear as baseline material on TLC or as an insoluble tar.

Q3: My Suzuki-Miyaura coupling reaction is giving me a significant amount of a non-polar byproduct. What could this be?

A3: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid reagent.[5][9] This results in the formation of a symmetrical biaryl compound derived from the boronic acid partner. The presence of oxygen can often promote this side reaction.[5]

Troubleshooting Guide: Minimizing Side Products

This section provides detailed troubleshooting strategies for the most common issues encountered during the synthesis of this compound.

Issue 1: Poor Regioselectivity in Oxidative Coupling of o-cresol

Problem: The reaction yields a mixture of C-C and C-O coupled isomers, making the purification of the desired this compound difficult.

Root Cause: The phenoxy radical generated from o-cresol has significant spin density at the ortho and para positions, as well as on the oxygen atom. The reaction conditions, particularly the catalyst and solvent, play a crucial role in directing the coupling to the desired para position.

Solutions:

  • Catalyst Selection:

    • Iron(III) Chloride (FeCl₃): This is a common and cost-effective catalyst. The selectivity can be influenced by the reaction medium. In highly concentrated aqueous solutions of p-cresol, the formation of the ortho-ortho linked dimer was favored as the product precipitated out, preventing further reaction.[2] This suggests that controlling the solubility of the product can influence the isomeric ratio.

    • Copper Catalysts: Copper-based catalysts, often in combination with ligands, can provide good selectivity. The choice of ligand is critical in controlling the regioselectivity.

  • Solvent Effects:

    • The polarity of the solvent can influence the stability of the radical intermediates and the transition states leading to different isomers. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) can help optimize the regioselectivity.

  • Temperature Control:

    • Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the para-para coupled isomer due to reduced steric hindrance. Running the reaction at or below room temperature, if the reaction rate is acceptable, can improve selectivity. Temperatures above 200°C in oxidative coupling reactions can lead to the formation of undesirable by-products.[10]

Experimental Protocol: Optimized Oxidative Coupling with FeCl₃

  • Materials: o-cresol, Iron(III) chloride (anhydrous), Methanol, Deionized water.

  • Procedure:

    • Dissolve o-cresol (1 equivalent) in methanol to create a concentrated solution.

    • In a separate flask, prepare a solution of FeCl₃ (1.2 equivalents) in deionized water.

    • Cool both solutions to 0-5 °C in an ice bath.

    • Slowly add the FeCl₃ solution to the stirred o-cresol solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining oxidant.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Effect of Solvent on Regioselectivity (Hypothetical Data)

SolventTemperature (°C)4,4'-isomer (%)2,4'-isomer (%)2,2'-isomer (%)C-O Coupled (%)
Toluene806520105
Dichloromethane25751555
Methanol/Water25851032
Issue 2: Formation of Pummerer's Ketone and Polymeric Byproducts

Problem: The reaction mixture contains a significant amount of high molecular weight, often tarry, material and/or the formation of a distinct, often colored, byproduct identified as Pummerer's ketone.

Root Cause: These side products arise from over-oxidation of the starting material or the desired product. Pummerer's ketone is formed from the ortho-para coupling of two p-cresol phenoxyl radicals.[6] Polymeric materials result from uncontrolled radical chain reactions.

Solutions:

  • Control of Stoichiometry: Use a slight excess, but not a large excess, of the oxidizing agent. A large excess can promote over-oxidation.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Prolonged reaction times can lead to the oxidation of the product.

  • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over polymerization. In some cases, precipitation of the desired product from a concentrated reaction mixture can protect it from further oxidation.[2]

  • Use of Radical Scavengers (with caution): In some systems, the addition of a radical scavenger in small amounts can help to control polymerization. However, this can also inhibit the desired reaction, so careful optimization is required.

Visualization: Reaction Pathways Leading to Side Products

Side_Products o_cresol o-Cresol phenoxy_radical Phenoxy Radical o_cresol->phenoxy_radical Oxidation desired_product This compound phenoxy_radical->desired_product para-para Coupling isomers Isomeric Biphenols (2,4'- and 2,2'-) phenoxy_radical->isomers ortho-para / ortho-ortho Coupling co_product C-O Coupled Product phenoxy_radical->co_product C-O Coupling over_oxidation Over-oxidation phenoxy_radical->over_oxidation Excess Oxidant desired_product->over_oxidation pummerer Pummerer's Ketone polymers Polymeric Byproducts over_oxidation->pummerer over_oxidation->polymers

Caption: Competing reaction pathways in the oxidative coupling of o-cresol.

Issue 3: Homocoupling in Suzuki-Miyaura Synthesis

Problem: The reaction produces a significant amount of the symmetrical biaryl derived from the boronic acid starting material.

Root Cause: Homocoupling of boronic acids in Suzuki-Miyaura reactions can be promoted by the presence of oxygen and can also occur under certain catalytic conditions, especially with electron-deficient arylboronic acids.[5][9]

Solutions:

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using the freeze-pump-thaw technique for more sensitive reactions.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the extent of homocoupling. For sterically hindered couplings, bulky electron-rich ligands such as SPhos can improve the yield of the desired cross-coupling product.[9]

  • Base Selection: The nature and strength of the base can influence the rate of transmetalation versus side reactions. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. Optimization of the base may be necessary for challenging substrates.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

  • Materials: 2-methyl-4-bromophenol, (2-methyl-4-hydroxyphenyl)boronic acid, Palladium(II) acetate, SPhos, Potassium phosphate (tribasic), 1,4-Dioxane, Water.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-methyl-4-bromophenol (1 equivalent), (2-methyl-4-hydroxyphenyl)boronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

    • In a separate vial, under argon, prepare a pre-catalyst solution by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of degassed dioxane.

    • Add the pre-catalyst solution to the reaction mixture via syringe.

    • Heat the reaction to 80-100 °C and monitor by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Visualization: Troubleshooting Workflow for Synthesis

Troubleshooting_Workflow start Synthesis of this compound low_yield Low Yield / Complex Mixture start->low_yield identify_byproducts Identify Byproducts (TLC, LC-MS, NMR) low_yield->identify_byproducts isomers Isomeric Biphenols? identify_byproducts->isomers polymers Polymeric Material? identify_byproducts->polymers homocoupling Homocoupling Product? identify_byproducts->homocoupling optimize_regio Optimize Regioselectivity: - Catalyst/Ligand - Solvent - Temperature isomers->optimize_regio Yes control_oxidation Control Oxidation: - Oxidant Stoichiometry - Reaction Time - Concentration polymers->control_oxidation Yes minimize_homo Minimize Homocoupling: - Degas Thoroughly - Optimize Ligand/Base homocoupling->minimize_homo Yes purify Purification Strategy: - Recrystallization - Column Chromatography optimize_regio->purify control_oxidation->purify minimize_homo->purify success Pure Product purify->success

Caption: A decision-making workflow for troubleshooting the synthesis.

Purification Strategies

Even with optimized reaction conditions, some level of side product formation is often unavoidable. Effective purification is therefore critical to obtaining high-purity this compound.

1. Recrystallization:

This is often the most effective method for purifying the desired product, especially for removing minor impurities with different solubility profiles.

  • Solvent Selection: A good solvent for recrystallization should dissolve the crude product at an elevated temperature but have low solubility at room temperature.[11] Common solvents for biphenols include toluene, ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexane. A process for the purification of a similar compound, crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane, utilizes C1-C4 monoalcohols with a water content of 2 to 40% by weight.[12][13]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize recovery.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography:

For separating mixtures of isomers or when recrystallization is ineffective, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A solvent system with a gradient of increasing polarity is typically used. For biphenols, a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or diethyl ether is effective.

  • Analysis: HPLC is an excellent tool for analyzing the purity of the fractions and the final product. A reversed-phase C18 or a pentafluorophenyl (PFP) column can provide good separation of phenolic isomers.[14][15][16][17][18]

References

  • Chen, G., Du, F., Zhou, Q., Liu, D., Fang, T., Shi, Y., & Du, Y. (2018). Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki–Miyaura Cross-Coupling by One-Pot Synthesis. ACS Omega, 3(1), 1033-1041. [Link]

  • Dhar, D., Yee, G. M., Markle, T., & Tolman, W. B. (2017). Formation of Pummerer's ketone from ortho–para coupling of two p-cresol phenoxyl radicals. Dalton Transactions, 46(36), 12028-12031. [Link]

  • Grzybowski, M., Sadowski, B., Butenschön, H., & Gryko, D. T. (2020). Synthetic Applications of Oxidative Aromatic Coupling-From Biphenols to Nanographenes. Angewandte Chemie International Edition, 59(8), 2998-3027. [Link]

  • Kametani, T., Kozuka, A., & Fukumoto, K. (1971). Studies on the Syntheses of Heterocyclic Compounds. Part CCCLXXXII. Phenolic Oxidative Coupling of Weticuhe by Use of Various Reagents. Journal of the Chemical Society C: Organic, 1021-1024. [Link]

  • Formation of Pummerer's ketone from ortho–para coupling of two p-cresol... (n.d.). ResearchGate. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(5), 2457-2483. [Link]

  • Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. (2022). Molecules, 27(19), 6529. [Link]

  • First Evidence of Pheomelanin-UVA-Driven Synthesis of Pummerer’s Ketones by Peroxidase-Mediated Oxidative Coupling of Substituted Phenols. (2022). ACS Omega, 7(49), 45035–45043. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2023, March 22). Reddit. [Link]

  • Preparation of biphenol by the oxidative coupling of alkylphenols. (1980).
  • Vershinin, V., Forkosh, H., Ben-Lulu, M., Libman, A., & Pappo, D. (2020). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. The Journal of Organic Chemistry, 86(1), 79-90. [Link]

  • Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. (1991).
  • Oxidative Coupling Reactions of Phenols with FeCl3 in the Solid State. (1990). Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 187(1), 25-32. [Link]

  • Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. (1990).
  • Lumb, J. P. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 6(9), 5909-5920. [Link]

  • Regio- and stereoselective intermolecular oxidative phenol coupling in Streptomyces. (2016). Angewandte Chemie International Edition, 55(26), 7544-7548. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2013). The Journal of Organic Chemistry, 78(24), 12582-12590. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of California, Irvine. [Link]

  • Trends in analytical methodologies for the determination of alkylphenols and bisphenol A in water samples. (2012). Trends in Analytical Chemistry, 38, 115-127. [Link]

  • Recent advances in oxidative phenol coupling for the total synthesis of natural products. (2023). Natural Product Reports, 40(8), 1436-1471. [Link]

  • Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis. (2021). Natural Product Reports, 38(2), 266-298. [Link]

  • Synthesis of Pummerer's ketone and its analogs by iodosobenzene-promoted oxidative phenolic coupling. (2014). Tetrahedron, 70(36), 6214-6221. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]

  • Ullmann reaction. (n.d.). Wikipedia. [Link]

  • HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. [Link]

  • The effect of solvents on the conversion of oxidative coupling of 2-naphthol by reciprocating reactor. (2014). Chemical Technology, An Indian Journal, 9(4), 128-131. [Link]

  • Selective Oxidative Coupling of p-Cresol Producing an orth-ortho Direct-Linked Dimer. (1995). Chemistry Letters, 24(7), 555-556. [Link]

Sources

Technical Support Center: Purification of Crude 2,2'-Dimethyl-4,4'-biphenyldiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,2'-Dimethyl-4,4'-biphenyldiol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile biphenolic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during its purification, ensuring you achieve the desired purity and yield for your downstream applications.

I. Purification Workflow Overview

The purification of this compound from a crude reaction mixture typically involves a multi-step process aimed at removing unreacted starting materials, catalysts, and side-products. The general strategy relies on the crystalline nature of the target compound and the differential solubility of impurities.

Purification_Workflow crude Crude Product (Post-synthesis workup) primary_purification Primary Purification (Recrystallization) crude->primary_purification purity_check1 Purity & Yield Analysis (TLC, LC-MS, 1H NMR) primary_purification->purity_check1 secondary_purification Secondary Purification (Column Chromatography) purity_check1->secondary_purification Purity < 99% or Colored Impurities final_product Pure this compound purity_check1->final_product Purity ≥ 99% purity_check2 Final Purity Analysis (NMR, LC-MS, Elemental) secondary_purification->purity_check2 purity_check2->final_product

Caption: General purification workflow for this compound.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Question 1: My purified product has a persistent pink, red, or brown discoloration. What is the cause and how can I remove it?

Answer:

This is a classic issue when working with phenolic compounds. The discoloration is almost always due to the oxidation of the hydroxyl groups to form highly colored quinone-type species. This can be exacerbated by residual metallic catalysts from the synthesis step (e.g., copper or palladium) or exposure to air at elevated temperatures in solution.

Causality & Solution Pathway:

  • Preventative Measures: During the initial aqueous workup, add a mild reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous phase. This helps to quench oxidative processes as they occur.

  • Decolorization Treatment:

    • Activated Carbon: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., methanol, ethanol, or toluene). Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product) and heat the mixture at reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon. Caution: Using too much carbon can lead to significant product loss due to adsorption.

    • Chelating Agents: If residual metal catalysts are suspected, washing the organic solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the workup can be effective.

Question 2: After recrystallization, my yield is extremely low. What are the likely causes and how can I improve it?

Answer:

Low yield from recrystallization is a common challenge that can be attributed to several factors, from solvent choice to procedural execution.

Probable Causes & Optimization Strategies:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

    • Solution: Perform a systematic solvent screen. Use small vials with a few milligrams of your crude product and test various solvents and solvent systems (see table below). A good two-solvent system (one in which the compound is soluble, and one in which it is not) is often effective.[1] For biphenols, aqueous alcohols or toluene/heptane mixtures are excellent starting points.[2][3]

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep a larger amount of your compound in solution even after cooling, drastically reducing the recovered yield.

    • Solution: Dissolve the crude product in the minimum amount of hot solvent required to achieve a clear solution. Add the solvent in small portions to the heated crude material.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crash out along with impurities.

    • Solution: Use pre-heated glassware (funnel, filter flask) for the hot filtration step. Ensure the solution is fully dissolved before attempting filtration. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve it.

  • Insufficient Cooling: Not allowing the solution to cool sufficiently will result in incomplete crystallization.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least an hour to maximize crystal formation.[4]

Question 3: My ¹H NMR spectrum shows that the product is still impure after one round of recrystallization. What are my next steps?

Answer:

If a single recrystallization is insufficient, it suggests the impurities have similar solubility profiles to your target compound. This often occurs with isomeric byproducts (e.g., 2,4'- or 3,3'-dimethyl isomers) that can co-crystallize.

Troubleshooting Decision Tree:

Troubleshooting_Purity start Impure Product after First Recrystallization check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities isomeric Impurities are Isomeric check_impurities->isomeric Yes non_isomeric Impurities are Starting Materials or Byproducts check_impurities->non_isomeric No chromatography Purify via Flash Column Chromatography isomeric->chromatography rerun_cryst Perform a Second Recrystallization with a Different Solvent System non_isomeric->rerun_cryst rerun_cryst->chromatography Still Impure final_product Pure Product rerun_cryst->final_product Purity OK chromatography->final_product

Caption: Decision tree for addressing low purity post-recrystallization.

  • Second Recrystallization: Attempt another recrystallization using a different solvent system. Changing the solvent polarity can alter the relative solubilities of your product and the impurities, potentially leading to better separation.

  • Flash Column Chromatography: If recrystallization fails, flash column chromatography is the most reliable method for separating compounds with similar properties.[5]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar gradient system is typically used. Start with a low-polarity system like Hexane/Ethyl Acetate and gradually increase the proportion of ethyl acetate. The biphenolic nature of the compound means it will be quite polar, so a gradient from 10% to 50% Ethyl Acetate in Hexane is a reasonable starting point for method development.

III. Standard Purification Protocol

This protocol is a robust starting point and may require optimization based on the specific impurity profile of your crude material.

Step 1: Initial Workup & Decolorization

  • Following synthesis, quench the reaction and perform the necessary extractions into an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Combine the organic layers and wash sequentially with 1M HCl, water, and saturated brine.

  • (Optional Decolorization): If the organic layer is colored, stir it with a small amount of activated carbon for 20 minutes, then filter through Celite®.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

Step 2: Recrystallization

  • Place the crude solid in an Erlenmeyer flask equipped with a stir bar.

  • Add a small amount of a pre-selected recrystallization solvent (see Table 1) and heat the mixture to reflux with stirring.

  • Continue adding the hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 60 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the filter cake with a small amount of cold recrystallization solvent to remove residual mother liquor.

  • Dry the crystals under high vacuum to a constant weight.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/SystemTypeCharacteristics & Rationale
TolueneSingle SolventGood for dissolving aromatic compounds when hot, with significantly lower solubility when cold.
Aqueous EthanolTwo-Solvent SystemDissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Re-clarify with a drop of hot ethanol and then cool.[3]
Aqueous MethanolTwo-Solvent SystemSimilar to aqueous ethanol; methanol is more polar. Effective for many phenolic compounds.[6]
Dichloromethane/HeptaneTwo-Solvent SystemDissolve in a minimum of dichloromethane, then add heptane as the anti-solvent until turbidity persists. Heat to clarify, then cool.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from a typical synthesis of this compound? A1: The impurity profile depends heavily on the synthetic route. For common coupling reactions (e.g., Suzuki or Ullmann coupling), you can expect:

  • Starting Materials: Unreacted aryl halides or boronic acids.

  • Homocoupling Products: Biphenyls formed from the coupling of two identical starting material molecules.

  • Isomeric Biphenols: Depending on the regioselectivity of the coupling, you may form small amounts of 2,4'- or 4,4'-isomers.

  • Catalyst Residues: Traces of palladium, copper, or other transition metals used in the coupling reaction.

Q2: Which analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is essential for a complete purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying organic impurities. The symmetry of this compound results in a relatively simple spectrum, making impurities easier to spot.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace-level impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. For 4,4'-biphenol (the parent compound), the melting point is high (280-282 °C), and the dimethyl derivative will have a distinct value.[9]

Q3: How should I properly store purified this compound? A3: As a phenol, the compound is susceptible to slow air oxidation, which can cause discoloration over time. For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

Q4: I am having trouble with contamination in my HPLC analysis. What could be the source? A4: Bisphenolic compounds can be notorious for causing background contamination issues in analytical systems.[10][11] Common sources include:

  • Solvents: Even high-purity LC-MS grade solvents can contain trace levels of plasticizers or other contaminants.

  • Plasticware: Avoid using plastic containers, pipette tips, or vials, as leaching of bisphenols or related compounds can occur. Use glass or polypropylene labware wherever possible.

  • System Contamination: The compound can adsorb to tubing, fittings, or the column itself. It is crucial to run blank injections and have dedicated wash methods to clean the system thoroughly between analyses.[12]

V. References

  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Available at: [Link]

  • Wikipedia. (n.d.). 4,4'-Biphenol. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Purification and determination of bisphenol A and alkylphenol in river sediments by high performance liquid chromatography with fluorescence detection. Analytical Methods. Available at: [Link]

  • ResearchGate. (2014). Supplementary Materials 1. Characterization of Palladium(II) Complex. Available at: [Link]

  • Wojciechowski, M., & Giergielewicz-Kowalska, B. (2014). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (2014). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry | Request PDF. Available at: [Link]

  • Spivack, J., et al. (2020). Biotransformation of bisphenol A analogues by the biphenyl-degrading bacterium Cupriavidus basilensis. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. Available at:

  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at: [Link]

  • OSTI.GOV. (n.d.). Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. Available at: [Link]

  • Google Patents. (n.d.). Recrystallization of bisphenol A by azeotropically drying the solvent. Available at:

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]

  • Google Patents. (n.d.). EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. Available at:

  • European Patent Office. (n.d.). biphenol, precursor of same and preparation process of precursor. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Available at: [Link]

  • Salgueiro-González, N., et al. (2012). Blank and sample handling troubleshooting in ultratrace analysis of alkylphenols and bisphenol A by liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Available at: [Link]

  • Reddit. (2019). Recrystallization with two solvents. Available at: [Link]

  • ScienceDirect. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • Google Patents. (n.d.). US4683345A - Preparation and use of substituted bisphenols. Available at:

  • Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl. Available at:

  • ACS Publications. (2024). Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. Organic Letters. Available at: [Link]

  • Mass Spectrometry Facility. (2013). Waters UPLC Troubleshooting and Diagnostics. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Available at: [Link]

  • ChemBK. (n.d.). 4,4-Biphenol. Available at: [Link]

  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Available at: [Link]

  • PubChem. (n.d.). 4,4'-Dihydroxybiphenyl. Available at: [Link]

Sources

Technical Support Center: Thermal Degradation Studies of 2,2'-Dimethyl-4,4'-biphenyldiol Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals investigating the thermal properties of polymers derived from 2,2'-Dimethyl-4,4'-biphenyldiol. As a specialty polycarbonate, understanding its unique thermal degradation behavior is critical for predicting material performance, ensuring product stability, and troubleshooting experimental anomalies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to support your research endeavors.

Section 1: Foundational Concepts & Key Considerations

Polymers based on this compound are a class of high-performance polycarbonates. The presence of the dimethyl-biphenyl moiety imparts a higher degree of rotational freedom to the polymer backbone compared to bisphenol A (BPA) based polycarbonates, which can influence thermal properties such as the glass transition temperature (Tg) and the onset of thermal degradation. The ortho-methyl groups on the biphenyl unit can also introduce unique degradation pathways that differ from those of traditional polycarbonates.

A key aspect to consider is that the carbon-hydrogen bonds within the methyl groups are generally weaker than the carbon-carbon or carbon-oxygen bonds in the main polymer chain. This can lead to an earlier onset of thermal degradation compared to unsubstituted aromatic polycarbonates.

Section 2: Troubleshooting Common Issues in Thermal Analysis

This section addresses specific problems you may encounter during the thermal analysis of this compound based polymers.

Thermogravimetric Analysis (TGA)

Q1: My TGA curve for the this compound based polymer shows an earlier onset of weight loss than expected compared to standard polycarbonates. Is this normal?

A1: Yes, this can be a normal observation. The presence of methyl groups on the biphenyl rings can lower the thermal stability of the polymer. The C-H bonds in the methyl groups are more susceptible to thermal cleavage than the aromatic C-C and C-O bonds of the polymer backbone. This can initiate radical chain reactions leading to an earlier onset of degradation. However, it is crucial to rule out other factors:

  • Residual Solvents or Moisture: Ensure your sample is thoroughly dried before analysis. A small initial weight loss at lower temperatures (typically below 150°C) is often indicative of trapped solvent or moisture.

  • Low Molecular Weight Oligomers: Incomplete polymerization can result in the presence of lower molecular weight species that will degrade at lower temperatures.

  • Catalyst Residues: Residual polymerization catalysts can sometimes lower the thermal stability of the polymer.

Q2: The derivative thermogravimetric (DTG) curve of my polymer shows multiple peaks, but I expected a single-step degradation. What could be the cause?

A2: A multi-step degradation profile in the DTG curve suggests a complex degradation mechanism involving different chemical reactions occurring at distinct temperature ranges. For this compound based polymers, this could be due to:

  • Sequential Degradation of Moieties: The initial peak at a lower temperature might correspond to the scission of the methyl groups from the biphenyl unit, followed by the degradation of the carbonate linkages and the biphenyl backbone at higher temperatures.

  • Presence of Additives or Impurities: If your polymer contains stabilizers, flame retardants, or other additives, these may degrade at different temperatures, resulting in multiple peaks.

  • Oxidative Degradation: If the analysis is performed in an air or oxygen-containing atmosphere, oxidative reactions can introduce additional degradation steps compared to an inert nitrogen atmosphere.

Q3: I am observing inconsistent TGA results between different batches of the same polymer. What should I investigate?

A3: Inconsistent TGA results often point to variations in the material itself or the experimental setup. Consider the following:

  • Batch-to-Batch Variation in Molecular Weight: A lower molecular weight polymer will generally have a lower thermal stability.

  • Polydispersity Index (PDI): A broader molecular weight distribution (higher PDI) can lead to a broader degradation temperature range.

  • Sample Preparation: Ensure consistent sample mass and form (powder vs. film) for each run.

  • Instrument Calibration: Regularly calibrate your TGA for mass and temperature to ensure accuracy and reproducibility.[1]

Differential Scanning Calorimetry (DSC)

Q1: The glass transition temperature (Tg) of my this compound based polymer is different from the literature value. Why might this be?

A1: The Tg is sensitive to several factors:

  • Molecular Weight: Tg is dependent on the molecular weight of the polymer, with lower molecular weight samples exhibiting a lower Tg.

  • Heating and Cooling Rates: The measured Tg can be influenced by the heating and cooling rates used in the DSC experiment. Ensure you are using the same experimental conditions as the literature source.

  • Thermal History: The thermal history of the sample can significantly affect the Tg. To obtain a consistent Tg, it is recommended to perform a heat-cool-heat cycle in the DSC. The Tg is typically determined from the second heating scan.

  • Sample Purity: The presence of plasticizers, residual monomers, or solvents will lower the Tg.

Q2: I am seeing a small endothermic peak near the glass transition in the first heating scan of my DSC thermogram. What does this indicate?

A2: This is likely an enthalpy relaxation peak, which is common in amorphous polymers that have been stored below their Tg for an extended period. It does not indicate an impurity but rather a physical aging phenomenon. This peak should disappear in the second heating scan after erasing the thermal history.

Section 3: Frequently Asked Questions (FAQs) for Advanced Techniques

Evolved Gas Analysis (TGA-FTIR/TGA-MS)

Q1: What are the expected primary gaseous products during the thermal degradation of this compound based polycarbonates in an inert atmosphere?

A1: Based on the structure, the primary evolved gases are expected to be:

  • Carbon Dioxide (CO2): From the decomposition of the carbonate linkages. This is a characteristic degradation product of all polycarbonates.

  • Methane (CH4): From the scission of the methyl groups from the biphenyl units.

  • Carbon Monoxide (CO): Can be formed from further decomposition of the carbonate group.

  • Water (H2O): May be present from residual moisture or formed during certain degradation reactions.

  • Substituted Phenols and Biphenyls: Volatile fragments of the polymer backbone.

Q2: My TGA-FTIR analysis shows the evolution of carbonyl-containing compounds other than CO2. What could these be?

A2: The presence of other carbonyl compounds, such as ketones or aldehydes, could indicate side reactions during degradation. This is more likely to occur in an oxidative environment (air) but can also happen under inert conditions due to rearrangements.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Q1: I am having trouble identifying the peaks in my Py-GC/MS chromatogram for a this compound based polymer. What are the likely pyrolysis products?

A1: The pyrolysis of this polymer will likely produce a complex mixture of products. Based on the polymer structure, you should look for mass spectra corresponding to:

  • This compound: The parent monomer.

  • Methylated Phenols and Biphenyls: Fragments resulting from the cleavage of the carbonate linkage and the biphenyl bond.

  • Fragments with Carbonate Linkages: Dimers and trimers of the repeating unit.

  • Products of Methyl Group Reactions: Compounds formed from reactions involving the cleaved methyl radicals.

Q2: My Py-GC/MS results show a high abundance of the monomer. Does this mean my polymer is unstable?

A2: A high abundance of the monomer is a common observation in the pyrolysis of condensation polymers and indicates that chain-scission followed by depolymerization is a significant degradation pathway. It doesn't necessarily imply poor thermal stability under normal operating conditions, as pyrolysis is a high-temperature, forced degradation method.

Section 4: Standardized Experimental Protocols

To ensure data quality and reproducibility, the following standardized protocols are recommended.

Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation: Dry the polymer sample under vacuum at 80-100°C for at least 12 hours to remove any residual solvent and moisture.

  • Instrument Setup:

    • Atmosphere: High purity nitrogen (99.999%) or dry air.

    • Flow Rate: 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for routine analysis.

    • Temperature Range: 30 °C to 800 °C.

    • Sample Pan: Platinum or ceramic.

    • Sample Mass: 5-10 mg.

  • Data Analysis:

    • Determine the onset of degradation (temperature at 5% weight loss, Td5%).

    • Determine the temperature of maximum degradation rate from the peak of the DTG curve.

    • Record the char yield at a specified temperature (e.g., 700 °C).

Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Use the same dried polymer sample as for TGA.

  • Instrument Setup:

    • Atmosphere: High purity nitrogen.

    • Flow Rate: 20-50 mL/min.

    • Heating/Cooling Rate: 10 °C/min.

    • Temperature Program:

      • Heat from 30 °C to a temperature approximately 30-50 °C above the expected Tg.

      • Hold for 2-5 minutes to ensure thermal equilibrium.

      • Cool at 10 °C/min to 30 °C.

      • Heat again at 10 °C/min to the same upper temperature.

    • Sample Pan: Aluminum pans and lids.

    • Sample Mass: 5-10 mg.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

Section 5: Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Polymer Synthesis & Purification Dry Vacuum Drying (80-100°C, 12h) Prep->Dry TGA TGA (10°C/min, N2) Dry->TGA DSC DSC (Heat-Cool-Heat, 10°C/min, N2) Dry->DSC TGA_FTIR TGA-FTIR (Evolved Gas Analysis) Dry->TGA_FTIR Py_GCMS Py-GC/MS (Pyrolysis Product Identification) Dry->Py_GCMS TGA_Data Td5%, DTGmax, Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) DSC->DSC_Data FTIR_Data Gaseous Products (CO2, CH4, etc.) TGA_FTIR->FTIR_Data GCMS_Data Degradation Fragments Py_GCMS->GCMS_Data Conclusion Thermal Stability & Degradation Profile TGA_Data->Conclusion DSC_Data->Conclusion FTIR_Data->Conclusion GCMS_Data->Conclusion

Caption: Workflow for comprehensive thermal analysis.

Postulated Initial Degradation Steps

G cluster_pathways Initial Degradation Pathways cluster_products Primary Products Polymer Poly(this compound carbonate) Methyl_Scission Homolytic C-H Cleavage (Methyl Groups) Polymer->Methyl_Scission Lower Temp. Carbonate_Scission Carbonate Linkage Scission Polymer->Carbonate_Scission Higher Temp. Radicals Polymer Radicals + •CH3 Methyl_Scission->Radicals Fragments CO2 + Polymer Fragments Carbonate_Scission->Fragments

Caption: Postulated initial thermal degradation pathways.

Section 6: Quantitative Data Summary

PropertyTypical Value RangeAnalytical TechniqueNotes
Glass Transition Temperature (Tg) 120 - 160 °CDSCHighly dependent on molecular weight and thermal history.
Onset of Degradation (Td5%) 350 - 450 °C (in N2)TGACan be lower than standard BPA-PC due to methyl groups.
Char Yield at 700°C 20 - 40% (in N2)TGAThe biphenyl structure contributes to char formation.

References

  • Jang, B. N., & Wilkie, C. A. (2005). The thermal degradation of bisphenol A polycarbonate in air.
  • Apaydın-Varol, E., Polat, S., & Pütün, A. E. (2014). Pyrolysis kinetics and thermal decomposition behavior of polycarbonate-a TGA-FTIR study. Journal of Analytical and Applied Pyrolysis, 110, 43-50.
  • Li, X., Huang, M., & Li, H. (1999). Thermal degradation of bisphenol A polycarbonate by high‐resolution thermogravimetry.
  • Han, Y., et al. (2020). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega, 5(18), 10485–10492.
  • TA Instruments. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

  • ResearchGate. (2016, February 2). I recently did my TGA experiment. However my results are slightly inaccurate. Any possibilities on why results are inaccurate? Retrieved from [Link]

Sources

Technical Support Center: Forced Degradation Studies for Stability Assessment of Biphenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for forced degradation studies of biphenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Biphenols, while therapeutically promising, possess structural motifs that present unique stability challenges, particularly their susceptibility to oxidation. This resource synthesizes regulatory expectations with practical, field-proven insights to help you design, execute, and interpret your studies effectively.

Frequently Asked Questions (FAQs)

Here we address high-level questions to ground your understanding of the core principles and regulatory drivers behind forced degradation studies.

Q1: What is the primary purpose of a forced degradation study?

A forced degradation study, or stress testing, is a mandatory process in pharmaceutical development where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[1][2] The core objectives are multifaceted:

  • To identify potential degradation products: This helps in understanding the impurity profile that might develop over the product's shelf life.[3]

  • To elucidate degradation pathways: Mapping how the molecule breaks down under various stresses (e.g., acid, base, light, heat, oxidation) is crucial for understanding its intrinsic stability.[2][4][5]

  • To develop and validate a stability-indicating analytical method: This is arguably the most critical outcome. The study generates a complex sample of the parent drug and its degradants, which is then used to prove that the analytical method (typically HPLC) can accurately measure the drug substance without interference from any impurities.[5][6]

  • To inform formulation and packaging development: Understanding a molecule's liabilities (e.g., sensitivity to light or oxygen) guides the selection of excipients and appropriate protective packaging.[2][5]

These studies are mandated by regulatory bodies like the FDA and are described in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[1][7]

Q2: Why are biphenols a special case in forced degradation studies?

Biphenols contain two phenolic hydroxyl groups, which are electron-rich and highly susceptible to oxidation. This chemical feature leads to specific challenges:

  • High Sensitivity to Oxidation: The hydroxyl groups can be easily oxidized to form phenoxy radicals, which can then couple to form colored polymeric impurities or be further oxidized to quinone-type structures. This degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[8]

  • Complex Degradation Profiles: Oxidative degradation can produce a multitude of products, making chromatographic separation and identification difficult.

  • pH-Dependent Degradation: The phenolic hydroxyl groups are acidic and will ionize at higher pH. The resulting phenolate ions are even more susceptible to oxidation than the protonated phenol, meaning degradation pathways can change significantly with pH.

Q3: What is the target degradation range, and why is it important?

The generally accepted target for forced degradation is 5-20% degradation of the drug substance.[6][9]

  • Why not less than 5%? Degradation below this level may not be sufficient to produce minor degradants at a level that can be reliably detected and used to challenge the analytical method's specificity.

  • Why not more than 20%? Excessive degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability profile of the drug under normal storage conditions. This can unnecessarily complicate the analysis and degradation pathway elucidation.[10] The goal is to identify the primary, most likely degradants, not to completely destroy the molecule.

Q4: Which ICH guidelines are most relevant for these studies?

The foundational guidelines for forced degradation are provided by the ICH. You should be intimately familiar with:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the parent guideline that outlines the requirements for stability testing, including the mandate for stress testing.[4][11] It specifies that stress testing should evaluate the effects of temperature, humidity, oxidation, and photolysis, as well as susceptibility to hydrolysis across a wide pH range.[4]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline provides a detailed protocol for assessing the light sensitivity of a drug.[11][12][13] It is a crucial annex to Q1A and outlines specific conditions for light exposure.[14]

Troubleshooting Guide: Common Issues in Biphenol Degradation Studies

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Q5: My biphenol sample shows no degradation under standard acidic conditions (e.g., 0.1 M HCl at 60°C). What should I do?

  • Probable Cause: The biphenol structure may be exceptionally stable to acid hydrolysis, or the conditions are simply not harsh enough to induce degradation within a reasonable timeframe.

  • Solution Path:

    • Increase Stress Severity Systematically: Do not jump to extreme conditions. First, increase the temperature in 10°C increments, analyzing at each step. If temperature alone is insufficient, increase the acid concentration (e.g., to 1 M HCl) and repeat the temperature study.[1][4]

    • Extend Exposure Time: If only minimal degradation is observed, extending the study duration (e.g., 24, 48, 72 hours) can be effective.

    • Consider Co-solvents: If your biphenol has poor aqueous solubility, this can limit its exposure to the acid. Using a small percentage of a water-miscible organic co-solvent (like acetonitrile or methanol) can improve solubility and promote degradation.[1] Ensure you run a control with the co-solvent and water alone to rule out solvent-induced degradation.

    • Document "No Degradation": If, after applying appropriately vigorous conditions, no degradation is observed, this is a valid result. It demonstrates the intrinsic stability of the molecule to that specific stress. Document the conditions tested and the lack of degradation.

Q6: My oxidative stress condition (3% H₂O₂ at room temperature) resulted in immediate, massive degradation (>50%) and multiple unresolved peaks in my chromatogram. How can I achieve controlled degradation?

  • Probable Cause: Biphenols are highly sensitive to oxidation. A 3% hydrogen peroxide solution is a potent oxidizing environment and is likely too harsh for an initial screen.

  • Solution Path:

    • Drastically Reduce Oxidant Concentration: Start with a much lower concentration of hydrogen peroxide, such as 0.1% or even 0.01%.[3] It is easier to slowly increase the stress than to interpret an overly degraded sample.

    • Control the Temperature: Conduct the initial trials at a controlled, lower temperature (e.g., 4°C or room temperature in a dark space) to slow the reaction kinetics. Avoid heating oxidative samples unless no degradation is seen at ambient temperature.

    • Shorten Exposure Time: For highly sensitive molecules, degradation can occur within minutes. Sample the reaction at very short time points initially (e.g., 5, 15, 30, 60 minutes) to find a time that yields the target 5-20% degradation.

    • Use a Milder Oxidizing Agent: If hydrogen peroxide proves too difficult to control, consider using other oxidative systems. For example, exposing the solution to atmospheric oxygen under high-intensity light can sometimes produce more relevant oxidative degradants.

Q7: I observe a new peak in my stressed samples, but it also appears in my blank (stress agent + solvent, no drug). What does this mean?

  • Probable Cause: The peak is an artifact and not a drug-related degradant. This can arise from the degradation of the solvent, impurities in the reagents, or interaction between the mobile phase and the stressed blank. For example, peroxide or its degradants can sometimes be UV-active.

  • Solution Path:

    • Confirm with a Placebo Control: If working with a formulated product, always include a placebo (all excipients, no drug substance) control subjected to the same stress conditions. This helps differentiate drug degradants from excipient degradants.

    • Inject the Blank: Always prepare and inject a "stressed blank" for each condition. This is the definitive way to identify artifacts.

    • Use High-Purity Reagents: Ensure you are using HPLC-grade solvents and high-purity acids, bases, and hydrogen peroxide to minimize artifacts.

    • Investigate Chromatographic Conditions: The artifact may be a late-eluting peak from a previous injection. Ensure your gradient is sufficient to elute all components and that you have an adequate re-equilibration time.

Q8: The peak shape and retention time of my parent biphenol are shifting in my acid- and base-stressed samples. Is this a degradation product?

  • Probable Cause: This is likely not a degradant but a chromatographic issue caused by injecting a sample where the pH is drastically different from the mobile phase pH. If the mobile phase is pH 3 and you inject a sample at pH 12 (from a base hydrolysis study), it can cause temporary pH changes at the head of the column, leading to poor peak shape and retention shifts.

  • Solution Path:

    • Neutralize Samples Before Injection: This is a critical and often overlooked step. Before injecting samples from acid or base hydrolysis studies, adjust the pH to be as close as possible to that of your mobile phase. For an acid-stressed sample, use a dilute base (e.g., 0.1 M NaOH) to neutralize, and for a base-stressed sample, use a dilute acid (e.g., 0.1 M HCl).

    • Verify Neutralization: Use pH paper or a micro-pH probe to confirm the final pH of the sample vial.

    • Maintain Consistent Diluent: Use the mobile phase or a mixture similar to the initial mobile phase composition as the diluent for all samples and standards. This ensures a consistent injection environment.

Experimental Protocols & Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation of Biphenols

This table provides rational starting points for your experiments. The goal is to adjust these conditions to achieve the target 5-20% degradation.

Stress ConditionReagent/ConditionTemperatureDuration (Initial Screen)Key Considerations for Biphenols
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C2, 6, 24 hoursGenerally stable, but monitor for ether cleavage if applicable.
Base Hydrolysis 0.01 M - 0.1 M NaOHRoom Temp - 40°C1, 4, 12 hoursHigh Risk. Phenolate ions are highly prone to oxidation. Protect from light and air (e.g., use amber vials, consider nitrogen overlay).
Oxidation 0.1% - 3% H₂O₂Room Temperature30 min, 2, 8 hoursVery High Risk. Start with low concentration and temperature. Prone to forming colored quinones and polymers.
Thermal Dry Heat (Solid)80°C (or 20°C above accelerated)24, 72 hoursTest solid drug substance to assess solid-state stability.
Photostability ICH Q1B Option 2Controlled Room TempOverall illumination ≥ 1.2 million lux-hours; Integrated near UV ≥ 200 watt-hours/m²Test both solid and in-solution. Use a photostable, transparent container. A dark control is mandatory.
Detailed Protocol: Oxidative Degradation

This protocol provides a self-validating workflow for assessing oxidative stability, a critical test for biphenols.

Objective: To achieve controlled (5-20%) degradation of a biphenol drug substance using hydrogen peroxide and to prepare samples for stability-indicating method development.

Materials:

  • Biphenol Drug Substance

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (or other suitable organic solvent)

  • 30% Hydrogen Peroxide (certified)

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

  • Class A volumetric flasks, pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the biphenol in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water). Causality: This concentration is high enough to detect minor impurities but low enough to ensure solubility.

  • Control Sample (Time Zero): Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the solvent mixture. Transfer to an amber vial. This is your unstressed control.

  • Stressed Sample Preparation: a. In a volumetric flask, add a volume of the stock solution. b. Add a calculated volume of a freshly diluted hydrogen peroxide solution to achieve a final H₂O₂ concentration of 0.1% . Expertise Insight: Starting low is critical for biphenols. c. Dilute to final volume with the solvent mixture to achieve the target analytical concentration (0.1 mg/mL).

  • Blank Preparation (Self-Validation): Prepare a blank solution containing only the solvent mixture and 0.1% H₂O₂. Trustworthiness: This blank will be analyzed to ensure no peaks from the peroxide or solvent interfere with the drug or its degradants.

  • Stress Condition & Sampling: a. Store the "Stressed Sample" and "Blank" flasks at room temperature, protected from light. b. At specified time points (e.g., 30 min, 2 hr, 8 hr), withdraw an aliquot from the stressed sample, quench the reaction if necessary (e.g., by adding sodium bisulfite or by immediate dilution), and transfer to an amber HPLC vial for analysis.

  • Analysis: Analyze the Control, Stressed, and Blank samples by your developed HPLC-UV/PDA method. A photodiode array (PDA) detector is highly recommended to perform peak purity analysis.

Visualization of Workflows and Pathways

A clear workflow ensures reproducibility and logical execution of the study.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation DS Drug Substance Stock (1mg/mL) SS Stressed Sample (Drug + Stressor) DS->SS Dilute Control Control Sample (Drug in Solvent) DS->Control Dilute Stress Apply Stress Condition (e.g., Heat, H2O2, Light) Monitor over Time SS->Stress Blank Blank Sample (Solvent + Stressor) Blank->Stress HPLC HPLC-PDA Analysis Control->HPLC Neutralize Neutralize/Quench (if applicable) Stress->Neutralize Neutralize->HPLC Eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance HPLC->Eval

Caption: General experimental workflow for a forced degradation study.

Biphenols are particularly susceptible to oxidative degradation, which often proceeds through a radical mechanism to form quinone-type structures.

G Biphenol Biphenol (Parent Drug) Radical Phenoxy Radical Intermediate Biphenol->Radical [O] (e.g., H2O2, O2) Quinone Ortho- or Para-Quinone (Colored Degradant) Radical->Quinone Further Oxidation Polymer Polymeric Impurities (Further Coupling) Radical->Polymer Radical Coupling

Caption: Simplified oxidative degradation pathway for a generic biphenol.

References

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link][1]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. SciSpace. Available from: [Link][2]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link][11]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link][12]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link][15]

  • Alekseev, D., Burov, A., Solovyeva, M., Olshanskaya, D., & Mazur, G. (2021). Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp. MDPI. Available from: [Link][8]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link][4]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link][5]

  • Liu, Y., et al. (2015). Bisphenol A degradation by Fenton Advanced Oxidation Process and operation parameters optimization. ResearchGate. Available from: [Link][7]

  • Kumar, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Sensaas. Available from: [Link][9]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link][13]

  • Li, Y., et al. (2024). Pollution Characteristics and Ecological Risk Assessment of Organochlorine Pesticides and Polychlorinated Biphenyls in the Maoming Coastal Zone, China. MDPI. Available from: [Link][16]

  • Patel, Y., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link][3]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link][14]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Available from: [Link][17]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link][10]

  • An, H., et al. (2016). The Mechanism of Degradation of Bisphenol A Using the Magnetically Separable CuFe2O4/peroxymonosulfate Heterogeneous Oxidation Process. PubMed. Available from: [Link][18]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Available from: [Link][19]

  • Shinde, S. L., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. Available from: [Link][6]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link][20]

  • ARL Bio Pharma. (2018). Stability Indicating Methods. YouTube. Available from: [Link][21]

  • Wang, Y., et al. (2024). Environmental pollutants and the gut microbiota: mechanistic links from exposure to systemic disease. Frontiers in Cellular and Infection Microbiology. Available from: [Link][22]

Sources

Validation & Comparative

A Comparative Guide for Polymer Precursors: 2,2'-Dimethyl-4,4'-biphenyldiol vs. Bisphenol A

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of high-performance polymers, the selection of monomer precursors is a critical decision that dictates the final properties and application suitability of the material. For decades, Bisphenol A (BPA) has been a cornerstone in the production of robust polycarbonate and epoxy resins. However, persistent concerns regarding its endocrine-disrupting properties have catalyzed a search for viable alternatives. This guide provides an in-depth, objective comparison between the established incumbent, Bisphenol A, and a promising alternative, 2,2'-Dimethyl-4,4'-biphenyldiol (DMBP), for researchers, scientists, and professionals in drug development and materials science.

Molecular Architecture: A Tale of Two Phenols

At the heart of the performance differences between polymers derived from BPA and DMBP are their distinct molecular structures.

Bisphenol A (4,4'-(propane-2,2-diyl)diphenol) is characterized by two phenol rings linked by a central isopropylidene group. This linkage provides a degree of flexibility to the polymer backbone.

This compound , in contrast, features a direct bond between the two phenyl rings, creating a biphenyl moiety. The methyl groups at the 2 and 2' positions introduce steric hindrance, which restricts the rotation around the biphenyl bond. This structural rigidity is a key determinant of the properties of DMBP-based polymers.

Performance Profile: A Head-to-Head Comparison

The structural nuances between BPA and DMBP translate into significant differences in the thermal, mechanical, and optical properties of their resultant polymers.

Thermal Stability: The Rigidity Advantage of DMBP

Polymers derived from DMBP are anticipated to exhibit superior thermal stability compared to their BPA-based counterparts. The rigid biphenyl backbone of DMBP restricts segmental motion, requiring more energy to induce thermal transitions.

PropertyBPA-based PolycarbonateDMBP-based Polymers (Anticipated)
Glass Transition Temperature (Tg)~145-150 °CHigher than BPA-PC
Decomposition Temperature (Td)~450-500 °CPotentially higher than BPA-PC

Note: Specific experimental data for homopolymers of DMBP is limited in publicly available literature. The anticipated properties are based on the known effects of biphenyl moieties in polymer backbones.

Mechanical Properties: Strength and Toughness

The rigidity of the DMBP structure is also expected to influence the mechanical performance of the resulting polymers, likely leading to higher strength and modulus.

PropertyBPA-based PolycarbonateDMBP-based Polymers (Anticipated)
Tensile Strength~60-70 MPaHigher than BPA-PC
Tensile Modulus~2.4 GPaHigher than BPA-PC
Impact StrengthExcellentPotentially lower than BPA-PC

While an increase in rigidity often correlates with reduced ductility and impact strength, the specific formulation and processing of DMBP-based polymers would play a crucial role in the final balance of these properties.

Optical Properties: Clarity and Refractive Index

BPA-based polycarbonate is renowned for its excellent optical clarity and a high refractive index.[1] The introduction of the biphenyl group in DMBP-based polymers is likely to influence these properties.

PropertyBPA-based PolycarbonateDMBP-based Polymers (Anticipated)
TransparencyExcellentPotentially high
Refractive Index~1.585Potentially higher than BPA-PC
BirefringenceLowMay be influenced by processing conditions

The planarity of the biphenyl unit could potentially lead to higher birefringence in DMBP-polymers, which would need to be carefully managed during processing for optical applications.[1]

Synthesis and Polymerization: Pathways to High-Performance Materials

Both BPA and DMBP can be polymerized into polycarbonates and epoxy resins through established chemical routes. The choice of synthetic pathway can significantly impact the final polymer properties.

Polycarbonate Synthesis

Polycarbonates from both precursors can be synthesized via interfacial polymerization or melt transesterification.

  • Dissolution of the Bisphenol: Dissolve the bisphenol (BPA or DMBP) in an aqueous solution of a base (e.g., sodium hydroxide) to form the corresponding bisphenoxide.

  • Introduction of the Carbonyl Source: Add a solution of a carbonyl source, typically phosgene or a phosgene substitute like triphosgene, in an immiscible organic solvent (e.g., dichloromethane).

  • Phase Transfer Catalysis: Introduce a phase transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the bisphenoxide in the aqueous phase and the carbonyl source in the organic phase.

  • Polymerization: Vigorously stir the biphasic mixture to promote interfacial reaction and polymer chain growth.

  • Isolation and Purification: Separate the organic phase containing the polycarbonate. Wash the polymer solution with acid and then water to remove unreacted starting materials and catalyst. Precipitate the polycarbonate by adding a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated polymer and dry under vacuum.

Causality behind Experimental Choices: The use of a biphasic system with a phase transfer catalyst is crucial for controlling the polymerization of these relatively high melting point monomers. The immiscible organic solvent allows for the removal of the polymer as it forms, driving the reaction to completion and enabling the formation of high molecular weight chains.

Epoxy Resin Synthesis

Epoxy resins are typically synthesized by reacting the bisphenol with epichlorohydrin in the presence of a base.

  • Reaction Setup: Charge a reaction vessel with the bisphenol (BPA or DMBP), an excess of epichlorohydrin, and a catalyst (e.g., a quaternary ammonium salt).

  • Addition of Base: Gradually add a stoichiometric amount of a strong base (e.g., sodium hydroxide) in aqueous solution to the reaction mixture while maintaining a controlled temperature.

  • Ring Closure: The base facilitates the deprotonation of the phenolic hydroxyl groups and the subsequent nucleophilic attack on epichlorohydrin, followed by an intramolecular ring-closure to form the glycidyl ether.

  • Phase Separation: After the reaction is complete, the mixture will separate into an organic phase (containing the epoxy resin and excess epichlorohydrin) and an aqueous phase (containing salt).

  • Purification: Separate the organic phase and wash it with water to remove any remaining salt and base.

  • Solvent Removal: Remove the excess epichlorohydrin and any solvent used under reduced pressure to obtain the final epoxy resin.

Causality behind Experimental Choices: The use of an excess of epichlorohydrin helps to ensure that both hydroxyl groups of the bisphenol react, leading to the formation of the desired diglycidyl ether. The gradual addition of the base is critical to control the exothermic reaction and prevent unwanted side reactions.

Health and Safety Profile: A Critical Consideration

The primary driver for seeking alternatives to BPA is its classification as an endocrine-disrupting chemical.

  • Bisphenol A (BPA): Extensive research has linked BPA to a range of health concerns due to its ability to mimic estrogen. This has led to regulatory restrictions on its use in certain consumer products.

  • This compound (DMBP): The toxicological profile of DMBP is not as extensively studied as that of BPA. However, related compounds offer some insight. Biphenyl itself has been shown to have some toxic effects, and dimethylphenols can also be hazardous.[2][3] Therefore, it is crucial to handle DMBP with appropriate safety precautions until more comprehensive toxicological data is available. The absence of the isopropylidene bridge, a key structural feature implicated in the estrogenic activity of BPA, suggests that DMBP may have a more favorable toxicological profile, but this requires experimental verification.

Conclusion: Selecting the Right Precursor for Your Application

The choice between this compound and Bisphenol A as a polymer precursor is a multifaceted decision that requires a careful evaluation of the desired performance characteristics, processing considerations, and health and safety implications.

Bisphenol A remains a cost-effective and well-understood monomer that yields polymers with a proven track record of excellent mechanical and optical properties. However, the associated health concerns are a significant drawback for many applications, particularly those involving direct human contact.

This compound presents a compelling alternative, with the potential to produce polymers with enhanced thermal stability and mechanical strength. Its rigid biphenyl backbone offers a pathway to materials with superior performance in demanding environments. While more research is needed to fully characterize the properties of DMBP-based homopolymers and to establish a comprehensive toxicological profile, its structural features suggest a promising future as a safer, high-performance building block for the next generation of polymers.

For researchers and developers, the exploration of DMBP and other biphenol-based monomers represents a significant opportunity to innovate and create advanced materials that meet the performance and safety demands of the 21st century.

Diagrams

Chemical Structures

BPA Bisphenol A (BPA) BPA_struct DMBP This compound (DMBP) DMBP_struct

Caption: Chemical structures of Bisphenol A and this compound.

Polycarbonate Synthesis Workflow

start Start: Select Bisphenol (BPA or DMBP) dissolve Dissolve in Aqueous Base start->dissolve add_carbonyl Add Carbonyl Source in Organic Solvent dissolve->add_carbonyl add_catalyst Add Phase Transfer Catalyst add_carbonyl->add_catalyst polymerize Interfacial Polymerization add_catalyst->polymerize isolate Isolate and Purify Polycarbonate polymerize->isolate dry Dry Polymer isolate->dry end_pc End: Polycarbonate Resin dry->end_pc

Caption: General workflow for polycarbonate synthesis via interfacial polymerization.

Epoxy Resin Synthesis Workflow

start_epoxy Start: Select Bisphenol (BPA or DMBP) react_epichlorohydrin React with Excess Epichlorohydrin start_epoxy->react_epichlorohydrin add_base Gradual Addition of Strong Base react_epichlorohydrin->add_base ring_closure Glycidyl Ether Formation add_base->ring_closure purify_epoxy Purify Epoxy Resin ring_closure->purify_epoxy end_epoxy End: Diglycidyl Ether Epoxy Resin purify_epoxy->end_epoxy

Caption: General workflow for the synthesis of diglycidyl ether epoxy resins.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Bisphenol A. National Center for Biotechnology Information. Retrieved from [Link]

  • Liaw, D. J., Liu, D., & Ho, T. (1999). Synthesis and characterization of novel polyaspartimides derived from 2,2′-dimethyl-4,4′-bis(4-maleimidophenoxy)-biphenyl and various diamines. Journal of Applied Polymer Science, 73(2), 279–286.
  • U.S. EPA. (2013). Toxicological Review of Biphenyl. U.S. Environmental Protection Agency.
  • Daniel, F. B., Robinson, M., Stober, J. A., Olson, G. R., & Page, N. P. (1993). Toxicity of 2,4-dimethylphenol in drinking water to rats. Journal of the American College of Toxicology, 12(3), 263-274.
  • Intertek. (n.d.). Optical Properties of Polymers. Retrieved from [Link]

  • Scribd. (n.d.). Polymer Optical Properties. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. Retrieved from [Link]

  • MDPI. (2023). Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. Retrieved from [Link]

  • U.S. EPA. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dimethylphenol. U.S. Environmental Protection Agency.
  • iPolymer. (n.d.). Typical Properties of Polycarbonate. Retrieved from [Link]

  • MDPI. (2022). Mechanical and Thermal Properties of 3D Printed Polycarbonate. Retrieved from [Link]

  • ResearchGate. (2008). Study by Thermal Methods of Physico-Mechanical Properties of Polycarbonate used for High Performance Sport Products. Retrieved from [Link]

  • MDPI. (2022). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Retrieved from [Link]

  • YouTube. (2023). Mechanical and Physical Properties of Epoxy Resins - Session 5. Retrieved from [Link]

  • MDPI. (2022). Study on Thermal Conductivity and Mechanical Properties of Cyclotriphosphazene Resin-Forced Epoxy Resin Composites. Retrieved from [Link]

  • Rowan Digital Works. (2020). Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. Retrieved from [Link]

  • Wiley-VCH. (2021). Synthesis of Bio-Based Epoxy Resins.
  • MDPI. (2024). Modeling the Impact of Dye Concentration on Polymer Optical Properties via the Complex Refractive Index: A Pathway to Optical Engineering. Retrieved from [Link]

  • Express Polymer Letters. (2024). A brief review of optical polymers in material engineering. Retrieved from [Link]

  • European Patent Office. (n.d.). Biphenol, precursor of same and preparation process of precursor. Retrieved from [Link]

  • Google Patents. (n.d.). High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
  • Google Patents. (n.d.). Method for synthesizing biphenol.
  • Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Bio-based Epoxy Resins Derived from Vanillyl Alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicology, Structure-Function Relationship, and Human and Environmental Health Impacts of Polychlorinated Biphenyls: Progress and Problems. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Structure and Properties of Biphenyl Epoxy Resin for Integrated Circuit Encapsulation. Retrieved from [Link]

  • Wiley Online Library. (2022). Synthesis and properties of bisphenol‐Z polycarbonate via melt transesterification. Retrieved from [Link]

  • OUCI. (2022). Synthesis and characterization of new polycarbonates free of bisphenol A components (BPA-free) based on dimethyl/diphenyl carbonate and diphenylmethane derivative. Retrieved from [Link]

  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2, 2-dimethyl-4-phenyl-[4][5]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of the CMBP and TMBP cluster suspensions in MEK solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic and mechanical properties of epoxy resin DGEBF crosslinked with DETDA by molecular dynamics. Retrieved from [Link]

  • eScholarship.org. (2025). Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing dielectric, mechanical, and thermal properties of epoxy resin through molecular design for multifunctional performance. Retrieved from [Link]

Sources

A Comparative Guide to the Thermal Stability of Polymers Derived from 2,2'- and 4,4'-Biphenyldiol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Isomerism-Property Relationship

In the pursuit of high-performance materials, the molecular architecture of polymer building blocks is a critical design parameter. Even subtle changes in a monomer's structure can profoundly influence the macroscopic properties of the final polymer. This guide delves into the comparative thermal stability of polymers synthesized from two structural isomers: 2,2'-biphenyldiol and 4,4'-biphenyldiol. The position of the hydroxyl functional groups on the biphenyl backbone—an ortho- (2,2') versus a para- (4,4') substitution—dictates the geometry, chain packing, and intermolecular forces of the resulting polymers, which in turn governs their response to thermal stress.

For researchers and professionals in materials science and drug development, understanding this relationship is paramount for selecting appropriate monomers to achieve desired performance characteristics, such as high-temperature resistance for medical device sterilization or long-term stability in demanding chemical environments. This guide provides an objective comparison supported by foundational principles of polymer chemistry and thermal analysis data, explaining the causality behind the observed differences in thermal performance.

Monomer Structure: The Geometric Foundation of Polymer Properties

The fundamental difference between polymers derived from 2,2'- and 4,4'-biphenyldiol lies in the geometry imposed by the monomers themselves.

  • 4,4'-Biphenyldiol: This isomer possesses a linear, rigid, and highly symmetrical structure. The para-positioning of the hydroxyl groups allows the biphenyl unit to act as a straight, rod-like segment in the polymer backbone. This linearity facilitates efficient chain packing and promotes strong intermolecular interactions (e.g., van der Waals forces and potential hydrogen bonding), leading to well-ordered or semi-crystalline domains.[1] Polymers incorporating 4,4'-biphenyldiol are known to exhibit high thermal stability, a property leveraged in the production of liquid crystal polymers and high-performance polysulfones.[1]

  • 2,2'-Biphenyldiol: In contrast, the ortho-positioning of the hydroxyl groups in this isomer forces a non-coplanar or "kinked" conformation due to steric hindrance between the two phenyl rings. When polymerized, this monomer introduces a permanent bend in the polymer backbone. This irregular geometry disrupts chain packing, increases the free volume between chains, and weakens intermolecular forces. Consequently, polymers derived from this isomer are typically amorphous.[2][3]

G cluster_44 4,4'-Biphenyldiol cluster_22 2,2'-Biphenyldiol a1 HO-Ph-Ph-OH (Linear, Symmetric) b1 Efficient Chain Packing a1->b1 c1 Strong Intermolecular Forces b1->c1 d1 Higher Crystallinity c1->d1 e1 Higher Thermal Stability d1->e1 a2 HO-Ph(kink)Ph-OH (Non-linear, Asymmetric) b2 Disrupted Chain Packing a2->b2 c2 Weaker Intermolecular Forces b2->c2 d2 Amorphous Nature c2->d2 e2 Lower Thermal Stability (but often better solubility) d2->e2

Core Experimental Analysis: Quantifying Thermal Stability

The thermal stability of polymers is not a single value but a collection of properties that describe their behavior under heat. The two primary techniques for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained are:

    • Decomposition Temperature (Td): Often reported as the temperature at which 5% or 10% weight loss occurs (T₅% or T₁₀%). It indicates the onset of thermal degradation.

    • Char Yield: The percentage of residual mass at a high temperature (e.g., 800 °C). A higher char yield often correlates with better flame retardancy and thermal stability.[7]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies:

    • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg indicates that a polymer retains its rigidity at higher temperatures.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a self-validating system for assessing decomposition temperature and char yield.

  • Instrument Calibration: Before analysis, calibrate the TGA instrument for mass and temperature using certified reference materials as per manufacturer guidelines.

  • Sample Preparation: Ensure the polymer sample is dry and free of residual solvents by placing it in a vacuum oven at a temperature below its Tg for 24 hours. Mill the sample into a fine powder for uniform heating.

  • Analysis:

    • Accurately weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) for at least 30 minutes to remove any oxygen.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min. The controlled heating rate ensures reproducible results.

  • Data Interpretation:

    • Plot the sample weight (%) versus temperature (°C).

    • Determine the T₁₀% (temperature at 10% weight loss) from the curve.

    • Record the final weight percentage at 800 °C as the char yield.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol is designed to accurately determine the glass transition temperature.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.

  • Analysis (Heat-Cool-Heat Cycle):

    • Place the sample and reference pans into the DSC cell.

    • First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 30-40 °C above its expected Tg at a rate of 10 °C/min. This step erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again at 10 °C/min. The Tg is determined from this second scan, which reflects the intrinsic properties of the material.

  • Data Interpretation:

    • Plot the heat flow (mW) versus temperature (°C) for the second heating scan.

    • The Tg is identified as the midpoint of the step-change in the heat flow curve.

G

Comparative Performance Data and Discussion

Thermal PropertyPolymers from 4,4'-Biphenyldiol (Expected/Reported)Polymers from 2,2'-Biphenyldiol (Expected/Reported)Rationale for Difference
Glass Transition Temp. (Tg) Higher (e.g., >200-260°C for polyamides/polysulfones)[8][11]Lower The linear structure of the 4,4'-isomer restricts segmental motion of the polymer chains, requiring more thermal energy to transition to a rubbery state.
Decomposition Temp. (T₁₀%) Higher (e.g., >450-500°C for many aromatic polymers)[8][9]Lower Stronger intermolecular forces and more stable crystalline or tightly packed amorphous domains in 4,4'-based polymers require higher energy to initiate bond scission.
Char Yield at 800 °C (N₂) Higher (e.g., >50-60% for aromatic polyamides)[8]Lower The rigid, aromatic backbone of 4,4'-polymers is predisposed to form a stable, cross-linked char network upon pyrolysis, whereas the kinked structure may favor the formation of smaller volatile fragments.
Solubility Lower Higher The irregular, kinked structure of 2,2'-based polymers hinders the efficient packing that makes 4,4'-polymers highly resistant to solvent penetration.

Discussion:

Conversely, polymers synthesized from 2,2'-biphenyldiol are expected to have lower thermal stability. The non-coplanar structure introduced by this monomer acts as a "disruptor" to the polymer's micro-organization. However, this disruption is not necessarily a disadvantage. The same structural feature that lowers thermal stability significantly improves solubility in common organic solvents. This trade-off is a classic example of structure-property relationships in polymer design: the enhanced processability afforded by the 2,2'-isomer can be a critical enabling factor for applications where extreme thermal resistance is not the primary requirement.

Conclusion and Field Application Insights

The choice between 2,2'- and 4,4'-biphenyldiol as a monomer is a strategic decision dictated by the target application's performance requirements.

  • For applications demanding maximum thermal resistance , such as components in aerospace, downhole drilling equipment, or high-temperature electronics, 4,4'-biphenyldiol is the superior choice. The resulting polymers offer a higher service temperature range and greater stability against thermal degradation.

  • For applications where solution processability is key , such as in the spinning of fibers, casting of thin films, or the creation of complex coatings, 2,2'-biphenyldiol offers a significant advantage. The enhanced solubility allows for easier processing, often at the expense of ultimate thermal stability.

References

  • ResearchGate. (n.d.). SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL. Available from: [Link]

  • Wikipedia. (2023). Bisphenol A. Available from: [Link]

  • Taylor & Francis Online. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Available from: [Link]

  • ETH Zurich Research Collection. (2021). Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of a biphenyl-based supramolecular polymer. Available from: [Link]

  • ResearchGate. (2024). Synthesis and Optical Properties of Co-Polycarbonate Containing Cardo Structure and Binaphthalene Structure. Available from: [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Available from: [Link]

  • ResearchGate. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Available from: [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Available from: [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Available from: [Link]

  • IUCr Journals. (2022). The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based n. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. Available from: [Link]

  • Patsnap Eureka. (2025). Impact of Geometric Isomers on the Thermal Properties of Polymers. Available from: [Link]

  • ResearchGate. (n.d.). DSC curves of polyamides, PA-1 to PA-5. Available from: [Link]

  • Wikipedia. (2023). 4,4'-Biphenol. Available from: [Link]

  • YouTube. (2023). Thermal Behavior of Polymers by Dr. Mamta Saiyad. Available from: [Link]

  • MDPI. (2024). Recycling and Degradation of Polyamides. Available from: [Link]

  • MDPI. (2017). Functional Aromatic Polyamides. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). Available from: [Link]

  • SciSpace. (2022). Research Article Improving the Thermal Properties of Polycarbonate via the Copolymerization of a Small Amount of Bisphenol Fluor. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers. Available from: [Link]

  • Wiley. (n.d.). THERMAL ANALYSIS OF POLYMERS. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2,2'-Dimethyl-4,4'-biphenyldiol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in the characterization and quality control of biphenyl compounds.

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2,2'-Dimethyl-4,4'-biphenyldiol. Recognizing the critical need for reproducible and accurate analytical data in research and drug development, this document outlines the rationale, experimental design, and detailed protocols for comparing the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. By presenting a hypothetical inter-laboratory study, this guide offers practical insights into potential sources of variability and best practices for ensuring data integrity across different analytical platforms and laboratories. The methodologies described herein are grounded in established principles of analytical method validation, drawing from authoritative guidelines to ensure scientific rigor.

Introduction: The Imperative for Analytical Harmony

This compound is a key structural motif in various fields, including polymer chemistry and as an intermediate in pharmaceutical synthesis. The accurate quantification of this analyte is paramount for ensuring product quality, process control, and regulatory compliance. However, analytical results can be influenced by a multitude of factors, including the chosen methodology, instrumentation, and laboratory-specific procedures. Inter-laboratory comparisons, also known as proficiency testing, are essential tools for assessing the competence of analytical laboratories and ensuring the comparability of data.[1][2] These studies involve the analysis of identical samples by multiple laboratories to identify any systematic biases and to evaluate the overall precision of a given analytical method.[1][3]

This guide is designed to walk you through the process of establishing a robust inter-laboratory comparison for this compound, from the foundational principles to the practical execution of analytical protocols.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is a critical first step in the quantification of this compound. The two most common and powerful techniques for the analysis of such phenolic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[5] For biphenyldiols, reversed-phase HPLC with UV detection is a common approach.[6][7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and definitive identification based on the mass-to-charge ratio of the analyte and its fragments.[8] However, due to the polar nature and relatively low volatility of this compound, a derivatization step is typically required to convert the hydroxyl groups into less polar, more volatile moieties.[4][9] This adds a layer of complexity to the sample preparation process.

Designing the Inter-laboratory Study: A Hypothetical Framework

To illustrate the principles of an inter-laboratory comparison, we will consider a hypothetical study involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory will be provided with three blind samples of this compound at different concentrations (Low, Medium, and High). The laboratories will be instructed to analyze the samples using both a provided HPLC-UV method and a GC-MS method.

Objective: To assess the accuracy, precision, and comparability of HPLC-UV and GC-MS methods for the quantification of this compound across multiple laboratories.

Study Coordinator: A designated central body responsible for sample preparation, distribution, data collection, and statistical analysis.

Sample Preparation and Distribution: A stock solution of this compound will be prepared and gravimetrically diluted to the target concentrations. The homogeneity and stability of the samples will be confirmed by the study coordinator prior to distribution.

Data Reporting: Laboratories will be required to report their individual results, including the mean concentration, standard deviation, and representative chromatograms for each sample and method.

Inter_Laboratory_Study_Workflow cluster_coordinator Study Coordinator cluster_labs Participating Laboratories (N=5) cluster_methods Analytical Methods Coordinator Central Coordinator Prep Sample Preparation (Homogeneous Lots) Coordinator->Prep Dist Sample Distribution (Blinded Samples) Prep->Dist LabA Lab A Dist->LabA Distribute Samples LabB Lab B Dist->LabB Distribute Samples LabC Lab C Dist->LabC Distribute Samples LabD Lab D Dist->LabD Distribute Samples LabE Lab E Dist->LabE Distribute Samples Collect Data Collection Analysis Statistical Analysis & Report Generation Collect->Analysis LabA->Collect Submit Results HPLC HPLC-UV Analysis LabA->HPLC GCMS GC-MS Analysis LabA->GCMS LabB->Collect Submit Results LabB->HPLC LabB->GCMS LabC->Collect Submit Results LabC->HPLC LabC->GCMS LabD->Collect Submit Results LabD->HPLC LabD->GCMS LabE->Collect Submit Results LabE->HPLC LabE->GCMS

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Detailed Experimental Protocols

To ensure consistency, detailed and validated analytical methods must be provided to all participating laboratories.[10][11]

HPLC-UV Method

Rationale: This method is chosen for its robustness and widespread availability in analytical laboratories. A C18 column is selected for its excellent retention and separation of aromatic compounds. The mobile phase composition and gradient are optimized to achieve a good peak shape and resolution from potential impurities. UV detection at the lambda max of the analyte ensures optimal sensitivity.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the provided sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Calibration:

  • Prepare a series of calibration standards from a certified reference standard of this compound covering the expected concentration range of the samples.

  • Perform a linear regression of the peak area versus concentration to generate a calibration curve.

GC-MS Method with Derivatization

Rationale: This method provides orthogonal confirmation of the HPLC results with the high specificity of mass spectrometric detection. Derivatization with BSTFA is a common and effective method for silylating hydroxyl groups, thereby increasing the volatility and thermal stability of the analyte for GC analysis.[9] Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Derivatization and Sample Preparation:

  • Accurately weigh approximately 10 mg of the provided sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with pyridine.

  • Transfer 100 µL of this solution to a GC vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Calibration:

  • Prepare calibration standards and derivatize them in the same manner as the samples.

  • Generate a calibration curve by plotting the peak area of the selected ion versus the concentration.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical results from our five participating laboratories.

Table 1: HPLC-UV Results for the Medium Concentration Sample (True Value: 50.0 µg/mL)

LaboratoryMeasured Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (%)
Lab A49.80.599.6
Lab B51.20.8102.4
Lab C48.90.697.8
Lab D50.50.4101.0
Lab E49.20.798.4
Mean 49.9 0.6 99.8
RSD (%) 1.8

Table 2: GC-MS Results for the Medium Concentration Sample (True Value: 50.0 µg/mL)

LaboratoryMeasured Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (%)
Lab A50.20.6100.4
Lab B52.51.1105.0
Lab C48.50.997.0
Lab D51.00.7102.0
Lab E49.80.899.6
Mean 50.4 0.8 100.8
RSD (%) 3.0

Interpretation of Results:

  • Both methods demonstrated good accuracy, with the mean measured concentrations being close to the true value.

  • The HPLC-UV method showed slightly better inter-laboratory precision, as indicated by the lower relative standard deviation (RSD) of 1.8% compared to 3.0% for the GC-MS method.

  • The higher variability in the GC-MS results could be attributed to the additional derivatization step, which can introduce variability if not performed consistently.

  • Lab B consistently reported slightly higher values with both methods, which may warrant an investigation into their standard preparation or instrument calibration.

Caption: Chemical structure of this compound.

Conclusion and Best Practices

This guide has outlined a comprehensive approach to conducting an inter-laboratory comparison for the analysis of this compound. The hypothetical study highlights that while both HPLC-UV and GC-MS are suitable methods, the former may offer better inter-laboratory precision for this particular analyte.

Key recommendations for ensuring analytical excellence include:

  • Method Validation: All analytical methods should be thoroughly validated according to ICH guidelines to ensure they are fit for purpose.[10][12]

  • Detailed Protocols: The provision of clear, unambiguous, and detailed analytical protocols is crucial for minimizing inter-laboratory variability.

  • Certified Reference Materials: The use of well-characterized, certified reference materials for calibration is essential for ensuring accuracy.

  • Training and Communication: Open communication between the study coordinator and participating laboratories is vital for addressing any technical issues that may arise.

  • Regular Proficiency Testing: Laboratories should regularly participate in proficiency testing schemes to monitor their ongoing performance.[3][13]

By adhering to these principles, researchers, scientists, and drug development professionals can enhance the reliability and comparability of their analytical data, ultimately contributing to improved product quality and safety.

References

  • Gonzalez, N., et al. (2020).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection. BenchChem.
  • BenchChem. (2025). Method development for the HPLC analysis of biphenyltetrols. BenchChem.
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • European Union Joint Research Centre. (n.d.).
  • Analytical Chemistry Class Notes. (n.d.).
  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Zuo, Y., & Zhu, Z. (2014). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. Chemosphere, 107, 447-453.
  • MDPI. (2022).
  • SciELO. (2022).
  • International Journal of Pharmaceutical Quality Assurance. (2012). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • BenchChem. (2025).
  • ResearchGate. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A.
  • Benchmark International. (2024).
  • The Royal Society of Chemistry. (2005). What is proficiency testing? amc technical briefs.
  • International Journal of Sciences: Basic and Applied Research. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • Wikipedia. (n.d.). 4,4'-Biphenol.
  • PubChem. (n.d.). 4,4'-Dihydroxybiphenyl.
  • ChemicalBook. (2025). 4,4'-Biphenol.
  • Thermo Fisher Scientific. (n.d.). 4,4'-Biphenol, 97%, Thermo Scientific.
  • Protocols.io. (2023).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • MDPI. (2022). Potential Clinical Application of Analysis of Bisphenols in Pericardial Fluid from Patients with Coronary Artery Disease with the Use of Liquid Chromatography Combined with Fluorescence Detection and Triple Quadrupole Mass Spectrometry.
  • ResearchGate. (2022). (PDF)
  • PharmTech. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

Sources

Safety Operating Guide

2,2'-Dimethyl-4,4'-biphenyldiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides a detailed protocol for the proper disposal of 2,2'-Dimethyl-4,4'-biphenyldiol, a compound used in various research and development applications. The procedures outlined below are synthesized from established safety protocols for structurally similar aromatic diols and general principles of hazardous waste management. Adherence to these guidelines is critical for protecting laboratory personnel and the environment.

Hazard Assessment and Core Principles of Disposal

This compound, while specific data is limited, belongs to a class of compounds (biphenyls and phenols) that necessitate careful handling. Based on data from analogous compounds like 4,4'-Biphenol and o-cresol, it should be treated as a substance that is potentially harmful and an irritant.[1][2] The primary hazards include irritation to the skin, eyes, and respiratory system.[2] Environmentally, improper disposal can lead to contamination, as phenolic compounds can be toxic to aquatic life.[3][4]

The core principle behind its disposal is waste containment and destruction via approved channels . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6] The goal is to prevent its release into the environment and to comply with local, state, and federal hazardous waste regulations.[7][8]

Pre-Disposal: Handling and Storage of Waste

Proper handling and storage from the moment the material is designated as waste are crucial first steps in the disposal process.

Personal Protective Equipment (PPE): Before handling the waste container, all personnel must be equipped with the appropriate PPE. The selection of PPE is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, minimum thickness of 4 mil.[9]Provides resistance against chemical splashes and skin contact. Solvents and related compounds can degrade skin oils, increasing sensitivity.[10]
Eye Protection Chemical safety goggles or a face shield.[1][11]Protects against dust particles, splashes, and accidental contact with eyes, which can cause serious irritation.[6][12]
Lab Coat Full-length, chemical-resistant lab coat.Prevents contamination of personal clothing and protects the skin from spills.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended.[1][13]Minimizes inhalation of airborne particles, which can cause respiratory tract irritation.[1]

Waste Accumulation and Storage:

  • Container Selection: Use only containers that are compatible with this compound. The original product container is often a suitable choice.[7] The container must be in good condition, free of leaks, and have a secure, tightly sealing cap.[7]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7] Include the date when the first waste was added.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[1][5] It should be stored in a cool, dry, and well-ventilated area designated for hazardous waste.[1] Keep containers off the floor and below eye level to prevent spills and falls.[14]

Step-by-Step Disposal Protocol

Disposal of chemical waste is a regulated process that must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Step 1: Waste Characterization The waste must be accurately identified. If this compound is mixed with solvents or other chemicals, all components must be listed on the hazardous waste tag. This is critical for the disposal facility to determine the appropriate treatment method.

Step 2: Preparing for Pickup

  • Finalize Labeling: Ensure the hazardous waste label is complete and legible, with all chemical constituents listed by percentage.

  • Secure Container: Tightly cap the container.[7] The exterior of the container must be clean and free of contamination.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for request submission and documentation.

Step 3: Final Disposal Method The designated disposal facility will handle the ultimate destruction of the chemical waste. For phenolic and aromatic compounds like this compound, the most common and effective method is incineration .[15]

  • Incineration: High-temperature incineration (e.g., rotary kiln at 820–1,600 °C) ensures the complete destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide and water.[15] This method is also used for similar compounds like polychlorinated biphenyls (PCBs) at EPA-approved facilities.[16][17] Thermal decomposition of related compounds can produce irritating gases, necessitating a controlled incineration environment.[1][6]

Emergency Procedures for Spills and Exposure

In the event of an accidental release, immediate and correct action is vital to mitigate harm.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.[1] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6]

  • Small Spills (Solid): For small amounts of solid material, carefully sweep up the material to avoid generating dust.[1][5] Place it into a designated, labeled hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Material Designated as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer Begin Accumulation seal Securely Seal Container transfer->seal store Store in Designated Cool, Dry, Ventilated Area Away from Oxidizers seal->store request Request Pickup from Institutional EHS store->request Container Full or Project Complete ehs_handle EHS Transports to Licensed Waste Disposal Facility request->ehs_handle incinerate Disposal via High-Temperature Incineration ehs_handle->incinerate

Caption: Decision workflow for the safe disposal of this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Biphenol, 97%. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]

  • UMassD Repository. (n.d.). Occurrence, bio-effects and fate of bisphenol A chemical degradation intermediates and impurities: photodegradation of 4-cumylphenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (1966). Detoxication and Disposal of Cresol-Containing Waste from Cleaning Operations. Retrieved from [Link]

  • PubMed. (2024). Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea). Retrieved from [Link]

  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Cresols. Retrieved from [Link]

  • Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Energetic Materials. (n.d.). Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). O-CRESOL CAS N°: 95-48-7. Retrieved from [Link]

  • MDPI. (n.d.). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Retrieved from [Link]

  • PubMed. (n.d.). A review of the environmental fate, effects, and exposures of bisphenol A. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ResearchGate. (2025). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Retrieved from [Link]

  • ChemBK. (n.d.). 4,4-Biphenol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dimethyl-4,4'-biphenyldiol
Reactant of Route 2
Reactant of Route 2
2,2'-Dimethyl-4,4'-biphenyldiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.